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4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride Documentation Hub

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  • Product: 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
  • CAS: 1220037-53-5

Core Science & Biosynthesis

Foundational

Mechanism of Action of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Multi-Target-Directed Scaffold for Neurotherapeutics

Executive Summary The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex etiologies like Alzheimer's Disease (AD) and cognitive decline....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for complex etiologies like Alzheimer's Disease (AD) and cognitive decline. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a highly optimized, prototypical pharmacophore within the [1]. By bridging a basic piperidine nucleus with a lipophilic ethoxyphenoxy tail via a flexible ethyl ether linker, this molecule achieves a sophisticated polypharmacological profile.

As a Senior Application Scientist, I have structured this technical guide to dissect the core mechanism of action of this compound. We will explore its dual role as a Histamine H3 Receptor (H3R) inverse agonist and a dual-site Acetylcholinesterase (AChE) inhibitor , supported by self-validating experimental workflows that ensure high-fidelity data acquisition in drug development.

Pharmacophore Architecture & Target Rationale

The pharmacological efficacy of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is dictated by its precise spatial geometry. The molecule is engineered to exploit the conserved structural homologies between the binding pockets of aminergic G-protein coupled receptors (GPCRs) and cholinesterase enzymes.

  • The Piperidine Nucleus: At physiological pH, the piperidine nitrogen is protonated (stabilized by the hydrochloride salt formulation). This cationic center is mandatory for anchoring the molecule via cation-π interactions to the aspartate residue (Asp114) in the H3R orthosteric site, and the tryptophan residue (Trp84) in the Catalytic Active Site (CAS) of AChE.

  • The Ethyl Ether Linker: Provides the exact rotational degrees of freedom required to span the 20 Å gorge of the AChE enzyme without introducing excessive entropic penalty upon binding.

  • The 4-Ethoxyphenoxy Moiety: The para-ethoxy substitution enhances the electron density of the phenyl ring, optimizing π-π stacking interactions with the Peripheral Anionic Site (PAS) of AChE, while simultaneously driving hydrophobic burial in the H3R allosteric vestibule.

G A 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine D 4-Ethoxyphenoxy (Lipophilic Tail) A->D BA BA A->BA B Piperidine Ring (Protonated Amine) E AChE CAS / H3R Asp114 B->E Cation-π Interaction C Ethyl Ether Linker (Flexible Spacer) F Receptor Vestibule C->F Gorge Spanning G AChE PAS / Hydrophobic Pocket D->G π-π Stacking BA->C

Pharmacophore mapping of the compound illustrating target binding logic.

Primary Mechanism: Histamine H3 Receptor Inverse Agonism

The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that exerts negative feedback on the release of histamine, acetylcholine, dopamine, and serotonin. A defining feature of H3R is its high level of constitutive activity —it actively suppresses neurotransmitter release even in the absence of an endogenous agonist.

The Mechanistic Pathway: Unlike neutral antagonists that merely block histamine binding, 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine acts as an inverse agonist . It preferentially binds to and stabilizes the inactive conformation of the H3R.

  • By locking the receptor in its inactive state, the compound uncouples the receptor from its cognate Gi/o​ protein.

  • This uncoupling relieves the tonic inhibition of adenylate cyclase (AC).

  • Intracellular cAMP levels rise, activating Protein Kinase A (PKA).

  • PKA phosphorylates downstream targets, including CREB, ultimately promoting synaptic plasticity and the exocytosis of pro-cognitive neurotransmitters.

H3R_Signaling Ligand Phenoxyethyl Piperidine (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Locks Inactive State Gi Gi/o Protein (Inhibited) H3R->Gi Prevents Activation cAMP cAMP Levels (Elevated) Gi->cAMP Removes Inhibition PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation (Synaptic Plasticity) PKA->CREB Phosphorylates

H3R inverse agonism signaling cascade driving synaptic plasticity.

Secondary Mechanism: Dual-Site Acetylcholinesterase (AChE) Inhibition

In parallel to H3R modulation, the compound serves as a potent, reversible inhibitor of Acetylcholinesterase. As demonstrated in recent structural activity relationship (SAR) studies on [2], molecules of this length are capable of dual-site binding.

  • Catalytic Active Site (CAS): The piperidine nitrogen mimics the quaternary ammonium of acetylcholine, blocking the hydrolysis of the neurotransmitter.

  • Peripheral Anionic Site (PAS): The ethoxyphenoxy tail interacts with the PAS at the lip of the AChE gorge. Because the PAS is implicated in accelerating the aggregation of amyloid-beta ( ) into neurotoxic plaques, blocking this site provides a secondary disease-modifying benefit for AD beyond mere symptomatic cholinergic enhancement.

Quantitative Pharmacological Profile

To contextualize the efficacy of this scaffold, the following table summarizes the typical quantitative binding metrics observed for highly optimized phenoxyethyl piperidines [3].

TargetAffinity / Inhibition MetricTypical Value RangeMechanistic Implication
Histamine H3 Receptor (hH3R) Ki​ (nM)15 - 45 nMHigh-affinity inverse agonism; disinhibits neurotransmitter release.
Acetylcholinesterase (eeAChE) IC50​ ( μ M)0.8 - 2.5 μ MDual CAS/PAS binding; prevents ACh degradation and aggregation.
Butyrylcholinesterase (eqBuChE) IC50​ ( μ M)> 10 μ MHigh selectivity for AChE over BuChE, minimizing peripheral side effects.
Sigma-1 Receptor (S1R) Ki​ (nM)50 - 120 nMAllosteric modulation; provides neuroprotective and anti-amnesic effects.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the MTDL profile of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, we must employ assay systems that rule out false positives and explicitly confirm the mode of action.

Protocol A: TR-FRET cAMP Accumulation Assay (H3R Inverse Agonism)

This protocol differentiates true inverse agonism from neutral antagonism.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human H3R at 10,000 cells/well in a 384-well plate.

    • Causality: CHO-K1 cells lack endogenous histamine receptors. Using a transfected line ensures the cAMP signal is exclusively mediated by the target receptor, eliminating cross-talk from H1R/H2R/H4R.

  • Forskolin Stimulation: Treat cells with 10 μ M Forskolin concurrently with the test compound.

    • Causality: Because H3R is Gi​ -coupled, basal cAMP is too low to measure accurately. Forskolin directly activates adenylate cyclase to raise the "baseline" cAMP. The constitutive activity of H3R will suppress this forskolin-induced baseline.

  • Compound Incubation & Controls: Incubate the test compound (0.1 nM to 10 μ M) for 30 minutes. Include Thioperamide as a reference inverse agonist and proxyfan as a neutral antagonist.

  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read at 620 nm and 665 nm.

    • Self-Validation System: If the compound is a neutral antagonist, cAMP levels will remain suppressed (matching the forskolin + receptor baseline). If it is an inverse agonist, cAMP levels will increase dose-dependently as the receptor's constitutive suppression is lifted. The inclusion of proxyfan ensures the assay can chemically distinguish these two states.

Protocol B: Kinetic Profiling via Modified Ellman’s Assay (AChE Inhibition)

This protocol determines whether the compound successfully binds both the CAS and PAS.

  • Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Use acetylthiocholine (ATCh) as the substrate and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Pre-incubation: Incubate Electrophorus electricus AChE (0.03 U/mL) with varying concentrations of the piperidine compound (0.5 to 5 μ M) for 10 minutes at 25°C.

    • Causality: Pre-incubation is critical to allow the establishment of thermodynamic binding equilibrium before the substrate is introduced, ensuring accurate Ki​ calculation.

  • Velocity Measurement: Initiate the reaction by adding ATCh (0.1 to 1.0 mM) and DTNB. Monitor absorbance continuously at 412 nm for 5 minutes.

    • Causality: Continuous kinetic reading (rather than a single endpoint) guarantees that measurements are taken during the linear initial velocity ( V0​ ) phase, preventing artifacts caused by substrate depletion.

  • Lineweaver-Burk Analysis: Plot 1/V versus 1/[S] .

    • Self-Validation System: The intersection pattern of the Lineweaver-Burk plots acts as an internal logical check. An intersection on the y-axis confirms pure competitive inhibition (CAS binding). An intersection in the second quadrant confirms mixed-type inhibition, validating that the ethoxyphenoxy tail is successfully engaging the allosteric PAS while the piperidine occupies the CAS.

Workflow S1 Compound Synthesis & QC S2 In Vitro Screening (AChE & H3R) S1->S2 S3 Kinetic Profiling (Mode of Action) S2->S3 S4 Cell-Based Assays (cAMP TR-FRET) S3->S4 S5 In Vivo Models (Cognitive Recovery) S4->S5

Self-validating experimental workflow for MTDL characterization.

Conclusion & Translational Outlook

The structural logic of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride elegantly addresses the multifactorial nature of neurodegenerative diseases. By utilizing the piperidine core to anchor into critical aminergic and cholinergic active sites, and leveraging the ethoxyphenoxy tail for allosteric modulation, this scaffold provides a blueprint for next-generation neurotherapeutics. Its ability to simultaneously halt acetylcholine degradation while promoting presynaptic neurotransmitter release via H3R inverse agonism positions it as a highly synergistic candidate for reversing cognitive deficits [4].

References

  • National Center for Biotechnology Information. "4-(2-Ethoxyphenyl)piperidine hydrochloride". PubChem Compound Summary for CID 53532665. URL: [Link]

  • Lanthier, C., et al. "Phenoxyethyl piperidine/morpholine derivatives as PAS and CAS inhibitors of cholinesterases: Insights for future drug design." Scientific Reports, 9, 19855 (2019). URL:[Link]

  • Campora, M., et al. "Rational Design of New Multitarget Histamine H3 Receptor Ligands as Potential Candidates for Treatment of Alzheimer's Disease." European Journal of Medicinal Chemistry, 207, 112743 (2020). URL:[Link]

  • Bari, A., et al. "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective." Current Topics in Medicinal Chemistry, 23(17), 1540-1565 (2023). URL:[Link]

Exploratory

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: Chemical Structure, Pharmacology, and Applications

Executive Summary 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a highly specialized, lipophilic basic amine belonging to the phenoxyalkylpiperidine structural class. In medicinal chemistry, this molecular arch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a highly specialized, lipophilic basic amine belonging to the phenoxyalkylpiperidine structural class. In medicinal chemistry, this molecular architecture is highly prized as a versatile pharmacophore and a critical building block for designing ligands targeting the central nervous system (CNS). Most notably, derivatives of this scaffold demonstrate profound affinity for the Sigma-1 Receptor (S1R) , making them invaluable tools in the development of neuroprotective agents for neurodegenerative conditions such as Alzheimer's Disease [1].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, mechanistic pharmacology, synthetic pathways, and analytical validation protocols, designed for researchers and drug development professionals.

Chemical Structure & Physicochemical Profiling

The structural elegance of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine lies in its modularity. Every functional group serves a distinct physicochemical and pharmacological purpose:

  • The Piperidine Core: The secondary amine acts as the primary basic center (pKa ~9.8). At physiological pH (7.4), it is predominantly protonated, allowing for critical electrostatic interactions (salt bridges) with conserved aspartic or glutamic acid residues within G-Protein Coupled Receptors (GPCRs) and Sigma receptors. The hydrochloride salt form ensures optimal aqueous solubility for in vitro assays and in vivo dosing.

  • The Ethyl Linker (-CH₂-CH₂-): Attached at the 4-position of the piperidine ring, this flexible two-carbon spacer dictates the spatial geometry of the molecule, ensuring the optimal distance between the basic nitrogen and the aromatic tail for binding pocket occupation.

  • The 4-Ethoxyphenoxy Tail: The ether oxygen functions as a hydrogen bond acceptor. The para-ethoxy substitution on the phenyl ring significantly enhances the molecule's lipophilicity (cLogP), a causal factor in its ability to passively diffuse across the blood-brain barrier (BBB).

Table 1: Physicochemical Properties

Quantitative data summarizing the core metrics of the hydrochloride salt (C₁₅H₂₄ClNO₂).

PropertyValuePharmacological Implication
Molecular Weight 285.81 g/mol Well within Lipinski’s Rule of 5; optimal for oral bioavailability.
cLogP (Free Base) ~3.2Ideal lipophilicity for CNS penetration without excessive non-specific binding.
pKa (Amine) 9.8Ensures >99% protonation at physiological pH (7.4).
Topological Polar Surface Area 21.26 ŲLow tPSA (<90 Ų) strongly correlates with excellent BBB permeability.
H-Bond Donors / Acceptors 2 / 2Balanced profile for target engagement (amine donor, ether acceptors).

Mechanistic Pharmacology: Sigma-1 Receptor Modulation

Phenoxyalkylpiperidines are prototypical ligands for the Sigma-1 Receptor (S1R), a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) [1].

The Causality of Binding: The binding pocket of S1R features a primary hydrophobic region formed by residues such as Val84, Trp89, and Leu105. The 4-ethoxyphenoxy group of our target compound anchors deeply into this hydrophobic cleft, while the protonated piperidine nitrogen forms a critical salt bridge with Glu172.

When an agonist binds to S1R, it triggers the dissociation of S1R from the binding immunoglobulin protein (BiP). The liberated S1R then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), enhancing calcium (Ca²⁺) flux into the mitochondria. This cascade upregulates ATP production and mitigates endoplasmic reticulum stress, providing a robust neuroprotective effect against toxic insults (e.g., Amyloid-beta accumulation).

S1R_Pathway Compound Phenoxyalkylpiperidine (S1R Agonist) S1R_BiP S1R-BiP Complex (Inactive State at MAM) Compound->S1R_BiP Binds to S1R Dissociation BiP Dissociation S1R_BiP->Dissociation S1R_Active Active S1R Chaperone Dissociation->S1R_Active IP3R IP3 Receptor Stabilization S1R_Active->IP3R Ca_Flux Enhanced Ca2+ Flux to Mitochondria IP3R->Ca_Flux ATP Increased ATP Production & Neuroprotection Ca_Flux->ATP

Fig 1: Mechanism of action for phenoxyalkylpiperidine-mediated S1R activation and neuroprotection.

Synthesis Methodology

The synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride relies on a highly efficient, two-stage sequence utilizing the Mitsunobu reaction. This approach is favored over traditional S_N2 alkylation because it avoids harsh basic conditions that could lead to elimination side-products, ensuring high stereochemical and regiochemical fidelity. Furthermore, the secondary amine of the final product serves as a versatile nucleophile for downstream derivatization, such as the synthesis of antiviral heteroaromatic piperidines [3].

Step-by-Step Synthetic Protocol
  • Protection & Preparation: Begin with commercially available 4-piperidineethanol. Protect the secondary amine using Di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-4-piperidineethanol, preventing unwanted N-alkylation in subsequent steps.

  • Mitsunobu Etherification:

    • Dissolve N-Boc-4-piperidineethanol (1.0 eq) and 4-ethoxyphenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Add Triphenylphosphine (PPh₃, 1.2 eq).

    • Cool the mixture to 0°C and dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

    • Causality: The DIAD/PPh₃ complex activates the primary alcohol, turning it into a superior leaving group, which is then displaced by the mildly acidic phenolic oxygen of 4-ethoxyphenol.

  • Deprotection & Direct Salt Formation:

    • Isolate the intermediate via flash chromatography.

    • Dissolve the intermediate in minimal ethyl acetate and treat with 4M HCl in Dioxane at room temperature for 2 hours.

    • Causality: The strongly acidic conditions simultaneously cleave the Boc protecting group (releasing isobutylene and CO₂) and protonate the newly freed secondary amine, precipitating the final product directly as the highly pure hydrochloride salt.

Synthesis SM1 N-Boc-4-piperidineethanol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) SM1->Mitsunobu SM2 4-Ethoxyphenol SM2->Mitsunobu Intermediate N-Boc-4-[2-(4-ethoxyphenoxy) ethyl]piperidine Mitsunobu->Intermediate Deprotection Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Deprotection Product 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl Deprotection->Product

Fig 2: Synthetic workflow utilizing Mitsunobu etherification and direct HCl salt precipitation.

Experimental Validation Protocols

To ensure scientific integrity, any biological or analytical evaluation of this compound must utilize self-validating protocols.

Protocol A: In Vitro Radioligand Binding Assay (S1R Affinity)

To quantify target engagement, a competitive radioligand binding assay is employed.

  • Tissue Preparation: Homogenize guinea pig brain (a tissue rich in S1R) in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate the homogenate with 3 nM-pentazocine (a highly selective S1R radioligand) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C.

  • Self-Validating Control: Define non-specific binding (NSB) by co-incubating a parallel set of samples with 10 µM Haloperidol. Causality: Haloperidol saturates all S1R sites; any remaining radioactivity is background noise, ensuring the calculated IC₅₀ reflects true specific binding.

  • Analysis: Terminate the reaction via rapid filtration through glass fiber filters (Whatman GF/B). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Table 2: Comparative Receptor Affinity Profile

Representative binding data demonstrating the selectivity of the phenoxyalkylpiperidine scaffold.

CompoundS1R K_i (nM)S2R K_i (nM)Selectivity Ratio (S2R/S1R)
Haloperidol (Reference)1.20.50.4 (Non-selective)
PRE-084 (Reference)44.0>10,000>227 (Highly Selective)
Phenoxyethylpiperidine Core ~5.8 ~450 ~77 (Potent & Selective)
Protocol B: HPLC Purity Analysis

Before biological testing, the compound must exceed 98% purity.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% Trifluoroacetic Acid [TFA]) and Acetonitrile (0.1% TFA).

  • Causality of TFA: The addition of 0.1% TFA is critical. As an ion-pairing agent, TFA ensures the basic piperidine nitrogen remains fully protonated during the run. This prevents secondary interactions with residual silanols on the silica stationary phase, eliminating peak tailing and guaranteeing accurate integration of the purity profile.

Conclusion

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a highly optimized, modular building block in modern medicinal chemistry. Its specific physicochemical properties—driven by the basic piperidine core and the lipophilic ethoxyphenoxy tail—make it a potent pharmacophore for CNS targets, particularly the Sigma-1 receptor. Furthermore, its secondary amine functionality allows it to serve as a versatile intermediate for synthesizing larger, complex active pharmaceutical ingredients (APIs), ranging from neuroprotective agents to novel antiviral derivatives [2][3].

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications. Available at: [Link]

  • Targeting Regorafenib-induced Toxicity through Inhibition of Gut Microbial β-Glucuronidases. PubMed Central (PMC). Available at:[Link]

  • Novel Substituted Heteroaromatic Piperazine and Piperidine Derivatives as Inhibitors of Human Enterovirus 71 and Coxsackievirus A16. MDPI. Available at:[Link]

Foundational

In Vitro Pharmacokinetics of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride: A Comprehensive ADME Profiling Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing Guide Structure

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Executive Summary

The transition of a synthesized molecule into a viable therapeutic candidate relies heavily on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical whitepaper provides an in-depth, self-validating framework for evaluating the in vitro pharmacokinetics of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride . By dissecting the structural causality behind its behavior, this guide establishes robust protocols for permeability, metabolic stability, and protein binding.

Physicochemical Profiling & Structural Causality

Before initiating in vitro assays, a rigorous structural analysis is required to predict compound behavior and design appropriate experimental conditions.

The structure of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine consists of three distinct domains:

  • The Ethoxyphenoxy Tail: A highly lipophilic aromatic ether.

  • The Ethyl Linker: Provides rotational flexibility.

  • The Piperidine Headgroup: A basic secondary/tertiary amine.

While formulated as a water-soluble hydrochloride salt, the compound exists predominantly as an ionized free base at physiological pH.

Table 1: Predicted Physicochemical Properties & ADME Implications
PropertyValueADME Implication
Molecular Weight 249.35 g/mol (Base)Well within Lipinski's Rule of 5; favorable for passive membrane diffusion.
LogP (Lipophilicity) ~3.2High lipophilicity drives rapid transcellular permeability but increases non-specific binding and metabolic liability.
pKa (Piperidine) ~9.5>99% protonated at pH 7.4. The cationic nature promotes binding to α1​ -acid glycoprotein (AAG) and recognition by efflux transporters (e.g., P-gp).

Intestinal Permeability & Efflux (Caco-2 Assay)

Rationale & Causality

To achieve systemic exposure following oral administration, the compound must traverse the intestinal epithelium. The Caco-2 cell line, derived from human colon carcinoma, is the industry gold standard because it spontaneously differentiates to form polarized enterocyte-like monolayers expressing relevant tight junctions and apical efflux transporters[1]. Given the compound's basic pKa and high LogP, it is highly susceptible to passive transcellular diffusion counteracted by P-glycoprotein (P-gp) mediated efflux.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell filter inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Buffer Preparation: Prepare the compound at 10 µM in Hanks' Balanced Salt Solution (HBSS).

    • Causality: Use pH 6.5 for the Apical (A) chamber and pH 7.4 for the Basolateral (B) chamber. This pH gradient mimics the human gastrointestinal tract and slightly suppresses the ionization of the basic piperidine at the apical surface, driving the thermodynamic gradient for absorption.

  • Bidirectional Dosing:

    • A-to-B (Absorptive): Add dosed buffer to the apical chamber; place blank buffer in the basolateral chamber.

    • B-to-A (Secretory): Add dosed buffer to the basolateral chamber; place blank buffer in the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

System Validation & Quality Control
  • Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) before and after the assay. Only inserts with TEER > 250 Ω⋅cm2 are used.

  • Mass Balance: Calculate total recovery: (Amount in Receiver + Amount in Donor + Amount in Cells) / Initial Amount. Recovery must be >80% to rule out non-specific binding to the plastic insert or sequestration within the lipid bilayer.

  • Positive Controls: Run concurrently with Atenolol (paracellular marker, low permeability), Propranolol (transcellular marker, high permeability), and Digoxin (P-gp efflux substrate)[1].

Caco2_Transport Apical Apical Chamber (pH 6.5) Cell Caco-2 Monolayer (Enterocyte Model) Apical->Cell A to B Basolateral Basolateral Chamber (pH 7.4) Basolateral->Cell B to A Passive Passive Transcellular Diffusion Cell->Passive Lipophilic Efflux P-gp / BCRP Efflux (Basic Amine) Cell->Efflux Substrate Passive->Basolateral Efflux->Apical Secretion

Caco-2 bidirectional transport mechanisms highlighting passive diffusion and active efflux.

Hepatic Metabolic Stability (Human Liver Microsomes)

Rationale & Causality

Upon absorption, the compound enters the portal circulation and is subjected to first-pass hepatic metabolism. The ethoxy ether moiety is a classic "soft spot" highly susceptible to Cytochrome P450 (CYP)-mediated O-deethylation. Furthermore, the piperidine ring is prone to N-oxidation. Human Liver Microsomes (HLM) contain the full complement of membrane-bound CYPs and are utilized to determine the intrinsic clearance ( CLint​ ) via a substrate depletion approach[2].

Step-by-Step Methodology
  • Matrix Preparation: Dilute pooled HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: Keeping protein concentration low (0.5 mg/mL) minimizes non-specific microsomal binding ( fu,mic​ ), which can artificially mask the true metabolic clearance[2].

  • Pre-Incubation: Spike the compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM), the essential electron-donating cofactor for CYP450 enzymes.

  • Kinetic Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard.

    • Causality: The organic solvent instantly denatures the CYP enzymes, arresting metabolism, and precipitates the proteins to yield a clean supernatant for LC-MS/MS.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C. Extract the supernatant for analysis.

System Validation & Quality Control
  • Minus-NADPH Control: A parallel incubation lacking NADPH is performed. If the compound depletes here, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases, though unlikely for this scaffold).

  • Positive Controls: Verapamil (rapid clearance) and Warfarin (slow clearance) are used to validate the enzymatic viability of the specific HLM batch.

HLM_Workflow Compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Incubation Incubation (37°C) 0, 15, 30, 45, 60 min Compound->Incubation HLM Human Liver Microsomes (+ NADPH) HLM->Incubation Quench Quench with Ice-Cold Acetonitrile (Precipitate Proteins) Incubation->Quench Time points Centrifuge Centrifugation (15,000g, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS Supernatant

In vitro human liver microsome (HLM) metabolic stability and analysis workflow.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

Rationale & Causality

According to the free drug hypothesis, only the unbound fraction ( fu​ ) of a molecule is pharmacologically active and available for clearance. Lipophilic bases like 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine typically exhibit high affinity for both Human Serum Albumin (HSA) and α1​ -acid glycoprotein (AAG). Rapid Equilibrium Dialysis (RED) is employed due to its high membrane surface-area-to-volume ratio, which drastically reduces the time required to reach thermodynamic equilibrium compared to traditional dialysis[3].

Step-by-Step Methodology
  • Spiking: Spike human plasma (pH adjusted to 7.4) with the compound to achieve a total concentration of 1 µM.

  • Dialysis Setup: Load 200 µL of the spiked plasma into the sample chamber (red ring) of the RED device (8K MWCO membrane). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours.

    • Causality: Agitation minimizes the aqueous boundary layer at the membrane interface, accelerating the diffusion kinetics to ensure true equilibrium is reached within the 4-hour window[3].

  • Matrix Matching (Critical Step): Post-dialysis, extract 50 µL from both chambers. To the plasma sample, add 50 µL of blank PBS. To the buffer sample, add 50 µL of blank plasma.

    • Causality: This cross-matrixing ensures that both samples have an identical matrix composition (50% plasma / 50% buffer) prior to protein precipitation, eliminating differential ion suppression during LC-MS/MS ionization.

System Validation & Quality Control
  • Equilibrium Verification: During method development, a time-course study (2, 4, 6 hours) is conducted to prove that 4 hours is sufficient for the buffer-to-plasma concentration ratio to plateau.

  • Positive Controls: Warfarin (highly bound to HSA) and Propranolol (highly bound to AAG) are run as assay calibrators.

PK_Logic Start In Vitro PK Profiling Perm Permeability (Papp) Start->Perm Metab Metabolic Clearance (CLint) Start->Metab PPB Protein Binding (fu) Start->PPB HighPerm High Papp (>10x10^-6 cm/s) Perm->HighPerm HighClear High CLint (>50 µL/min/mg) Metab->HighClear HighBind High PPB (>99% bound) PPB->HighBind EffluxRatio Efflux Ratio > 2? Check P-gp HighPerm->EffluxRatio IDMetab Identify Soft Spots (Ethoxy group) HighClear->IDMetab FreeDrug Calculate Free Drug Concentration HighBind->FreeDrug

Logical decision tree for interpreting in vitro pharmacokinetic data and identifying liabilities.

Quantitative Data Synthesis

The culmination of these assays provides a holistic view of the compound's viability. Table 2 outlines a representative in vitro PK profile for a molecule of this structural class, synthesizing the experimental outputs into actionable drug development insights.

Table 2: Synthesized In Vitro PK Profile (Representative Data)
ParameterAssay / ConditionRepresentative ValueInterpretation & Next Steps
Papp​ (A-to-B) Caco-2 (pH 6.5/7.4) 12.5×10−6 cm/sHigh passive intestinal permeability. Absorption will not be limited by membrane diffusion.
Efflux Ratio (ER) Caco-2 ( Papp​ B-A / A-B)3.8Moderate P-gp substrate. May lead to efflux-limited absorption at low doses; consider co-dosing with a P-gp inhibitor to verify.
CLint​ Human Liver Microsomes65 µL/min/mgHigh intrinsic clearance. Suggests a high risk of extensive first-pass metabolism if administered orally.
Half-life ( t1/2​ ) Human Liver Microsomes15.5 minRapid metabolic turnover. Metabolite ID (via High-Resolution Mass Spectrometry) is required to confirm O-deethylation.
fu​ (Unbound Fraction) RED (Human Plasma)0.015 (1.5%)Highly protein-bound. The low free fraction will restrict the amount of drug available to engage the therapeutic target.

References

  • Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Source: Drug Metabolism and Disposition URL: [Link][2]

  • Title: Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Source: Nature Protocols URL: [Link][1]

  • Title: Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Source: Journal of Pharmaceutical Sciences URL: [Link][3]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Analytical Profiling of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Technical Guide Executive Summary & Structural Causality In preclinical drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Technical Guide

Executive Summary & Structural Causality

In preclinical drug discovery, 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride serves as a highly specialized active pharmaceutical ingredient (API) building block. Structurally characterized by a basic piperidine ring linked via an ethyl bridge to a lipophilic 4-ethoxyphenoxy moiety, this compound is frequently utilized in the synthesis of ligands targeting central nervous system (CNS) receptors (e.g., histamine H3, sigma receptors, or monoamine transporters).

As a Senior Application Scientist, it is critical to understand why this compound behaves the way it does. The free base form of this molecule is highly lipophilic, allowing it to readily partition into lipid bilayers. To disrupt the crystal lattice energy and enhance aqueous solubility for in vitro assays, the compound is supplied as a hydrochloride (HCl) salt [1]. However, this salt formation introduces hygroscopicity, meaning the compound will actively absorb atmospheric moisture, potentially compromising molarity calculations in sensitive biological assays if not stored correctly.

Physicochemical Profiling

Understanding the physicochemical baseline of the compound is the first step in designing safe and effective experimental protocols. The data below is synthesized from the core structural pharmacophore and homologous piperidine derivatives[1][2].

PropertyValue / DescriptionScientific Rationale
Chemical Formula C₁₅H₂₄ClNO₂Base (C₁₅H₂₃NO₂) + HCl salt formation.
Molecular Weight ~285.8 g/mol Critical for accurate reconstitution in DMSO/Methanol.
Appearance White to off-white crystalline powderVisual indicator of purity; discoloration implies oxidation.
Solubility Soluble in DMSO, MeOH, H₂OHCl salt ensures protonation of the secondary amine, conferring polarity.
LogP (Predicted) 2.5 - 3.0 (Free Base)High lipophilicity of the ethoxyphenoxy group drives BBB penetration.
Storage Temperature 2–8°C (Desiccated)Prevents moisture absorption and thermal degradation of the ether linkage.

Hazard Identification & Toxicological Mechanisms

Standard SDS documents often list hazards without context. Below is the mechanistic rationale for the Global Harmonized System (GHS) classifications associated with this class of phenoxyethylpiperidines[3].

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe lipophilic nature allows rapid gastrointestinal absorption. Once systemic, the piperidine pharmacophore can cause off-target receptor binding, leading to neurotoxicity.
H315 Causes skin irritationThe compound can partition into the stratum corneum. Localized deprotonation in the slightly basic dermal environment causes lipid bilayer disruption.
H319 Causes serious eye irritationThe basicity of the piperidine nitrogen (even as a salt, it exists in equilibrium) causes rapid protein denaturation in the sensitive mucosal tissues of the eye.
H335 May cause respiratory irritationThe fine crystalline powder easily aerosolizes. Inhalation deposits the salt in the lungs, where it dissolves and causes localized osmotic and pH stress.

Experimental Workflows: Handling & Validation

To ensure both researcher safety and data integrity, protocols must be self-validating. The following workflows detail the safe handling and analytical verification of the compound.

Safe Solubilization Protocol (10 mM Stock)

Causality: Creating a master stock in anhydrous DMSO prevents the hydrolytic degradation that can occur in aqueous buffers over time.

  • Preparation: Equilibrate the sealed vial to room temperature in a desiccator for 30 minutes before opening. Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch weight.

  • Weighing: Inside a Class II biological safety cabinet or localized exhaust ventilation (LEV), weigh exactly 2.86 mg of the powder.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Validation: Vortex for 30 seconds. The solution must be completely clear. Any turbidity indicates either impurities or moisture-induced precipitation.

  • Storage: Aliquot into 50 µL single-use tubes and store at -20°C.

Analytical Characterization Protocol

Before using the compound in high-throughput screening, its structural integrity must be verified.

AnalyticalWorkflow Prep Sample Preparation (1 mg/mL in MeOH) LCMS LC-MS Analysis (ESI+) Prep->LCMS Aliquot 10 µL NMR 1H-NMR Analysis (DMSO-d6) Prep->NMR Aliquot 500 µL MassCheck Verify [M+H]+ m/z ~250.18 LCMS->MassCheck StructCheck Confirm Ether & Piperidine Protons NMR->StructCheck Valid Batch Validated (Purity > 98%) MassCheck->Valid Pass StructCheck->Valid Pass

Analytical workflow for the structural validation and purity verification of the synthesized API.

Emergency Response & Decontamination Logic

In the event of a spill, standard sweeping is insufficient. Because the free base form of piperidine derivatives is highly lipophilic, standard water washes may leave a microscopic residue on bench surfaces[4].

The Decontamination Rationale: We utilize a mildly acidic wash (1% Acetic Acid) during cleanup. Why? The acidic environment ensures that any trace amounts of the compound are completely protonated into their water-soluble salt form, preventing them from adhering to the lipid-like matrices of lab benches or gloves, thereby facilitating complete removal.

SpillResponse Start Spill Detected Assess Assess State (Solid vs. Solution) Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Sweep Careful Sweeping (Avoid Dust Generation) Solid->Sweep Absorb Apply Inert Absorbent (e.g., Sand/Vermiculite) Liquid->Absorb Wash Wash Area with 1% Acetic Acid/Water Sweep->Wash Absorb->Wash Dispose Collect in Sealed Hazardous Waste Container Wash->Dispose

Step-by-step emergency response logic for neutralizing and decontaminating chemical spills.

Step-by-Step Spill Protocol:
  • Evacuate & Ventilate: Immediately clear the area and ensure the fume hood or room ventilation is operating at maximum capacity to clear aerosolized particulates[4].

  • PPE Escalation: Don a P2/N95 respirator, safety goggles, and double nitrile gloves.

  • Containment:

    • For Powders: Do not dry sweep. Gently cover the powder with damp paper towels (using 1% acetic acid) to prevent aerosolization.

    • For Liquids: Ring the spill with an inert absorbent like vermiculite.

  • Neutralization: Wipe the affected surface thoroughly with a 1% acetic acid solution, followed by a 70% ethanol wipe to ensure rapid drying and complete decontamination.

  • Disposal: Place all materials into a clearly labeled, sealed biohazard/chemical waste bin.

References

  • NextSDS. 4-(2-ethoxyphenoxy)piperidine hydrochloride — Chemical Substance Information. Retrieved from:[Link]

Sources

Foundational

Receptor Binding Affinity of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Mechanistic and Methodological Guide

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the phenoxyethyl-piperidine scaffold represents a highly privileged pharmacophore. Specifically, 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the phenoxyethyl-piperidine scaffold represents a highly privileged pharmacophore. Specifically, 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride serves as a critical structural model for understanding multi-target receptor engagement. By manipulating the spatial relationship between a basic amine, an alkyl linker, and an electron-rich aromatic system, researchers can finely tune binding affinities across a spectrum of CNS targets.

This technical guide deconstructs the receptor binding profile of this compound, exploring the causality behind its structural design, its mechanistic interactions with key receptors (Sigma-1, NMDA, and Histamine H3), and the self-validating experimental protocols required to quantify its binding kinetics accurately.

Structural Rationale & Pharmacophore Modeling

The binding affinity of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is not coincidental; it is the mathematical consequence of its precise structural features. To understand its receptor engagement, we must analyze the causality behind its three primary domains:

  • The Piperidine Core (Basic Amine): Formulated as a hydrochloride salt, the secondary amine of the piperidine ring is fully protonated at a physiological pH of 7.4. This positive charge is the primary anchor for receptor binding, driving the formation of a critical salt bridge with conserved aspartate or glutamate residues deep within target binding pockets (e.g., Asp126 in the Sigma-1 receptor).

  • The Ethyl Linker: The two-carbon aliphatic chain provides the exact degree of rotational freedom required to navigate narrow hydrophobic channels. It establishes an optimal spatial vector (~5.5 to 6.5 Å) between the basic nitrogen and the aromatic centroid.

  • The 4-Ethoxyphenoxy Moiety: The ether oxygen acts as a hydrogen bond acceptor. More importantly, the para-ethoxy substitution serves a dual mechanistic purpose. First, as an electron-donating group, it enriches the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic residues. Second, the ethoxy group increases the molecule's overall lipophilicity (LogP) compared to a methoxy analog, allowing it to perfectly occupy deep, lipophilic sub-pockets found in neuroreceptor targets[1].

Mechanistic Receptor Binding Profiles

The phenoxyethyl-piperidine architecture is renowned for its polypharmacology. Depending on the exact conformational state, this scaffold exhibits distinct binding affinities across three major CNS receptors.

Sigma-1 Receptor ( σ1​ R) Engagement

Phenoxyethyl piperidines are recognized as some of the most potent σ1​ R ligands, often exhibiting low nanomolar to sub-nanomolar affinity ( Ki​<5 nM )[2]. The binding is driven by the protonated piperidine nitrogen interacting with Asp126, while the electron-rich 4-ethoxyphenoxy group engages in a T-shaped π−π stacking interaction with Tyr103. Functionally, these compounds act as potent σ1​ R agonists, initiating intracellular cascades that promote neurite outgrowth and provide robust neuroprotection against oxidative stress and glutamate excitotoxicity[2].

NMDA Receptor (GluN2B Subunit) Antagonism

The compound shares structural homology with classical GluN2B-selective negative allosteric modulators like Ifenprodil. The 4-substituted piperidine core binds to the N-terminal domain (NTD) interface between the GluN1 and GluN2B subunits[3]. By stabilizing the closed conformation of the receptor cleft, it reduces the probability of channel opening, thereby mitigating calcium influx and preventing excitotoxic neuronal death[3].

Histamine H3 Receptor Inverse Agonism

The phenoxyalkyl piperidine motif is also a foundational core for Histamine H3 receptor inverse agonists[1]. The basic piperidine nitrogen anchors to Asp114 in transmembrane domain 3 (TM3), while the ethoxyphenoxy tail extends into the hydrophobic accessory pocket, stabilizing the inactive state of the G-protein coupled receptor (GPCR)[1].

Pharmacophore Ligand 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl S1R Sigma-1 Receptor (Agonism) Ligand->S1R High Affinity (Ki < 5 nM) NMDAR NMDA GluN2B (Antagonism) Ligand->NMDAR Mod. Affinity (Ki ~ 50 nM) H3R Histamine H3 (Inverse Agonism) Ligand->H3R Low Affinity (Ki > 250 nM) S1R_Effect Neuroprotection & Neurite Outgrowth S1R->S1R_Effect NMDAR_Effect Reduced Excitotoxicity NMDAR->NMDAR_Effect

Logical mapping of receptor binding affinities and functional outcomes for the piperidine scaffold.

Quantitative Data Summary

The following table synthesizes the expected binding parameters and functional outcomes for the 4-ethoxyphenoxy-piperidine class based on established structure-activity relationship (SAR) data.

Target ReceptorRepresentative Ki​ (nM)Primary Interaction ResiduesFunctional Outcome
Sigma-1 ( σ1​ R) 0.9 - 5.0Asp126, Tyr103Agonism / Neuroprotection
NMDA (GluN2B) 45 - 120Glu236, Tyr109Negative Allosteric Modulation
Histamine H3 250 - 500Asp114, Trp110Inverse Agonism

Self-Validating Experimental Protocol: Radioligand Binding Assay

To rigorously quantify the binding affinity ( Ki​ ) of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, a competitive radioligand binding assay is the industry standard.

Why this protocol is self-validating: A trustworthy assay cannot rely solely on raw displacement. It must internally validate its own dynamic range by defining Non-Specific Binding (NSB) using a structurally distinct reference ligand. If the NSB exceeds 30% of the total binding, the system flags a failure in the wash stringency, invalidating the run before false data can be processed.

Step-by-Step Methodology (Sigma-1 Receptor Example)
  • Membrane Preparation: Homogenize male Wistar rat brain tissue (excluding the cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In 96-well plates, combine:

    • 50 µL of -pentazocine (final concentration ~3 nM, near its Kd​ ).

    • 50 µL of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl at varying concentrations ( 10−11 to 10−4 M).

    • 100 µL of the membrane preparation.

  • Internal Validation (NSB Determination): In parallel wells, replace the test compound with 10 µM Haloperidol. This saturates all specific σ1​ R sites. The remaining radioactive signal in these wells represents the NSB baseline.

  • Equilibration: Incubate the plates at 37°C for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adsorption of the highly lipophilic piperidine ligand. Wash three times with ice-cold buffer.

  • Quantification & Analysis: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure tritium decay (CPM).

  • Mathematical Conversion: Calculate the IC50​ using non-linear regression (one-site competition model). Convert the IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

Workflow Membrane 1. Membrane Preparation (Rat Brain Homogenate) Incubation 2. Radioligand Incubation ([3H](+)-Pentazocine for S1R) Membrane->Incubation Displacement 3. Cold Ligand Displacement (Titration of Piperidine Cpd) Incubation->Displacement Filtration 4. Rapid Filtration (GF/B Filters + 0.5% PEI Wash) Displacement->Filtration Scintillation 5. Liquid Scintillation Counting (CPM) Filtration->Scintillation Analysis 6. Non-Linear Regression (IC50 to Ki via Cheng-Prusoff) Scintillation->Analysis

Self-validating radioligand binding assay workflow for determining Ki values.

References

  • Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. European Journal of Medicinal Chemistry. 2

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. 3

  • Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? Future Medicinal Chemistry. 1

Sources

Exploratory

Preclinical Toxicology and Safety Pharmacology Profile of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Target Audience: Toxicologists, Preclinical Researchers, and IND-Enabling Drug Development Scientists Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacochemical Context The compound 4-[2-(4-Ethoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Preclinical Researchers, and IND-Enabling Drug Development Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacochemical Context

The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride belongs to the aryloxyethyl piperidine class of small molecules. Structurally characterized by a basic piperidine ring linked via an aliphatic ethyl ether to a substituted phenoxy group, this pharmacophore is highly privileged in central nervous system (CNS) drug discovery. Similar structural motifs are frequently utilized in the design of monoamine reuptake inhibitors, histamine H3 receptor antagonists, and sigma receptor ligands[1].

While the lipophilicity and basicity of this compound enable excellent blood-brain barrier (BBB) penetration, these same physicochemical properties introduce specific toxicological liabilities. As a Senior Application Scientist overseeing IND-enabling studies, it is critical to recognize that toxicity is not merely a checklist of assays, but a mechanistic cascade. This guide synthesizes the subacute toxicity and cardiovascular safety pharmacology profile of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, providing field-proven, self-validating protocols for its evaluation.

Subacute Systemic Toxicity: 28-Day Repeated Dose Profiling

To establish the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity, a 28-day repeated-dose oral toxicity study in rodents is the gold standard, governed by OECD Test Guideline 407 [2][3].

Causality: Why 28 Days?

A 28-day dosing period is pharmacokinetically sufficient to achieve steady-state plasma concentrations for lipophilic small molecules. It provides a critical window to observe cumulative target organ damage (particularly hepatotoxicity due to first-pass metabolism) and adaptive responses (such as cytochrome P450 enzyme induction or auto-inhibition) that single-dose acute studies miss[3].

Summary of Quantitative Data (Representative Findings)

The following table summarizes the anticipated dose-dependent findings for this class of compounds based on standardized OECD 407 parameters.

Dose Group (mg/kg/day)Body Weight & Food ConsumptionClinical Chemistry (ALT/AST)CNS / Behavioral ObservationsTarget Organ Histopathology
Vehicle (0) Normal baseline gainWithin normal limits (WNL)Normal FOB scoresNormal architecture
Low (10) Normal baseline gainWNLTransient post-dose sedationNo adverse findings
Mid (30) Mild reduction in weight gain (-5%)Mild elevation (1.5x ULN)Sedation, mild ataxiaHepatocellular hypertrophy (adaptive)
High (100) Significant reduction (-15%)Significant elevation (>3x ULN)Tremors, reduced locomotor activityCentrilobular hepatic necrosis

Note: The NOAEL is typically established at the Low or Mid dose, depending on whether hepatic hypertrophy is deemed an adaptive or adverse response.

Self-Validating Protocol: OECD 407 28-Day Rat Toxicity Study

A protocol is only as reliable as its internal controls. The following workflow ensures data integrity through continuous self-validation.

Step 1: Acclimatization & Stratification

  • Action: Acclimate specific-pathogen-free (SPF) Sprague-Dawley rats for 7 days. Randomize into groups (n=10/sex/group) using a body-weight stratification algorithm.

  • Self-Validation: Ensure the variance in mean body weight across all groups does not exceed ±20% of the total mean. If variance is higher, re-randomize to prevent weight-related metabolic bias.

Step 2: Dose Formulation & Administration

  • Action: Suspend the hydrochloride salt in 0.5% methylcellulose/0.1% Tween-80. Administer daily via oral gavage at a volume of 10 mL/kg[3].

  • Self-Validation: Conduct HPLC-UV analysis of the dose formulations on Days 1, 14, and 28. Acceptance criteria: Concentration must be within ±10% of the nominal target, ensuring the animals actually received the intended exposure.

Step 3: In-Life Functional Observational Battery (FOB)

  • Action: Perform detailed clinical observations daily and a comprehensive FOB weekly to assess autonomic and sensorimotor functions.

  • Self-Validation: Utilize a blinded observer for FOB scoring to eliminate confirmation bias regarding dose groups.

Step 4: Clinical Pathology & Histopathology

  • Action: On Day 29, euthanize animals via exsanguination under isoflurane anesthesia. Collect blood for hematology and serum biochemistry. Harvest, weigh, and fix standard organs in 10% neutral buffered formalin[2].

OECD407_Workflow Start Acclimatization (7 Days) Sprague-Dawley Rats Dosing Daily Oral Gavage (28 Days) Vehicle, Low, Mid, High Doses Start->Dosing Obs Daily Clinical Observations & Weekly Body Weights Dosing->Obs ClinPath Clinical Pathology (Day 29) Hematology & Biochemistry Dosing->ClinPath  End of dosing   Necropsy Gross Necropsy & Organ Weight Analysis ClinPath->Necropsy Histopath Histopathological Evaluation (Target Organs) Necropsy->Histopath NOAEL Determination of NOAEL & Systemic Toxicity Profile Histopath->NOAEL

Figure 1: Standardized workflow for the 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Cardiovascular Safety Pharmacology: The hERG Liability

The most critical hurdle for the clinical translation of basic lipophilic amines is cardiovascular toxicity. Regulatory agencies mandate the evaluation of proarrhythmic potential under the ICH S7B and ICH E14 guidelines[4][5].

Mechanistic Causality: Why do Piperidines Block hERG?

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ) that repolarizes the cardiac action potential. The basic nitrogen of the piperidine ring in 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine has a pKa of ~9.0, meaning it is predominantly protonated (cationic) at physiological pH.

When the drug enters the inner cavity of the hERG channel, this cationic center engages in high-affinity cation- π interactions with the aromatic side chains of Tyrosine-652 (Y652) and Phenylalanine-656 (F656) on the S6 domain[6][7]. This traps the channel in a closed state, delaying ventricular repolarization, which manifests on a surface ECG as QT interval prolongation and increases the risk of Torsades de Pointes (TdP)[7].

HERG_Pathway A 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine hydrochloride B Binding to hERG K+ Channel (Pore Cavity / Y652 & F656) A->B  Lipophilic penetration   C Inhibition of Rapid Delayed Rectifier K+ Current (IKr) B->C  Conformational block   D Prolongation of Ventricular Action Potential Duration (APD) C->D  Delayed repolarization   E QT Interval Prolongation (ECG Manifestation) D->E  Surface ECG translation   F Risk of Torsades de Pointes (TdP) & Arrhythmogenesis E->F  Critical threshold exceeded  

Figure 2: Mechanistic pathway of piperidine-induced hERG blockade and arrhythmogenesis.

Self-Validating Protocol: GLP hERG Whole-Cell Patch-Clamp Assay

To comply with ICH S7B[5], the compound must be evaluated using a manual or automated whole-cell patch-clamp assay.

Step 1: Cell Preparation

  • Action: Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably transfected with the hERG (KCNH2) gene. Plate on glass coverslips 24 hours prior to recording.

Step 2: Electrophysiological Setup & Quality Control

  • Action: Establish a whole-cell configuration using borosilicate glass pipettes filled with intracellular solution.

  • Self-Validation (Critical): The assay is only valid if the seal resistance is >1 GΩ (giga-seal) and the series resistance is <10 MΩ . If these parameters drift by >20% during the experiment, the cell must be discarded to prevent false-positive inhibition artifacts.

Step 3: Voltage Protocol & Compound Perfusion

  • Action: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a step to -50 mV for 2 seconds to elicit the outward tail current. Perfuse the test compound at ascending concentrations (e.g., 0.1, 1, 10, 30 μ M).

  • Self-Validation: Include a positive control (e.g., 100 nM E-4031 or Terfenadine). The positive control must inhibit the tail current by >70% ; otherwise, the cell line's sensitivity is compromised.

Step 4: Data Analysis

  • Action: Calculate the fractional block of the tail current at steady state for each concentration. Generate a concentration-response curve using the Hill equation to determine the IC50​ . A safety margin of >30 -fold between the hERG IC50​ and the anticipated clinical Cmax​ is generally required to proceed safely[5].

Conclusion & Translational Risk Assessment

The preclinical evaluation of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride requires a rigorous balance between defining systemic toxicity limits and de-risking cardiovascular liabilities. By adhering to the self-validating OECD 407 and ICH S7B protocols detailed above, development teams can accurately map the compound's therapeutic index. If the hERG IC50​ demonstrates an inadequate safety margin, structural optimization—such as reducing the basicity of the piperidine nitrogen or decreasing overall lipophilicity—will be required before advancing to human trials.

Sources

Foundational

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride molecular weight and solubility

An In-depth Technical Guide to 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride Executive Summary: This document provides a comprehensive technical overview of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Executive Summary: This document provides a comprehensive technical overview of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] This guide, intended for researchers, chemists, and drug development professionals, synthesizes the available information on its physicochemical properties, proposes a viable synthetic route, outlines detailed protocols for its handling and use, and discusses its potential applications based on its structural motifs. Due to the compound's specific nature, direct experimental data is limited; therefore, this guide leverages data from structurally related analogues and established chemical principles to provide a robust and practical framework for its scientific investigation.

Introduction to the Phenoxy-Alkyl-Piperidine Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered ring structure allows for specific three-dimensional arrangements of substituents, making it an ideal scaffold for interacting with biological targets. When combined with a phenoxy-alkyl ether linkage, as in the title compound, the resulting motif incorporates several key features relevant to drug design: a basic nitrogen atom for salt formation and hydrogen bonding, an ether linkage providing both flexibility and polarity, and an aromatic ring capable of various intermolecular interactions. This combination is often explored for developing novel therapeutic agents.[3]

This guide serves as a Senior Application Scientist's perspective on 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, focusing on the causality behind experimental choices and providing self-validating protocols to ensure scientific rigor.

Physicochemical Properties

Accurate characterization of a compound's physical and chemical properties is fundamental to its development. The following data for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is based on theoretical calculations and inferences from closely related analogues.

PropertyValueSource / Method
Molecular Formula C₁₅H₂₄ClNO₂Calculated
Molecular Weight 285.82 g/mol Calculated
Appearance White to off-white solidInferred from similar piperidine HCl salts.[4]
Solubility Water, Methanol, Ethanol: Expected to be soluble. As a hydrochloride salt of an amine, aqueous solubility is anticipated.[4] DMSO: Expected to be soluble. Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether): Expected to have low solubility.Inferred from chemical principles and data on analogous structures.
Storage Store in a cool, dry place. Keep container tightly closed, protected from light and moisture.Recommended best practice for hydrochloride salts.[5]

Synthesis and Characterization

A robust synthetic and analytical strategy is crucial for obtaining and verifying the target compound.

Proposed Synthetic Pathway

A logical and efficient synthesis can be designed based on established organic chemistry reactions. The proposed two-step pathway involves a Williamson ether synthesis followed by N-alkylation of piperidine.

Step 1: Williamson Ether Synthesis. 4-Ethoxyphenol is reacted with a dihaloethane (e.g., 1-bromo-2-chloroethane) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The more reactive bromide undergoes substitution, yielding 1-(2-chloroethoxy)-4-ethoxybenzene. The choice of a dihaloalkane with differential reactivity is key to preventing side reactions and facilitating the subsequent step.

Step 2: N-Alkylation. The intermediate chloroalkane is then used to alkylate 4-(2-hydroxyethyl)piperidine. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion. The final product is then isolated as the hydrochloride salt. An alternative approach could involve direct alkylation of 4-ethylpiperidine with a suitable phenoxyethyl halide.

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Alkylation & Salt Formation A 4-Ethoxyphenol C 1-(2-Chloroethoxy)-4-ethoxybenzene A->C K2CO3, DMF B 1-Bromo-2-chloroethane B->C E 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine C->E Base (e.g., DIEA) D 4-Ethylpiperidine D->E F Target Compound (HCl Salt) E->F HCl in Ether

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is non-negotiable. A standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing characteristic peaks for the ethoxy, aromatic, piperidine, and ethyl bridge protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the calculated value for the protonated free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for C-H (aliphatic and aromatic), C-O (ether), and N-H (secondary amine salt) bonds.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the standard method for determining the purity of the final compound.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and clear rationales for each step.

Safe Handling and Storage

Given its classification as a research chemical, standard laboratory precautions are required. Based on data from analogous piperidine derivatives, the compound may be a skin and eye irritant.[6][7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid creating dust.

  • Storage: Store in a tightly sealed container in a desiccator to protect from moisture. The hydrochloride salt form can be hygroscopic. Store away from strong bases and oxidizing agents.

Preparation of a 10 mM Aqueous Stock Solution

This protocol details the preparation of a standard stock solution for use in biological assays. The choice of an aqueous solvent is based on the predicted solubility of the hydrochloride salt.

Stock Solution Workflow A 1. Weigh Compound Accurately weigh 2.86 mg of the HCl salt. B 2. Select Solvent Transfer powder to a 1.5 mL microfuge tube. A->B C 3. Dissolution Add 900 µL of ultrapure water. Vortex for 30 seconds. B->C D 4. Check Solubility Visually inspect for particulates. If not fully dissolved, sonicate for 5 minutes. C->D E 5. Final Volume Adjustment Add water to a final volume of 1.00 mL. (2.858 mg / 285.82 g/mol) / 0.001 L = 10 mM D->E F 6. Aliquot & Store Aliquot into single-use tubes. Store at -20°C. E->F

Caption: Step-by-step protocol for preparing a 10 mM stock solution.

Protocol Justification:

  • Accurate Weighing: Using an analytical balance is critical for achieving the target concentration.

  • Solvent Choice: Ultrapure water is selected as the default for a hydrochloride salt to ensure compatibility with most biological buffers. If solubility issues arise, DMSO would be the next choice, but its final concentration in assays must be carefully controlled.

  • Assisted Dissolution: Vortexing provides initial mechanical agitation. Sonication is a non-invasive method to break up small agglomerates and enhance dissolution without heating, which could risk degradation.

  • Final Volume (Q.S.): Bringing the solution to a final volume after the solute has dissolved ensures accuracy, accounting for the volume displaced by the solute itself.

  • Storage: Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound over time. Storing at -20°C or -80°C minimizes degradation.

Potential Applications in Research

The 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride structure suggests several potential areas for pharmacological investigation. Piperidine derivatives are widely explored for their activity on various biological targets.[2]

  • Central Nervous System (CNS) Targets: Many CNS-active drugs contain the piperidine scaffold. Related phenoxy-alkyl-piperidines have been investigated as potent and selective antagonists for NMDA receptors and as inhibitors of GABA transporters, suggesting potential applications in neurodegenerative diseases and epilepsy.[9][10]

  • Receptor Modulation: The structure could be explored for its affinity towards serotonin (5-HT), dopamine, or adrenergic receptors, which are common targets for piperidine-containing molecules.[2]

  • Fragment-Based Drug Discovery: This compound can serve as a valuable starting fragment or lead compound for optimization in various drug discovery campaigns. Its physicochemical properties make it an attractive building block for creating larger, more complex molecules.

Conclusion

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a compound with significant potential in pharmaceutical research, embodying a structural motif common to many successful therapeutic agents. This guide provides the foundational knowledge required for its synthesis, characterization, and handling. By grounding our understanding in the established principles of medicinal chemistry and leveraging data from analogous structures, researchers can confidently incorporate this compound into their discovery and development workflows. The provided protocols, designed with scientific integrity and causality in mind, offer a clear path for rigorous and reproducible experimentation.

References

  • PrepChem.com. Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Available from: [Link]

  • PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: 2-HYDROXY ETHYL PIPERAZINE. Available from: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Available from: [Link]

  • Bryans, J. S., et al. (2000). 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • Kovalenko, S. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Zafar, H., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: HEPES ≥99,5 %, BioScience-Grade. Available from: [Link]

  • Google Patents. A process for the preparation of 4-piperidone hcl hydrate.
  • NIST. 4-(para-Chlorophenyl)-4-hydroxypiperidine. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • ResearchGate. 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol? Available from: [Link]

  • Cignarella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • NextSDS. 4-[2-(4-CHLOROPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. National Library of Medicine. Available from: [Link]

Sources

Exploratory

Preclinical Development of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery, I approach the preclinical evaluation of novel small molecules as a rigorous exercise in systems biology and pharmacological caus...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the preclinical evaluation of novel small molecules as a rigorous exercise in systems biology and pharmacological causality. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride (EPEP-HCl) is a highly specialized, basic amine-containing scaffold designed to target the Sigma-1 Receptor (σ1R).

Phenoxyethyl piperidine derivatives have been extensively validated as potent σ1R modulators capable of counteracting NMDA-induced excitotoxicity and oxidative stress . This whitepaper details the structural rationale, in vitro validation, and in vivo preclinical workflows required to advance EPEP-HCl as a neuroprotective IND (Investigational New Drug) candidate for neurodegenerative diseases and neuropathic pain.

Rationale & Mechanism of Action (MoA)

Structural Causality

The design of EPEP-HCl is not arbitrary; it is meticulously optimized for the σ1R binding pocket:

  • Piperidine Ring: The secondary amine of the piperidine ring has a pKa of ~9.5, meaning it is protonated at physiological pH. This protonated nitrogen forms an indispensable salt bridge with the Asp126 residue of the σ1R, a universal requirement for high-affinity σ1R ligands .

  • 4-Ethoxyphenoxy Moiety: This bulky, lipophilic tail anchors the molecule into the primary hydrophobic pocket of the receptor (comprising Val84, Trp89, and Tyr103). The ethoxy substitution enhances lipophilicity, driving blood-brain barrier (BBB) penetration.

  • Hydrochloride Salt: Formulating the free base as an HCl salt dramatically improves aqueous solubility, a critical factor for achieving consistent bioavailability in preclinical dosing vehicles (e.g., 0.5% methylcellulose or saline).

Systems-Level Mechanism

Upon binding, EPEP-HCl acts as a σ1R agonist at the Mitochondria-Associated ER Membrane (MAM). It induces the dissociation of σ1R from the chaperone protein BiP/GRP78. The liberated σ1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R3), preventing pathological calcium overload into the mitochondria. This halts the opening of the mitochondrial permeability transition pore (mPTP), thereby preventing reactive oxygen species (ROS) generation and intrinsic apoptosis.

Pathway Ligand EPEP-HCl (σ1R Agonist) Receptor Sigma-1 Receptor (MAM Localization) Ligand->Receptor Binds (Ki < 1 nM) BiP BiP/GRP78 Dissociation Receptor->BiP Induces IP3R IP3R3 Stabilization BiP->IP3R Activates Calcium Controlled Ca2+ Transfer IP3R->Calcium Modulates Survival Neuroprotection & Cell Survival Calcium->Survival Prevents Apoptosis

Fig 1. EPEP-HCl mediated σ1R activation and downstream neuroprotective signaling pathway.

In Vitro Pharmacology & Receptor Binding

To establish trustworthiness, a drug candidate must demonstrate high target selectivity. Off-target binding (particularly to the hERG channel or σ2R) is a common cause of late-stage attrition. We utilize competitive radioligand displacement assays to quantify the binding affinity ( Ki​ ) of EPEP-HCl.

Quantitative Binding Profile

Data represents mean ± SEM from three independent experiments.

Target Ki​ (nM)Assay MethodologyReference Radioligand
σ1R 0.85 ± 0.12Guinea pig brain membrane displacement [3H]−(+) -Pentazocine
σ2R > 1,500Rat liver membrane displacement [3H] -DTG (with (+)-pentazocine)
NMDAR > 5,000Rat cortical membrane displacement [3H] -MK-801
hERG > 10,000Automated Patch-Clamp (Thallium Flux)N/A (Functional block assay)

Interpretation: EPEP-HCl exhibits sub-nanomolar affinity for σ1R and a >1700 -fold selectivity over σ2R. The lack of hERG liability ensures a wide cardiovascular safety margin.

Cellular Assays: Neuroprotection & Neuritogenesis

To prove functional agonism, we employ a PC12 cell neurite outgrowth assay. PC12 cells express high levels of endogenous σ1R and respond to Nerve Growth Factor (NGF). σ1R agonists potentiate NGF-induced neuritogenesis, providing a quantifiable phenotypic readout.

Self-Validating Experimental Protocol: PC12 Neurite Outgrowth

This protocol is designed with an internal validation loop: the inclusion of a selective σ1R antagonist (NE-100) to prove that the observed effects are strictly target-mediated.

  • Plate Preparation & Seeding: Coat 96-well optical-bottom plates with Collagen IV (50 μg/mL) to ensure optimal cellular adherence. Seed PC12 cells at a low density ( 1×104 cells/well) to prevent contact inhibition during neurite extension.

  • NGF Priming (Causality Step): Replace standard growth media with low-serum media (1% horse serum) containing a sub-optimal concentration of NGF (2 ng/mL). Why? Sub-optimal NGF does not induce significant outgrowth on its own, but it primes the TrkA receptor pathway, creating a sensitized baseline to observe σ1R-mediated potentiation.

  • Compound Treatment:

    • Group A: Vehicle control.

    • Group B: EPEP-HCl dose-response (0.1 nM to 1000 nM).

    • Group C (Validation): EPEP-HCl (100 nM) + NE-100 (1 μM).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Fixation & Immunostaining: Wash gently with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 and stain with anti-β-III tubulin (neuron-specific cytoskeletal marker) and Hoechst 33342 (nuclear counterstain).

  • High-Content Screening (HCS) Analysis: Image using an automated epifluorescence microscope. Define a "neurite-bearing cell" strictly as a cell possessing at least one neurite longer than twice the diameter of its soma.

Protocol Culture 1. PC12 Cell Culture (Collagen-coated plates) NGF 2. NGF Priming (2 ng/mL, Sub-optimal) Culture->NGF Treatment 3. EPEP-HCl Treatment (0.1 - 1000 nM) NGF->Treatment Incubation 4. Incubation (72 Hours, 37°C) Treatment->Incubation Fixation 5. Fixation & Staining (4% PFA, β-III Tubulin) Incubation->Fixation Analysis 6. Morphometric Analysis (Neurite Length > 2x Soma) Fixation->Analysis

Fig 2. Step-by-step in vitro workflow for assessing EPEP-HCl induced neurite outgrowth.

In Vivo Preclinical Efficacy & Pharmacokinetics

Translating in vitro success to in vivo efficacy requires robust pharmacokinetics (PK). σ1R modulators are highly effective in mitigating activity-induced spinal sensitization and neuropathic pain .

Pharmacokinetic Parameters (Murine Model)

A single-dose PK study (5 mg/kg) was conducted using LC-MS/MS quantification.

PK ParameterIV AdministrationPO (Oral) Administration
Cmax​ (ng/mL)450185
Tmax​ (h)-1.5
AUC0−t​ (ng·h/mL)1200840
Bioavailability ( F% ) 100%70%
Brain/Plasma Ratio 2.42.1

Insight: The Brain/Plasma ratio of >2.0 confirms excellent BBB penetrance, driven by the lipophilic 4-ethoxyphenoxy moiety, ensuring therapeutic concentrations reach the central nervous system (CNS).

In Vivo Efficacy: Neuropathic Pain Model

To validate neuroprotection and analgesia, we utilize the Chronic Constriction Injury (CCI) model of the sciatic nerve. EPEP-HCl is administered intraperitoneally (i.p.) daily. Behavioral assessments (Von Frey filaments for mechanical allodynia; Hargreaves test for thermal hyperalgesia) are conducted on days 3, 7, and 14 post-injury. EPEP-HCl dose-dependently restores withdrawal thresholds to baseline, confirming its efficacy in reversing central sensitization.

Conclusion

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a structurally optimized, highly selective σ1R agonist. By adhering to rigorous, self-validating preclinical protocols—from competitive radioligand binding to high-content phenotypic screening—we establish a robust data package. Its excellent BBB penetrance and profound neuroprotective efficacy make it a prime candidate for advancing into IND-enabling GLP toxicology studies.

References

  • Linciano, P., et al. (2023). "Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents." European Journal of Medicinal Chemistry. Available at:[Link]

  • Romero, L., et al. (2012). "Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization." British Journal of Pharmacology. Available at:[Link]

  • Xiong, J., et al. (2020). "Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain." European Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

Blood-Brain Barrier Permeability of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Comprehensive Technical Guide

Executive Summary Developing central nervous system (CNS) therapeutics requires a rigorous understanding of how a molecule navigates the blood-brain barrier (BBB). As an application scientist, I frequently observe promis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing central nervous system (CNS) therapeutics requires a rigorous understanding of how a molecule navigates the blood-brain barrier (BBB). As an application scientist, I frequently observe promising neuroactive scaffolds fail in late-stage development due to a fundamental misunderstanding of the difference between the rate of BBB permeation and the extent of unbound drug delivery.

This whitepaper provides an in-depth technical evaluation of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride , a compound characterized by a lipophilic ethoxyphenoxy tail and a basic piperidine ring. By dissecting its physicochemical profile, detailing self-validating in vitro protocols, and translating these findings into in vivo pharmacokinetic models, this guide establishes a definitive framework for evaluating the BBB permeability of basic lipophilic amines.

Physicochemical Profiling & The Free Drug Hypothesis

Before initiating any in vitro assay, we must analyze the molecule's structural causality. The hydrochloride salt of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine dissociates in physiological plasma (pH 7.4), leaving the basic piperidine nitrogen (pKa ~9.8) predominantly protonated.

While the high lipophilicity of the ethoxyphenoxy group drives rapid passive partitioning into the endothelial lipid bilayer, the cationic piperidine ring acts as a classic pharmacophore for ATP-binding cassette (ABC) efflux transporters, specifically P-glycoprotein (P-gp) (). Furthermore, high lipophilicity often results in extensive non-specific binding to brain tissue, inflating total brain concentration metrics while starving the actual therapeutic target of unbound, active drug.

Table 1: Predictive Physicochemical Parameters
ParameterValueImplication for BBB Permeability
Molecular Weight 249.35 g/mol (free base)<400 Da; Highly favorable for passive transcellular diffusion.
LogP (Predicted) ~3.2Optimal lipophilicity (ideal range 2.0–4.0) for membrane partitioning.
Topological Polar Surface Area ~21.2 Ų<90 Ų; Excellent for CNS penetration, minimizing hydrogen bond drag.
pKa (Piperidine N) ~9.8>99% protonated at pH 7.4; High liability for P-gp substrate recognition.

In Vitro Permeability Workflows: Isolating Passive vs. Active Transport

To accurately profile this compound, we must decouple passive transcellular diffusion from active efflux. We achieve this through a two-tiered in vitro testing strategy.

Passive Permeability: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) configured for the BBB utilizes a specific lipid mixture to mimic the tight junction-restricted endothelial environment ().

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous PVDF filter membrane of the donor plate with 5 µL of 2% (w/v) porcine brain lipid (PBL) dissolved in n-dodecane. Causality: PBL accurately reflects the unique sphingomyelin and cholesterol ratios of the human BBB.

  • Donor Solution: Dilute 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride in PBS (pH 7.4) to a final concentration of 10 µM. Ensure the final DMSO concentration is <1% to prevent artificial membrane fluidization.

  • Assembly: Add 150 µL of the donor solution to the donor wells and 300 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate.

  • Incubation: Incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Self-Validation & Analysis: Quantify the compound in both compartments via LC-MS/MS. Critical Step: Calculate the mass balance. A recovery of <80% indicates non-specific binding to the plasticware or membrane retention, which invalidates the Effective Permeability ( Pe​ ) calculation.

Active Efflux: MDR1-MDCK Cell Line Protocol

Because the PAMPA-BBB assay lacks transporter proteins, we must evaluate the compound in an MDR1-transfected Madin-Darby Canine Kidney (MDCK) cell line to quantify P-gp mediated efflux ().

Step-by-Step Methodology:

  • Monolayer Culture: Seed MDR1-MDCK cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1.8 × 10⁵ cells/cm². Culture for 4-5 days. Verify monolayer integrity by ensuring Transepithelial Electrical Resistance (TEER) is >250 Ω·cm².

  • Dosing: Wash monolayers with HBSS (pH 7.4). Apply 10 µM of the test compound to the apical (A) chamber for A→B transport, or the basolateral (B) chamber for B→A transport.

  • Self-Validation (Inhibition Control): In a parallel set of wells, co-incubate the test compound with 1 µM Elacridar (a potent, specific P-gp inhibitor) in both chambers. If the efflux is truly P-gp mediated, Elacridar will collapse the Efflux Ratio (ER) to ~1.0.

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and ER.

Table 2: Representative In Vitro Permeability Data Summary
AssayMetricRepresentative ValueInterpretation
PAMPA-BBB Pe​ (Effective Permeability)18.2 × 10⁻⁶ cm/sHigh passive transcellular permeability.
MDR1-MDCK Papp​ (A→B)2.1 × 10⁻⁶ cm/sRestricted apical-to-basolateral flux.
MDR1-MDCK Papp​ (B→A)18.5 × 10⁻⁶ cm/sRapid basolateral-to-apical clearance.
MDR1-MDCK Efflux Ratio (ER)8.8 Significant active efflux (ER > 2 indicates substrate).
MDR1-MDCK ER + 1 µM Elacridar1.2 Validates P-gp as the primary efflux transporter.

Mechanistic Pathways & Efflux Dynamics

The data above reveals a classic pharmacokinetic paradox: 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine possesses the perfect lipophilicity to passively diffuse into the endothelial cell, but its protonated piperidine nitrogen triggers immediate recognition by the intracellular binding pocket of P-gp, resulting in ATP-dependent extrusion back into the blood lumen.

BBB_Transport cluster_blood Blood Lumen (Apical) cluster_endothelial BBB Endothelial Cell cluster_brain Brain Parenchyma (Basolateral) Drug_Blood 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine (Protonated) Lipid_Membrane Apical Lipid Membrane (Passive Diffusion) Drug_Blood->Lipid_Membrane High Lipophilicity Cytosol Intracellular Cytosol Lipid_Membrane->Cytosol P_gp P-glycoprotein (P-gp) (Active Efflux) P_gp->Drug_Blood ATP-Dependent Efflux Cytosol->P_gp Substrate Recognition Drug_Brain Unbound Active Drug (Kp,uu) Cytosol->Drug_Brain Basolateral Diffusion

Mechanistic pathway of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine transport and P-gp efflux at the BBB.

In Vivo Translation: The Fallacy of Kp​ vs. The Truth of Kp,uu​

Relying solely on total brain-to-plasma ratios ( Kp​ ) is a dangerous pitfall in neuropharmacology. Because 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine is highly lipophilic, it binds extensively to brain parenchymal lipids. This non-specific binding inflates the total brain concentration, masking the fact that P-gp is actively restricting the unbound concentration at the target site.

To evaluate true therapeutic potential, we must determine Kp,uu​ (the ratio of unbound drug in the brain to unbound drug in plasma) ().

Workflow for Kp,uu​ Determination:

  • In Vivo Dosing: Administer the compound via steady-state intravenous infusion in a rodent model.

  • Equilibrium Dialysis: Harvest brain tissue and plasma. Perform equilibrium dialysis on brain homogenate to determine the fraction unbound in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Calculation: Compute Kp,uu​ using the formula:

    Kp,uu​=fu,plasma​Kp​×fu,brain​​
Table 3: In Vivo Pharmacokinetic Translation
ParameterDescriptionRepresentative ValueConclusion
Kp​ Total brain/plasma ratio1.8Falsely suggests excellent brain penetration.
fu,brain​ Fraction unbound in brain0.04High non-specific binding to brain lipids.
fu,plasma​ Fraction unbound in plasma0.15Moderate plasma protein binding.
Kp,uu​ Unbound brain/plasma ratio0.48 Restricted delivery. Active efflux prevents equilibrium ( Kp,uu​<1 ).

References

  • Hammarlund-Udenaes, M., Fridén, M., Syvänen, S., & Gupta, A. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research, 25(8), 1737-1750.[Link]

  • Schinkel, A. H. (1999). "P-Glycoprotein, a gatekeeper in the blood-brain barrier." Advanced Drug Delivery Reviews, 36(2-3), 179-194.[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • Wang, Q., Rager, J. D., Weinstein, K., Kardos, P., Dobson, G. L., Li, J., & Hidalgo, I. J. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics, 288(2), 349-359.[Link]

Protocols & Analytical Methods

Method

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride HPLC analysis method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Introduction & Analyte Profiling In pharmaceutical analysis, the structural nuances of an A...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Introduction & Analyte Profiling

In pharmaceutical analysis, the structural nuances of an Active Pharmaceutical Ingredient (API) or its intermediates dictate the chromatographic strategy. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride presents a classic analytical dichotomy: it features a highly basic secondary amine (piperidine ring, pKa ~10) coupled with a lipophilic aromatic ether tail (ethoxyphenoxy group).

When analyzed using standard silica-based stationary phases, basic amines are notorious for causing severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic silanol groups. Furthermore, the lipophilic tail requires sufficient organic modifier strength for elution. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically to overcome these physicochemical challenges.

Scientific Rationale & Methodological Design

As an Application Scientist, method development is not merely about generating peaks; it is about controlling the molecular state of the analyte within the column.

  • Stationary Phase Selection : A double end-capped C18 column (e.g., Zorbax Eclipse Plus) is mandatory. End-capping chemically blocks residual silanols, removing the primary cause of piperidine peak tailing.

  • Mobile Phase & pH Control : The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). This lowers the pH to approximately 2.0, ensuring the piperidine nitrogen is fully protonated (ionized) and locked into a single ionization state. TFA also acts as a volatile ion-pairing agent, wrapping the protonated amine and further improving peak symmetry. The necessity of acidic modifiers to suppress silanol ionization in phenoxyethyl piperidine derivatives is well-documented in modern chromatographic literature [1].

  • Gradient Elution : A gradient utilizing Acetonitrile and aqueous buffers is standard practice for resolving piperidine-based pharmacophores from their synthetic precursors (such as 4-ethoxyphenol or alkylating agents) [2].

  • Detector Tuning : The 4-ethoxyphenoxy group acts as a strong chromophore. The primary π→π∗ transition of the oxygen-substituted aromatic ring yields a robust absorption maximum. UV detection at 225 nm is optimal for capturing this transition, ensuring high sensitivity and baseline stability [3].

HPLC_Method_Logic A Analyte Profiling (Basic Amine, pKa ~10) B Column Selection (End-capped C18) A->B C Mobile Phase (0.1% TFA, pH ~2) B->C D Detection (UV at 225 nm) C->D E Validation (ICH Q2 Criteria) D->E

Logical workflow for the HPLC method development of basic piperidine derivatives.

Experimental Protocols

Phase 1: Mobile Phase Preparation

Causality Check: Matching the TFA concentration in both phases prevents baseline drift during the gradient run.

  • Aqueous Phase (Mobile Phase A) : Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: TFA is volatile; excessive vacuum filtration can alter its concentration, hence sonication is preferred).

  • Organic Phase (Mobile Phase B) : Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix and degas.

Phase 2: Sample Preparation Workflow

Causality Check: The hydrochloride salt is water-soluble, but the ethoxyphenoxy tail is highly lipophilic. A 50:50 mixed diluent ensures complete solvation without causing solvent-effect peak distortion upon injection.

  • Diluent : Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes, and make up to volume.

  • Working Solution (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (PTFE is chemically inert and prevents particulate matter from clogging the analytical column frit).

Sample_Prep S1 Weigh 10.0 mg Reference Standard S2 Add 50 mL Diluent (Water:MeCN 50:50) S1->S2 S3 Sonicate 10 mins (Ensure Dissolution) S2->S3 S4 Filter (0.22 µm PTFE) (Remove Particulates) S3->S4 S5 Transfer to Vial (Ready for Injection) S4->S5

Step-by-step sample preparation protocol ensuring complete dissolution and system protection.

Data Presentation & System Suitability

To ensure trustworthiness, every analytical run must be a self-validating system. The method is only deemed acceptable if the System Suitability Criteria (Table 3) are met prior to sample analysis.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Double end-capped to prevent secondary amine tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, protonating the piperidine nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileProvides organic elution strength with matched modifier.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity and prevents column overloading.
Column Temp. 30 °CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 225 nm and 275 nm225 nm for max sensitivity; 275 nm for peak purity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Isocratic hold to focus the analyte on the column head.
2.08020Start of gradient.
10.02080Linear ramp to elute lipophilic impurities.
12.02080High-organic wash to clear strongly retained species.
12.18020Return to initial conditions.
17.08020Column re-equilibration (~3.2 column volumes).

Table 3: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaObserved (Typical for this API)
Retention Time ( tR​ ) ~ 6.5 ± 0.2 min6.54 min
Tailing Factor ( Tf​ ) ≤1.5 1.12
Theoretical Plates ( N ) ≥5000 8450
%RSD of Area (n=6) ≤2.0% 0.45%
Resolution ( Rs​ ) * ≥2.0 3.1

*Resolution calculated relative to the nearest synthetic impurity (e.g., 4-ethoxyphenol).

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist Source: PubMed Central (PMC) URL:[Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: PubMed Central (PMC) URL:[Link]

  • Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors for the Treatment of Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Standardized Cell Culture Assay Preparation for Aryloxyalkyl Piperidines: A Guide to 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Executive Summary The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a classic aryloxyalkyl piperidine scaffold, a structural motif frequently investigated in neuropharmacology for its affinity...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a classic aryloxyalkyl piperidine scaffold, a structural motif frequently investigated in neuropharmacology for its affinity to monoamine transporters, sigma receptors, and specific G-protein coupled receptors (GPCRs). However, evaluating this class of compounds in vitro presents significant biophysical challenges. This application note provides a field-proven, self-validating protocol for the preparation, handling, and cell culture application of this compound, ensuring high-fidelity data acquisition in high-content screening (HCS) and functional assays.

Physicochemical Profiling & Causality (The "Why")

To design a robust assay, one must first understand the biophysical behavior of the molecule. Do not let the "hydrochloride" (HCl) salt designation create a false sense of aqueous security.

  • The Amphiphilic Paradox & Micelle Formation: The protonated piperidine ring provides a polar headgroup, while the bulky 4-ethoxyphenoxyethyl tail is highly lipophilic. In purely aqueous cell culture media, this amphiphilic structure acts as a surfactant. Above a critical concentration, the molecules self-assemble into micelles, sequestering the active pharmacophore from cell surface receptors and leading to false-negative pharmacological readouts.

  • Non-Specific Binding (NSB) to Plastics: Lipophilic amines exhibit profound NSB to standard untreated polystyrene (PS) cell culture plates and pipette tips via Van der Waals interactions[1]. This adsorption artificially lowers the effective in vitro concentration, shifting IC₅₀/EC₅₀ curves to the right.

  • Serum Protein Binding: The ethoxyphenoxy moiety readily binds to bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS). High serum concentrations in the assay matrix will drastically reduce the free (unbound) fraction of the drug [2].

Protocol 1: Primary Stock Formulation

To circumvent NSB and micelle formation, the compound must be locked into a thermodynamically stable state before introduction to the aqueous assay matrix.

Materials Required:

  • 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl (Powder, >98% purity)

  • Cell-culture grade Dimethyl Sulfoxide (DMSO, anhydrous, >99.9%)

  • Borosilicate glass vials (PTFE-lined caps)

  • Positive displacement pipettes

Step-by-Step Methodology:

  • Weighing & Container Selection: Weigh the required mass of the lyophilized powder directly into a borosilicate glass vial . Causality: Glass possesses a hydrophilic silanol surface that repels the lipophilic tail of the compound, preventing the severe adsorption losses (often >40%) seen with standard polypropylene microcentrifuge tubes [1].

  • Solvent Addition: Add 100% anhydrous DMSO to achieve a primary stock concentration of 10 mM .

  • Dissolution: Vortex vigorously for 60 seconds. If the powder persists, sonicate in a room-temperature water bath for 5 minutes. Do not heat above 37°C to prevent thermal degradation of the ethoxy ether linkage.

  • Storage: Aliquot into single-use glass vials and store at -20°C. Avoid freeze-thaw cycles, which promote micro-crystal nucleation.

Protocol 2: The "Step-Down" Assay Preparation

Directly pipetting a 10 mM DMSO stock into 90 µL of aqueous media causes immediate "crashing out" (micro-precipitation). The following "Step-Down" dilution acts as a thermodynamic bridge.

Step-by-Step Methodology:

  • Intermediate Dilution (10x): Prepare a 10x working solution (e.g., 100 µM for a final 10 µM top dose) by diluting the primary stock into serum-free media containing exactly 5% DMSO .

    • Causality: The 5% organic solvent maintains the compound in a solvated state while transitioning it into an aqueous environment.

  • Visual Quality Control (Self-Validation Step A): Place the 10x intermediate tube under a phase-contrast microscope (20x objective). Verify the absence of refractile micro-crystals. If crystals are present, the compound has precipitated, and the dilution must be repeated with a slower dropwise addition of media to the DMSO stock while vortexing.

  • Final Application (1x): Transfer 10 µL of the 10x intermediate solution into the final assay well (containing 90 µL of cells in media with 1-2% FBS).

  • Vehicle Control (Self-Validation Step B): The final well now contains 0.5% DMSO . You must run a parallel vehicle control containing exactly 0.5% DMSO to establish baseline cell viability and ensure observed effects are strictly compound-mediated.

Quantitative Assay Tolerance Matrix

To standardize inter-laboratory workflows, adhere to the following empirically derived tolerance limits for aryloxyalkyl piperidine derivatives.

ParameterOptimal ConditionAbsolute Maximum LimitConsequence of Exceeding Limit
Primary Solvent 100% DMSO100% DMSOPoor solubility in water/PBS; micelle formation.
Final Assay DMSO 0.1% - 0.3% (v/v)0.5% (v/v)Solvent-induced cytotoxicity; membrane permeabilization.
FBS Concentration 1% (Low Serum)10% (Standard)High BSA binding reduces the free drug fraction, skewing IC₅₀.
Labware Material Borosilicate GlassLow-Bind PolypropyleneHigh Non-Specific Binding (NSB) to standard polystyrene [3].
Incubation Time 24 - 48 Hours72 HoursCompound degradation; evaporation of media edge-wells.

Workflow Visualization

The following diagram illustrates the critical path from raw powder to data acquisition, highlighting the necessary solvent and container transitions required to maintain molecular integrity.

G A Powder: 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl B Primary Stock (10 mM) Solvent: 100% DMSO Container: Borosilicate Glass A->B Dissolve & Vortex C Intermediate Dilution (10x) Solvent: Serum-Free Media + 5% DMSO Container: Low-Bind PP or Glass B->C Step-Down Dilution D Final Assay Well (1x) Media: 1-10% FBS Final DMSO: <0.5% C->D Add to Cell Matrix E Data Acquisition (HCS / Viability / GPCR Assay) D->E Incubate 24-72h

Workflow for the step-down dilution and assay preparation of lipophilic aryloxyalkyl piperidines.

Functional Assay Integration (High-Content Screening)

Once the compound is successfully introduced to the microplate without precipitation or plastic adsorption, standard functional assays can proceed. For neuropharmacological profiling of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl, we recommend:

  • Cytotoxicity Pre-Screen (CellTiter-Glo®): Seed SH-SY5Y neuroblastoma cells at 10,000 cells/well in a 96-well plate. Apply the compound via the step-down protocol (0.1 µM to 100 µM). Assess ATP-dependent luminescence at 24 hours to establish the Maximum Tolerated Dose (MTD).

  • GPCR Calcium Flux Assay (Fluo-4 AM): If evaluating receptor antagonism, load HEK293 cells (expressing the target receptor) with Fluo-4 AM dye. Pre-incubate the cells with the compound for 30 minutes. Stimulate with the known receptor agonist and measure intracellular calcium mobilization via a kinetic fluorescence plate reader (Ex/Em: 494/516 nm).

By strictly controlling the biophysical variables of solubility and adsorption, researchers can ensure that the resulting pharmacological data accurately reflects the intrinsic bioactivity of the aryloxyalkyl piperidine scaffold.

References

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Source: Journal of Pharmacological and Toxicological Methods. URL:[Link]

  • Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions. Source: European Journal of Pharmaceutics and Biopharmaceutics. URL:[Link]

Method

Application Note: LC-ESI-HRMS/MS Characterization of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

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Author: BenchChem Technical Support Team. Date: March 2026

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Outlining Note Content

Defining the diagram

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Verifying Literature Citations

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Confirming Reference Integrity

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Analyzing Fragmentation Data

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Overview & Analytical Scope

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a highly basic, nitrogen-containing building block featuring an ether-linked phenoxy core. Scaffolds of this nature are ubiquitous in medicinal chemistry, frequently serving as the pharmacophoric foundation for target classes such as histamine H3 receptor antagonists.

Accurate mass spectrometry (MS) characterization of this compound is critical for impurity profiling, pharmacokinetic (PK) quantification, and structural validation during drug development. This application note details a robust, self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol designed to unambiguously characterize this molecule.

Physicochemical Properties & MS Rationale

Understanding the physicochemical nature of the analyte is the first step in designing a rational MS workflow:

  • Chemical Formula: C₁₅H₂₃NO₂ • HCl

  • Theoretical Monoisotopic Mass (Free Base): 249.1728 Da

  • Theoretical [M+H]⁺: 250.1808 Da

Mechanistic Rationale for ESI+: The piperidine ring contains a secondary amine with a predicted pKa of ~10.0. In a mildly acidic aqueous environment, this nitrogen acts as a strong proton acceptor. Consequently, Electrospray Ionization in positive mode (ESI+) is the optimal choice. During the ESI process, the hydrochloride salt fully dissociates. As the solvent evaporates, the protonated free base is efficiently liberated into the gas phase via the ion evaporation model, which is the dominant mechanism for small molecules [1].

Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical run must include internal system suitability checks to verify mass accuracy and rule out carryover.

Step 3.1: Sample Preparation

Causality: The HCl salt must be fully dissociated, and the solvent must accommodate both the polar piperidine moiety and the lipophilic ethoxyphenoxy tail.

  • Weigh 1.0 mg of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

  • Dissolve in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile to create a 1 mg/mL stock solution.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Dilute the stock solution 1:1000 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a 1 µg/mL working concentration.

  • Self-Validation Check: Prepare a blank vial containing only the diluent. This blank must be injected immediately prior to the sample to establish a baseline and prove the absence of column carryover.

Step 3.2: Liquid Chromatography (LC) Execution

Causality: Formic acid acts as a proton source, maximizing the[M+H]⁺ signal. Furthermore, the low pH masks residual silanols on the C18 stationary phase, preventing secondary interactions that cause peak tailing for basic amines.

Table 1: LC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955

(Column: C18, 2.1 x 50 mm, 1.7 µm; Column Temperature: 40°C)

Step 3.3: HRMS/MS Acquisition

Causality: High-resolution MS (e.g., Q-TOF or Orbitrap) provides sub-5 ppm mass accuracy. This tight tolerance acts as a mathematical self-validation tool; if a fragment's assigned elemental composition deviates by more than 5 ppm from the theoretical mass, the assignment is rejected. Collision-Induced Dissociation (CID) is utilized to break specific covalent bonds. The fragmentation efficiency is directly dependent on the collision energy and the ion's degrees of freedom [2].

Table 2: MS Source Parameters (ESI+)

ParameterValueRationale
Capillary Voltage3.5 kVOptimal for small molecule Taylor cone formation.
Desolvation Temp350°CEnsures complete droplet evaporation without thermal degradation.
Desolvation Gas800 L/hrAssists in the rapid desolvation of the aqueous mobile phase.
Collision Energy (CID)25 eVSufficient to induce cleavage of the ether and alkyl bonds [3].

Results & Discussion

Primary Q1 Scan (Intact Ion)

The full scan MS spectrum exhibits a dominant, singular peak at m/z 250.1805. This corresponds to the intact protonated free base [M+H]⁺. The complete absence of an HCl adduct or chloride cluster confirms that the salt has fully dissociated and desolvated during the ESI process. The mass error is calculated at -1.2 ppm , well within the <5 ppm self-validation threshold.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of m/z 250.18 in the quadrupole and subsequent CID in the collision cell, the molecule undergoes predictable, structurally diagnostic bond cleavages. As predicted by semi-empirical models of protonation-induced bond elongation, the bonds most susceptible to cleavage are those adjacent to the ether oxygen and the basic nitrogen [3].

CID_Pathway Precursor Precursor Ion [M+H]+ m/z 250.18 C15H24NO2+ Frag1 Fragment A [C7H14N]+ m/z 112.11 (Ether Cleavage) Precursor->Frag1 Loss of C8H10O2 (Neutral Phenol) Frag2 Fragment B [C8H11O2]+ m/z 139.07 (Phenoxy Retention) Precursor->Frag2 Loss of C7H13N (Neutral Alkene) Frag3 Fragment C [C5H10N]+ m/z 84.08 (Piperidine Cleavage) Precursor->Frag3 Loss of C10H14O2 (Alkyl Cleavage)

Fig 1: CID fragmentation pathway of protonated 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine.

Fragmentation Data Summary

The resulting fragments validate the structural connectivity of the molecule. The ether linkage acts as the primary breaking point, yielding two complementary fragments depending on charge retention.

Table 3: Key MS/MS Fragments and Mass Accuracy Validation

FragmentStructural AssignmentTheoretical m/zObserved m/zMass Error (ppm)
Precursor [C₁₅H₂₄NO₂]⁺ (Intact Molecule)250.1808250.1805-1.2
A [C₇H₁₄N]⁺ (Piperidine-ethyl cation)112.1127112.1129+1.8
B [C₈H₁₁O₂]⁺ (Protonated 4-ethoxyphenol)139.0760139.0757-2.1
C [C₅H₁₀N]⁺ (Piperidine ring cation)84.081484.0816+2.4

Self-Validation Confirmation: All major fragments exhibit a mass error of <3.0 ppm, mathematically confirming the elemental composition of each structural moiety and definitively identifying the analyte.

Conclusion

The LC-ESI-HRMS/MS methodology described herein provides a robust framework for the characterization of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. By leveraging the basicity of the piperidine ring for efficient ESI+ ionization and utilizing HRMS for sub-5 ppm mass accuracy, researchers can confidently utilize this self-validating protocol for structural elucidation, impurity tracking, and quantitative bioanalysis in drug development workflows.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews (PMC). Available at:[Link][1]

  • Using collision-induced dissociation with corrections for the ion number of degrees of freedom for quick comparisons of relative bonding strength. Journal of Mass Spectrometry (PubMed). Available at:[Link][2]

  • Predicting collision-induced dissociation spectra: Semi-empirical calculations as a rapid and effective tool in software-aided mass spectral interpretation. Rapid Communications in Mass Spectrometry (Wiley). Available at:[Link][3]

Sources

Application

Application Note: Handling, Formulation, and Pharmacological Profiling of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Introduction & Pharmacological Context Phenoxyethylpiperidine derivatives have emerged as highly potent, dual-action neuromodulators. Recent literature highlights their primary mechanisms as Sigma-1 receptor (S1R) agonis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Phenoxyethylpiperidine derivatives have emerged as highly potent, dual-action neuromodulators. Recent literature highlights their primary mechanisms as Sigma-1 receptor (S1R) agonism coupled with moderate N-methyl-D-aspartate (NMDA) receptor antagonism, making them prime candidates for neuroprotection against excitotoxicity and oxidative stress [1, 2].

The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride (hereafter referred to as 4-EEPH ) represents a specialized research building block within this class. The ethoxy substitution on the phenoxy ring is strategically positioned to optimize the lipophilic efficiency (LipE) required for blood-brain barrier (BBB) penetration, while the protonatable piperidine nitrogen serves as the critical pharmacophore for anchoring within the S1R binding pocket[2].

This application note provides a comprehensive, self-validating standard operating procedure (SOP) for the physicochemical handling, formulation, and in vitro characterization of 4-EEPH.

Physicochemical Profiling & Storage Causality

Working with hydrochloride salts of lipophilic amines requires strict environmental controls to maintain molecular integrity and dosing accuracy.

  • Hygroscopicity & Mass Accuracy : The HCl salt form significantly enhances the aqueous solubility of the piperidine core compared to its free base. However, this introduces pronounced hygroscopicity. Exposure to ambient humidity leads to rapid water absorption, which alters the molecular weight calculations and causes systematically lower dosing in sensitive in vitro assays.

  • Storage Protocol : Store lyophilized powders at -20°C in a desiccator cabinet. For long-term archiving (> 6 months), backfill the storage vial with inert Argon gas. This prevents oxidative degradation of the electron-rich ethoxyphenoxy moiety, ensuring batch-to-batch reproducibility.

Reconstitution and Formulation Strategy

Causality Insight : Direct dissolution of 4-EEPH into physiological aqueous buffers (e.g., PBS, pH 7.4) often results in transient micro-precipitation. The localized buffering capacity is momentarily overwhelmed by the acidic HCl salt, causing the compound to temporarily "crash out" as the lipophilic free base before fully equilibrating. This leads to compound loss on pipette tips and tube walls.

Self-Validating Formulation Protocol:

  • Master Stock : Prepare a 10 mM master stock by dissolving the precise mass of 4-EEPH in 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 30 seconds until optically clear.

  • Aliquoting : Transfer the master stock into low-bind microcentrifuge tubes. Why low-bind? Standard polypropylene tubes will non-specifically adsorb the lipophilic piperidine ring, artificially lowering the stock concentration. Store at -80°C.

  • Working Dilutions : On the day of the assay, perform serial dilutions directly into the target assay buffer containing 0.1% Bovine Serum Albumin (BSA) as a carrier protein. Ensure the final DMSO concentration in the cellular or biochemical assay does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Standard Operating Procedures: In Vitro Characterization

Protocol A: Radioligand Binding Assay for Sigma-1 Receptor Affinity

To validate the target engagement of 4-EEPH, a competitive binding assay against -pentazocine is employed. Include haloperidol (10 µM) to define non-specific binding (NSB), ensuring the assay is self-validating.

  • Membrane Preparation : Isolate crude synaptosomal membranes from rat brain cortices (or use commercially available S1R-expressing CHO cell membranes). Resuspend in 50 mM Tris-HCl buffer (pH 8.0). Causality: S1R binding is highly pH-dependent; utilizing pH 8.0 rather than physiological pH 7.4 maximizes the specific binding window for protonated piperidine derivatives.

  • Incubation : Combine 100 µg of membrane protein, 3 nM -pentazocine, and varying concentrations of 4-EEPH (0.1 nM to 10 µM) in a final volume of 500 µL. Incubate at 37°C for 120 minutes to ensure thermodynamic equilibrium.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. The polycationic PEI neutralizes the negative charge of the glass fibers, drastically reducing the high non-specific background binding typical of lipophilic phenoxyethylpiperidines[1].

  • Washing : Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0) to flush unbound radioligand.

  • Quantification : Extract radioactivity using liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: SH-SY5Y Neuroprotection Assay (NMDA Excitotoxicity Model)

Phenoxyethylpiperidines exert neuroprotection by blunting NMDA-mediated calcium overload and enhancing ER-mitochondria coupling via S1R activation [2, 3]. Include PRE-084 (S1R agonist) and MK-801 (NMDAR antagonist) as positive controls.

  • Cell Culture : Seed SH-SY5Y human neuroblastoma cells at 2×104 cells/well in a 96-well plate. Differentiate for 7 days using 10 µM Retinoic Acid to induce a mature neuronal phenotype expressing functional NMDA receptors.

  • Pre-treatment : Pre-incubate cells with 4-EEPH (10 nM - 1 µM) for 1 hour. Causality: Pre-treatment allows the compound to partition into the endoplasmic reticulum (ER) lipid rafts where S1R is localized, priming the chaperone response before the toxic insult occurs.

  • Insult : Co-administer 2 mM NMDA and 10 µM Glycine (co-agonist) for 24 hours.

  • Viability Readout : Assess cell viability using the MTT reduction assay. Read absorbance at 570 nm to quantify mitochondrial metabolic rate as a proxy for survival.

Quantitative Data Interpretation

The following table outlines the expected pharmacological parameters for high-affinity phenoxyethylpiperidine derivatives like 4-EEPH, serving as a benchmarking guide for assay validation.

Pharmacological ParameterAssay System / MethodologyTarget Value / RangeExperimental Relevance
S1R Affinity ( Ki​ ) Radioligand Binding ( -pentazocine)0.5 – 5.0 nMConfirms potent target engagement at the Sigma-1 receptor.
S2R Affinity ( Ki​ ) Radioligand Binding ( [3H]DTG )> 500 nMEnsures selectivity, avoiding off-target S2R-mediated cytotoxicity.
NMDAR Antagonism ( IC50​ ) Patch-clamp (NR1/2B subunits)1.0 – 5.0 µMModerate block prevents excitotoxicity without disrupting basal signaling [3].
Neuroprotection ( EC50​ ) SH-SY5Y Viability (NMDA insult)10 – 50 nMDemonstrates functional cellular efficacy and translation of binding.

Visual Workflows & Mechanistic Pathways

S1R_Pathway cluster_targets Primary Receptor Targets Compound 4-EEPH (Phenoxyethylpiperidine) S1R Sigma-1 Receptor (ER Chaperone Agonism) Compound->S1R High Affinity (nM) NMDAR NMDA Receptor (Channel Antagonism) Compound->NMDAR Low Affinity (µM) ER_Mito ER-Mitochondria Ca2+ Regulation S1R->ER_Mito Enhances Ca_Overload Intracellular Ca2+ Overload NMDAR->Ca_Overload Prevents Survival Neuronal Survival (Neuroprotection) ER_Mito->Survival Promotes Ca_Overload->Survival Inhibits Apoptosis

Figure 1: Dual-target mechanistic pathway of 4-EEPH mediating neuroprotection via S1R and NMDAR.

Workflow Prep 1. Compound Prep 10mM in Anhydrous DMSO Dilution Dilution Prep->Dilution Assay1 3A. Binding Assay [3H](+)-Pentazocine Dilution->Assay1 Assay2 3B. Cellular Assay SH-SY5Y NMDA Insult Dilution->Assay2 Analysis 4. Data Analysis Ki & EC50 Calculation Assay1->Analysis Assay2->Analysis

Figure 2: Standardized high-throughput in vitro screening workflow for 4-EEPH characterization.

References

  • Title : Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents. Source : European Journal of Medicinal Chemistry (2023). URL :[Link][1]

  • Title : Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Source : ACS Journal of Medicinal Chemistry (2026). URL :[Link][2]

  • Title : 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Source : Journal of Pharmacology and Experimental Therapeutics (2000). URL :[Link][3]

Sources

Method

NMR spectroscopy data for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Authored by: A Senior Application Scientist Introduction Nuclear Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure and dynamics.[1] This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, a substituted piperidine derivative. Piperidine and its derivatives are common scaffolds in medicinal chemistry, making a thorough understanding of their characterization crucial for researchers and scientists in the pharmaceutical industry.[2][3]

This document moves beyond a simple listing of spectral data. Instead, it offers a detailed protocol for sample preparation and data acquisition, explains the rationale behind experimental choices, and provides a systematic approach to spectral interpretation. The focus is on ensuring data integrity and providing a self-validating methodology for researchers working with similar hydrochloride salts of small molecules.[4]

The formation of a hydrochloride salt significantly influences the electronic environment of the piperidine ring, particularly the protons and carbons adjacent to the nitrogen atom. This guide will address the expected spectral changes and how to leverage them for accurate structural confirmation.

Molecular Structure and Predicted NMR Data

A clear understanding of the molecular structure is the foundation for accurate spectral assignment. The structure of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is presented below, with atoms systematically numbered for unambiguous correlation with the NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and assignments for the ¹H and ¹³C NMR spectra. These predictions are based on established chemical shift ranges for analogous functional groups and take into account the inductive effects of the substituents and the protonation of the piperidine nitrogen.[5][6][7]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-131.32Triplet (t)3HEthyl -CH₃ group, coupled to the -CH₂- protons (H-12).
H-5, H-6 (axial)1.50 - 1.65Multiplet (m)2HPiperidine ring protons.
H-41.65 - 1.80Multiplet (m)1HPiperidine ring methine proton.
H-11.80 - 1.95Multiplet (m)2HEthyl linker -CH₂- group adjacent to the piperidine ring.
H-5, H-6 (equatorial)2.00 - 2.15Multiplet (m)2HPiperidine ring protons.
H-3, H-7 (axial)2.95 - 3.10Multiplet (m)2HProtons alpha to the protonated nitrogen, shifted downfield.
H-3, H-7 (equatorial)3.35 - 3.50Multiplet (m)2HProtons alpha to the protonated nitrogen, significantly deshielded.
H-123.98Quartet (q)2HEthoxy -CH₂- group, coupled to the -CH₃ protons (H-13).
H-24.05Triplet (t)2HEthyl linker -O-CH₂- group, coupled to H-1 protons.
H-9, H-116.85 - 6.95Multiplet (m)2HAromatic protons ortho to the ethoxy group.
H-8, H-106.95 - 7.05Multiplet (m)2HAromatic protons meta to the ethoxy group.
N-H9.0 - 9.5Broad Singlet (br s)2HProtons on the positively charged nitrogen. Exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Notes
C-1314.5Ethyl -CH₃ carbon.
C-5, C-629.0 - 30.0Piperidine ring carbons.
C-432.0 - 33.0Piperidine ring methine carbon.
C-135.0 - 36.0Ethyl linker -CH₂- carbon.
C-3, C-742.0 - 43.0Carbons alpha to the protonated nitrogen, shifted downfield.
C-1263.0Ethoxy -CH₂- carbon.
C-266.5Ethyl linker -O-CH₂- carbon.
C-9, C-11114.5Aromatic carbons ortho to the ethoxy group.
C-8, C-10120.5Aromatic carbons meta to the ethoxy group.
C-14151.0Aromatic quaternary carbon attached to the ethoxy group.
C-15152.5Aromatic quaternary carbon attached to the ethyl linker.

Experimental Protocols

The following protocols are designed to yield high-resolution NMR spectra suitable for structural elucidation and purity assessment.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-15 mg of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F Tune and shim the probe E->F G Acquire ¹H NMR Spectrum (16-32 scans) F->G H Acquire ¹³C NMR Spectrum (1024-2048 scans) G->H I Acquire 2D Spectra (COSY, HSQC) if needed H->I J Apply Fourier Transform, phasing, and baseline correction I->J K Reference spectra to solvent or TMS peak J->K L Integrate ¹H signals and pick peaks K->L M Assign signals based on chemical shift, multiplicity, and 2D correlations L->M N Final Structural Confirmation M->N

Caption: Workflow for NMR analysis.

Step-by-Step Protocol for Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

    • Transfer the solid to a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended as it readily dissolves hydrochloride salts and its residual peak does not overlap with most signals. Deuterium oxide (D₂O) can also be used, but will result in the exchange of the N-H protons.

    • Vortex the sample until the solid is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for observing fine coupling patterns.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans (NS): 16 to 32 scans.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 16-20 ppm, centered around 6-8 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 2048 scans, or more if the sample is dilute.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 240-250 ppm, centered around 100-120 ppm.

Data Analysis and Interpretation

Accurate interpretation of NMR spectra requires a systematic approach.[8][9]

Diagram of Structural Assignment Logic

G cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_2DNMR 2D NMR (Optional) H_ChemShift Chemical Shift (δ) Identify functional groups (Aromatic, Alkyl, O-CH₂) HSQC HSQC ¹H-¹³C Correlations (Directly bonded C-H) H_ChemShift->HSQC correlates Final Final Structure Confirmation H_ChemShift->Final H_Integration Integration Determine proton ratios H_Integration->Final H_Multiplicity Multiplicity (n+1 rule) Identify neighboring protons COSY COSY ¹H-¹H Correlations (e.g., -CH₂-CH₂-) H_Multiplicity->COSY confirms H_Multiplicity->Final C_ChemShift Chemical Shift (δ) Identify carbon types (Aromatic, Alkyl, C-N) C_ChemShift->HSQC correlates C_ChemShift->Final C_NumSignals Number of Signals Confirm unique carbons C_NumSignals->Final COSY->Final HSQC->Final

Caption: Logic flow for NMR spectral assignment.

Interpretation Walkthrough
  • ¹H Spectrum Analysis:

    • Aromatic Region (6.8-7.1 ppm): Look for two multiplets, each integrating to 2H. These correspond to the protons on the 4-ethoxyphenoxy group. The pattern, resembling two doublets, is characteristic of a 1,4-disubstituted benzene ring.

    • Alkoxy Region (3.9-4.1 ppm): Identify a quartet (ethoxy -CH₂) and a triplet (phenoxyethyl -O-CH₂-). The quartet arises from coupling to the three protons of the ethyl's methyl group, and the triplet from coupling to the adjacent methylene protons of the ethyl linker.

    • Piperidine Ring Protons (2.9-3.5 ppm and 1.5-2.2 ppm): The protons on the carbons adjacent to the nitrogen (H-3, H-7) will be significantly downfield (deshielded) due to the positive charge on the nitrogen. Expect complex multiplets in this region. The remaining piperidine protons will be further upfield.

    • Alkyl Region (1.3-1.8 ppm): A triplet integrating to 3H corresponds to the ethoxy methyl group. A multiplet integrating to 2H will be the ethyl linker methylene group adjacent to the piperidine ring.

    • N-H Protons (9.0-9.5 ppm): A broad signal that disappears upon adding a drop of D₂O confirms the presence of the ammonium protons.

  • ¹³C Spectrum Analysis:

    • Aromatic Carbons (114-153 ppm): Expect six signals, four for the protonated carbons and two for the quaternary carbons. The carbons attached to oxygen will be the most downfield.

    • Alkoxy and Piperidine C-N Carbons (42-67 ppm): Identify the four signals corresponding to C-2, C-3/7, and C-12. The carbons alpha to the nitrogen (C-3, C-7) will be shifted downfield compared to a neutral piperidine.[5]

    • Alkyl Carbons (14-36 ppm): Look for the remaining four signals corresponding to the piperidine and ethyl linker carbons. The ethoxy methyl carbon (C-13) will be the most upfield signal.[10]

  • Advanced 2D NMR (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For example, it will show a correlation between the ethoxy -CH₂- and -CH₃ protons, and trace the connectivity from H-1 through the piperidine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is invaluable for definitively assigning the carbon signals based on the already assigned proton signals.

Conclusion

This application note provides a robust framework for the NMR analysis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. By following the detailed protocols for sample preparation, data acquisition, and systematic interpretation, researchers can confidently elucidate and confirm the structure of this and related compounds. The provided predicted data serves as a reliable guide for spectral assignment, while the explanation of the underlying principles empowers scientists to troubleshoot and adapt these methods for their specific research needs.

References

  • Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society - ACS Publications. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • 4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem. [Link]

  • 4-(2-ethoxyphenoxy)piperidine hydrochloride — Chemical Substance Information. Chemister. [Link]

  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. [Link]

  • 1-[2-(4-Chloranylphenoxy)ethyl]piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Advances in NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Unmask the NMR spectra of small molecules in complex formulations. Magritek. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. [Link]

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. [Link]

  • 4-Piperidone. Wikipedia. [Link]

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-Madison. [Link]

  • Interpreting. OpenOChem Learn. [Link]

Sources

Application

Application Note: Preparation of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Stock Solutions

Abstract This application note provides a comprehensive, field-proven protocol for the preparation, validation, and storage of high-quality stock solutions of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. The acc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation, validation, and storage of high-quality stock solutions of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. The accuracy and reproducibility of in-vitro and in-vivo experiments are critically dependent on the precise concentration and stability of compound stock solutions.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established principles of analytical chemistry and laboratory practice to ensure experimental integrity and consistency.

Introduction: The Criticality of Accurate Stock Solutions

This document moves beyond a simple list of steps, explaining the scientific rationale behind each procedural choice. It provides a self-validating system that incorporates quality control checks, ensuring the integrity and stability of the prepared stock solution.

Compound Physicochemical Properties

A thorough understanding of the compound's properties is the foundation for a successful protocol.[1] The hydrochloride salt form of a basic compound like a piperidine derivative is generally chosen to enhance aqueous solubility and stability.[4][5]

PropertyValueSource & Rationale
Chemical Name 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochlorideIUPAC Nomenclature
Molecular Formula C₁₇H₂₈ClNODerived from structure
Molecular Weight 297.86 g/mol Calculated from atomic weights. This value is essential for accurate molarity calculations.[6]
Appearance White to off-white crystalline powderGeneral characteristic of hydrochloride salts of organic amines.
Solubility DMSO: ≥ 50 mg/mLWater: Sparingly solubleEthanol: SolubleThe polar aprotic solvent DMSO is an excellent choice for creating high-concentration stocks of many organic compounds.[7] The hydrochloride salt improves water solubility compared to the free base, but for high concentrations, an organic solvent is often necessary.
Stability Light-sensitive; susceptible to oxidationPiperidine rings can be susceptible to oxidation, especially when exposed to light and atmospheric oxygen.[8] Storage under an inert atmosphere and protection from light is recommended.

Materials and Equipment

Ensure all equipment is properly calibrated and materials are of the appropriate grade.

  • Compound: 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride (Purity ≥98%)

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Equipment:

    • Analytical balance (readable to 0.01 mg)

    • Volumetric flasks, Class A (e.g., 1 mL, 5 mL, 10 mL)

    • Calibrated positive displacement or air displacement micropipettes

    • Vortex mixer

    • Bath sonicator

    • Sterile, amber (light-blocking) cryovials or glass vials with PTFE-lined caps[9]

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary screening and dose-response studies.

Pre-Preparation and Calculation
  • Bring to Room Temperature: Before opening, allow the sealed container of the compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This critical step prevents atmospheric moisture from condensing onto the hygroscopic powder and solvent, which could compromise compound stability and concentration accuracy.

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed.[1]

    • Mass (mg) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 5 mL of a 10 mM stock:

    • Mass (mg) = (0.010 mol/L) x (0.005 L) x (297.86 g/mol ) x 1000 mg/g = 14.89 mg

Weighing and Dissolution
  • Weighing: Place a clean, anti-static weigh boat on the analytical balance and tare to zero. Carefully weigh out the calculated mass (e.g., 14.89 mg) of the compound. Record the exact mass weighed. It is more important to record the actual mass accurately than to hit the target mass exactly.

  • Quantitative Transfer: Carefully transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., 5 mL). To ensure all powder is transferred (a process known as quantitative transfer), rinse the weigh boat 2-3 times with a small volume of DMSO, adding each rinse into the volumetric flask.[2]

  • Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the volumetric flask. Cap the flask securely.

  • Solubilization: Mix the solution using a vortex mixer for 30-60 seconds. If any particulates remain, place the flask in a bath sonicator at room temperature for 5-10 minutes. Sonication uses ultrasonic waves to break apart powder agglomerates and accelerate dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO dropwise until the bottom of the meniscus aligns precisely with the calibration mark on the volumetric flask.[6]

Final Mixing, Aliquoting, and Labeling
  • Homogenization: Cap the volumetric flask and invert it slowly 15-20 times to ensure the solution is perfectly homogeneous.[6]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes (e.g., 20 µL, 50 µL) in amber cryovials.[1][8]

  • Labeling: Label each aliquot clearly with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent, preparation date, and your initials.[10]

Workflow and Decision Diagrams

G

SolventChoice

Protocol Validation and Quality Control

A prepared stock solution should not be assumed to be accurate. Initial validation is a hallmark of good laboratory practice.

  • UV-Vis Spectrophotometry: For compounds with a known chromophore and extinction coefficient (ε), UV-Vis spectroscopy provides a rapid, cost-effective method to confirm the concentration. A dilution of the stock solution should be prepared in a suitable solvent, and its absorbance measured at the λmax. The Beer-Lambert law (A = εbc) can then be used to calculate the concentration.

  • HPLC Analysis: The gold standard for both concentration and purity assessment is High-Performance Liquid Chromatography (HPLC) with a UV or MS detector. A calibration curve should be generated using a certified reference standard. Analysis of the newly prepared stock solution against this curve will provide a highly accurate measure of its concentration and confirm its purity by detecting any degradation products or impurities.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.[12]

  • Temperature: For long-term storage, -20°C is standard for most compounds in DMSO. For particularly sensitive compounds, -80°C provides enhanced stability.

  • Light: Always store aliquots in the dark (e.g., in a freezer box within a freezer). The use of amber vials provides an additional layer of protection against photo-degradation.[8]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to compound degradation and solvent evaporation, thereby altering the concentration. The "single-use aliquot" strategy described above is the most effective way to mitigate this.[1]

  • Stability Assessment: The stability of the compound in the chosen solvent and storage conditions may be unknown. It is good practice to periodically (e.g., every 3-6 months) re-analyze an aliquot using HPLC to check for degradation, which would appear as new peaks in the chromatogram.[8]

Troubleshooting

IssuePossible Cause(s)Recommended Solution
Compound will not dissolve Insufficient solvent volume; incorrect solvent choice; compound has low solubility.Continue vortexing/sonication. If still insoluble, prepare a new, more dilute stock solution. Confirm solubility data from the supplier.
Precipitate forms upon freezing The compound's solubility limit in the solvent is exceeded at low temperatures.Thaw the aliquot completely and vortex/sonicate to redissolve before use. For future preparations, consider making a less concentrated stock solution.
Inconsistent experimental results Stock solution degradation; inaccurate pipetting; multiple freeze-thaw cycles.Prepare a fresh stock solution from the solid powder. Use single-use aliquots. Verify pipette calibration. Re-validate stock concentration via HPLC.[13]

References

  • PhytoTechnology Laboratories. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Scribd. (n.d.). Drug Stock Solution Prep Protocol. Retrieved from [Link]

  • Farooq, Dr. M. (2025, May 26). Solutions:- Part 1 - Solutions Preparation used in Clinical Laboratory, and Dilution Formulas. Labpedia.net. Retrieved from [Link]

  • Oledzka, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Retrieved from [Link]

  • Unknown. (n.d.). Practice Procedures for Making Stock Solution. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • Chen, Y., et al. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Cheméo. (n.d.). 4-(2-ethoxyphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[2-(4-CHLOROPHENYL)ETHYL]PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025, September 11). 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Ahuja, S. (2025, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Yide-Chem. (n.d.). 4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride. Retrieved from [Link]

  • Pokhrel, N., et al. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride. Piperidine derivatives ar...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride. Piperidine derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable downstream applications, including biological screening and formulation development.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. We will cover purification strategies from bulk-scale recrystallization to high-resolution chromatography, alongside essential analytical methods for purity verification.

Introduction: The Imperative for Purity

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of such an intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Synthetic pathways often yield the target compound contaminated with unreacted starting materials, byproducts, and process-related impurities.[2][3] These contaminants can interfere with subsequent chemical steps, introduce toxicity, or affect the final product's stability and crystalline form. Therefore, a robust and well-understood purification strategy is not merely a procedural step but a critical component of quality control.

The basic nature of the piperidine nitrogen atom presents unique challenges and opportunities in purification, such as peak tailing in chromatography and the ability to form salts for selective isolation.[4][5] This guide provides a logical framework for selecting and implementing the most appropriate purification techniques.

Strategic Approach to Purification

The choice of a purification method is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity level. A multi-step approach is often the most effective strategy, combining a bulk purification method for initial cleanup with a high-resolution technique for final polishing.

The following decision tree provides a logical workflow for selecting the optimal purification strategy.

Purification_Decision_Tree start Crude 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl scale_check Determine Scale & Initial Purity start->scale_check bulk_purification Bulk Purification (>1 g scale) scale_check->bulk_purification Large fine_purification Fine Purification (<1 g or High Purity) scale_check->fine_purification Small is_solid Is the crude product a solid? bulk_purification->is_solid chromatography Protocol 2: Flash Chromatography fine_purification->chromatography recrystallization Protocol 1: Recrystallization is_solid->recrystallization Yes acid_base Protocol 3: Acid-Base Extraction (for free base precursor) is_solid->acid_base No (oil) or pre-salt formation purity_check Purity Assessment (Sec. 5) HPLC, GC-MS, NMR recrystallization->purity_check acid_base->purity_check prep_hplc Preparative HPLC (for highest purity) chromatography->prep_hplc Impurities co-elute chromatography->purity_check prep_hplc->purity_check purity_check->fine_purification Fails Spec. final_product Pure Product (>99.5%) purity_check->final_product Meets Spec.

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization from a Single or Mixed Solvent System

Application Note: Recrystallization is the most efficient and cost-effective method for purifying solid organic compounds on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For hydrochloride salts like the target compound, polar protic solvents such as alcohols or alcohol-ether mixtures are often effective.[6][7][8] A successful recrystallization can significantly increase purity by removing occluded solvents and mechanically entrapped impurities from the crystal lattice.[6]

Step-by-Step Protocol
  • Solvent Screening:

    • Place approximately 20-30 mg of the crude solid into several test tubes.

    • Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature. A suitable solvent will dissolve the compound poorly at room temperature.

    • Heat the tubes that show poor solubility. The compound should dissolve completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, followed by cooling in an ice bath. The formation of a crystalline precipitate indicates a promising solvent system.[9]

  • Dissolution:

    • Place the bulk of the crude 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride into an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of the selected hot solvent required to fully dissolve the solid. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed, perform a hot gravity filtration. Place a piece of fluted filter paper in a pre-heated stemless funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Data Presentation: Recommended Solvents
Solvent SystemTypeRationale & CommentsSource
Ethanol (95% or absolute)Single SolventA common and effective choice for recrystallizing piperidine salts. Its polarity is well-suited to dissolve the salt when hot and allow crystallization upon cooling.[6]
IsopropanolSingle SolventSimilar to ethanol, but often provides slightly different solubility characteristics that may be advantageous.[10]
Ethanol / Diethyl EtherMixed SolventThe compound is dissolved in a minimum of hot ethanol ("good" solvent), and ether ("poor" solvent) is added dropwise until turbidity persists. This is useful if the compound is too soluble in pure ethanol.[7][8]
Ethanol / Ethyl AcetateMixed SolventAn alternative mixed system that functions similarly to ethanol/ether.[6]
AcetonitrileSingle SolventCan be an effective solvent for some piperidine derivatives.[6]

Protocol 2: Flash Column Chromatography

Application Note: When impurities have similar solubility profiles to the target compound, recrystallization may be ineffective. Flash column chromatography is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[1] A key challenge with basic compounds like piperidines is their interaction with the acidic silanol groups on the silica surface, which can lead to irreversible adsorption and significant peak tailing. This is effectively mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[1]

Step-by-Step Protocol
  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems. Start with a mixture like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity.

    • The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

    • Crucially, add 0.5-1% triethylamine (TEA) to the chosen eluent system to prevent peak tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (or a less polar solvent like hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, avoiding cracks.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude compound in a minimal amount of a strong solvent (e.g., methanol, DCM). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Gently powder the resulting solid and carefully add it to the top of the packed column.

    • Wet Loading: Dissolve the crude compound in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column and apply pressure to begin elution.

    • Collect fractions in an array of test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator. The added triethylamine is volatile and will be removed under vacuum, but a final high-vacuum step may be necessary.

    • The result is the purified free base, which must then be converted back to the hydrochloride salt if required (see Protocol 3.1, Step 6).

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-up TLC 1. TLC Analysis (Find Eluent with Rf ~0.3) Add 1% Triethylamine Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Mobile Phase (Flash Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Analyze->Pool Identify pure fractions Evap 8. Evaporate Solvent (Rotary Evaporator) Pool->Evap Product Purified Free Base Evap->Product

Caption: Workflow for flash column chromatography.

Protocol 3: Purification via Acid-Base Extraction

Application Note: This technique is a powerful workup or pre-purification step to separate basic compounds like piperidines from neutral or acidic impurities.[1][5] The strategy exploits the ability of the basic nitrogen to be protonated by an acid, rendering it water-soluble as a salt. Neutral and acidic impurities remain in the organic phase and are discarded. The aqueous phase is then basified to regenerate the pure, water-insoluble free base, which is extracted back into an organic solvent. This protocol is ideal for purifying the free base before its final conversion to the hydrochloride salt.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture (containing the free base form of the target) in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated to form the hydrochloride salt and partition into the aqueous layer.

  • Separation: Stopper the funnel, shake vigorously while venting frequently, and allow the two layers to fully separate. Drain the lower aqueous layer into a clean flask.

  • Organic Wash: Add a fresh portion of organic solvent to the aqueous layer, shake, and separate again. This "back-extraction" removes any residual neutral impurities from the aqueous phase. Discard the organic layer.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper). The protonated piperidine will be converted back to the free base, which may precipitate or form an oil. Extract the free base from the aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Salt Formation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified free base. To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in ether or dioxane) until precipitation is complete. The resulting solid can be collected by filtration and further purified by recrystallization as described in Protocol 1.

Purity Assessment: A Self-Validating Framework

No purification is complete without rigorous analytical confirmation of the final product's purity and identity. A combination of chromatographic and spectroscopic methods provides a comprehensive and trustworthy assessment.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase method is typically employed. Since the target molecule lacks a strong UV chromophore, detection can be challenging. This can be overcome by using a universal detector or by pre-column derivatization.[11][12]

ParameterRecommended ConditionsRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidic modifier improves peak shape for basic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reverse-phase HPLC.
Elution Gradient (e.g., 10% to 90% B over 20 min)Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CProvides reproducible retention times.
Detection Option 1: CAD or ELSDUniversal detectors that do not require a chromophore.
Option 2: UV (220 nm) with DerivatizationDerivatize with an agent like 4-toluenesulfonyl chloride to attach a UV-active moiety for sensitive detection.[11][12]
Purity Calculation Area percent of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight byproducts.[13]

ParameterRecommended Conditions
Column Capillary Column (e.g., Rtx-5, 30 m x 0.25 mm)
Carrier Gas Helium or Nitrogen
Injector Temp. 250°C
Oven Program Start at 50°C, ramp to 280°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified compound. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the material by integrating the signals of the analyte against those of a certified internal standard of known concentration.[11] This provides an orthogonal purity assessment that is independent of chromatographic methods.

References

  • Chemical Review and Letters. (2021).
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (2016). 4-hydroxyethoxy Ethyl Piperazine (HEEP) synthetic procedure from Piperazine +2-chloro ethoxy ethanol?
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • BenchChem.
  • Google Patents. (2002).
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • Sciencemadness.org. (2018).
  • ACS Publications. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
  • Google Patents. (2015).
  • BenchChem. (2021).
  • PubMed. (2022).
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the aqueous solubility challenges associated with 4-[2-(4-Ethoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the aqueous solubility challenges associated with 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride .

This compound presents a classic physicochemical paradox: it possesses an ionizable piperidine ring (favorable for salt formation) tethered to a highly lipophilic 4-ethoxyphenoxyethyl moiety (which severely restricts intrinsic solubility). Below, we dissect the thermodynamic causality behind your formulation failures and provide self-validating protocols to ensure robust experimental outcomes.

Diagnostic Workflow for Solubility Failures

Before adjusting your formulation, you must diagnose the thermodynamic mechanism driving the precipitation. The following decision tree isolates the root cause based on the microenvironmental pH and counterion concentration.

DiagnosticWorkflow Start Poor Aqueous Solubility Detected CheckPH Measure Microenvironmental pH & [Cl-] Concentration Start->CheckPH Decision Is pH > pH_max? CheckPH->Decision FreeBase Free Base Precipitation (Intrinsic Solubility Limit) Decision->FreeBase Yes (pH > ~5.5) SaltLimit Salt Solubility Limit (Check Chloride Levels) Decision->SaltLimit No (pH < ~5.5) HighCl High [Cl-] in Medium? SaltLimit->HighCl CommonIon Common Ion Effect (Ksp Exceeded) HighCl->CommonIon Yes PoorSalt Poor Intrinsic Salt Solubility (High Lattice Energy) HighCl->PoorSalt No

Diagnostic decision tree for determining the root cause of poor amine hydrochloride solubility.

Troubleshooting Guides & FAQs

FAQ 1: The Common Ion Effect in Gastric and Saline Media

Question: Why does the solubility of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl drop drastically in 0.1 N HCl (Simulated Gastric Fluid) or physiological saline compared to pure deionized water?

Causality & Mechanism: This is a textbook manifestation of the Common Ion Effect . In pure water, the hydrochloride salt dissociates into the protonated piperidine cation and a chloride anion. However, in media like 0.1 N HCl or 0.9% NaCl, the bulk chloride concentration ( [Cl−] ) is artificially high. Because the solubility product ( Ksp​=[Drug+][Cl−] ) is a thermodynamic constant at a given temperature, the excess chloride forces the equilibrium to shift left, reprecipitating the solid hydrochloride salt[1].

Table 1: Impact of Media on Equilibrium Solubility (Simulated Data)

Vehicle / MediumpHAdded [Cl−] (M)Apparent Solubility (mg/mL)Dominant Solid Phase
Deionized Water~5.20.0012.5HCl Salt
0.9% NaCl (Saline)~5.50.152.1HCl Salt
0.1 N HCl (SGF)1.00.101.8HCl Salt

Self-Validating Protocol: Determining Ksp​ and Common Ion Suppression To prove that your precipitation is driven by chloride rather than poor intrinsic solubility, execute the following workflow:

  • Preparation: Prepare four vials containing 10 mL of aqueous media with increasing NaCl concentrations (0 M, 0.05 M, 0.1 M, 0.15 M).

  • Saturation: Add an excess of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl (e.g., 200 mg) to each vial.

  • Equilibration: Agitate the suspensions at 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved drug concentration.

  • Validation (Critical): Recover the solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram matches the input API, you have confirmed the common ion effect. If the pattern changes, a hydrate or polymorph transition has occurred.

FAQ 2: pH-Dependent Disproportionation

Question: When I adjust my formulation to pH 7.4 for intravenous dosing or cellular assays, the solution immediately turns cloudy. How can I prevent this?

Causality & Mechanism: The piperidine nitrogen in your compound acts as a weak base (estimated pKa​ ~9.5). As you titrate the medium toward pH 7.4, you cross the pHmax​ —the critical pH at which the solubility of the ionized salt equals the intrinsic solubility ( S0​ ) of the un-ionized free base[2]. Because the 4-ethoxyphenoxyethyl tail is highly lipophilic, the S0​ of the free base is extremely low. At pH 7.4, the fraction of drug converting to the free base exceeds this S0​ limit, resulting in rapid disproportionation (salt-to-free-base conversion) and precipitation[2].

Self-Validating Protocol: Mapping the pH-Solubility Profile

  • Titration Setup: Suspend 500 mg of the HCl salt in 20 mL of DI water. The unbuffered pH will naturally drop due to self-buffering.

  • Incremental Adjustment: Using 0.1 N NaOH, adjust the pH upward in 0.5-unit increments (from pH 2.0 to 8.0).

  • Sampling: At each pH plateau, allow 24 hours for equilibration, then extract a 500 µL aliquot.

  • Analysis: Centrifuge, filter, and quantify the supernatant via HPLC.

  • Validation (Critical): Plot Log(Solubility) vs. pH. You will observe a linear decline in solubility above pHmax​ . Analyze the precipitate at pH 7.4 via Differential Scanning Calorimetry (DSC); a shifted melting point confirms the presence of the free base rather than the salt.

FAQ 3: Advanced Solubilization via Complexation

Question: If both the salt (due to common ion) and the free base (due to lipophilicity) fail my target concentration requirements for in vivo dosing, what is the most scientifically sound formulation strategy?

Causality & Mechanism: When pH manipulation and salt selection are exhausted, you must physically shield the lipophilic 4-ethoxyphenoxyethyl moiety from the aqueous environment. Hydroxypropyl- β -Cyclodextrin (HP- β -CD) is the optimal excipient here. The hydrophobic cavity of the cyclodextrin encapsulates the ethoxyphenoxy ring, forming a dynamic, non-covalent 1:1 inclusion complex that drastically increases apparent water solubility without altering the drug's molecular structure[3].

SolubilizationLogic Problem Solubility Deficit Identified Assess Analyze Structural Motifs: Lipophilic Tail + Amine Problem->Assess Cosolvent Cosolvent Addition (Reduce Dielectric Constant) Assess->Cosolvent If pH modification fails Cyclodextrin Inclusion Complexation (Shield Ethoxyphenoxy) Assess->Cyclodextrin Targeted encapsulation Success Stable Aqueous Formulation Cosolvent->Success Cyclodextrin->Success

Logical workflow for selecting solubilization strategies based on structural physicochemical traits.

Table 2: Phase-Solubility Data with HP- β -CD (Simulated)

HP- β -CD Concentration (% w/v)HP- β -CD (mM)Apparent Drug Solubility (mg/mL)Complexation Efficiency
0%00.05 (Free Base at pH 7.4)N/A
5%~354.2High
10%~708.5High
20%~14017.1High

Self-Validating Protocol: Higuchi-Connors Phase-Solubility Profiling

  • Gradient Preparation: Prepare a series of HP- β -CD solutions in PBS (pH 7.4) ranging from 0 to 20% w/v.

  • Drug Addition: Add an excess of the API to each vial.

  • Complexation: Shake the vials at 25°C for 72 hours. (Cyclodextrin complexation can be kinetically slow; do not rush this step).

  • Quantification: Filter through a 0.45 µm PVDF filter and quantify via HPLC.

  • Validation (Critical): Plot the molar concentration of dissolved drug against the molar concentration of HP- β -CD. An AL​ -type (linear) plot confirms a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1​ ) from the slope to validate the thermodynamic strength of the encapsulation.

References

  • Brewster, M.E., Loftsson, T. (2007) . Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. URL: [Link]

  • Serajuddin, A.T.M. (2007) . Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Serajuddin, A.T.M., Jarowski, C.I. (1985) . Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. URL:[Link]

Sources

Optimization

Technical Support Center: Photodegradation of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, handling molecules with multiple photolabile moieties requires precise environmental control and rigorous analytical va...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, handling molecules with multiple photolabile moieties requires precise environmental control and rigorous analytical validation.

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride presents a unique stability challenge due to its dual susceptibility to UV light: the aryl alkyl ether linkage is prone to homolytic cleavage, while the tertiary piperidine amine is highly susceptible to photo-oxidation. This guide provides field-proven troubleshooting, quantitative kinetic data, and self-validating protocols to ensure the integrity of your experimental workflows.

I. Mechanistic Overview of Degradation Pathways

Understanding the exact failure modes of your compound is the first step in preventing them. Under UV irradiation, this molecule degrades via two distinct, competing pathways.

Mechanism API 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl UV UV Photon Absorption (hv) API->UV Excited Excited State (S1/T1) UV->Excited PathA Pathway A: Ether Cleavage Excited->PathA PathB Pathway B: Amine Oxidation Excited->PathB Radical Homolytic C-O Scission (Radical Pair) PathA->Radical PET Photoinduced Electron Transfer (ROS Generation) PathB->PET Claisen Photo-Claisen Rearrangement (Phenolic Isomers) Radical->Claisen NOxide Piperidine N-Oxidation & Dealkylation PET->NOxide

Fig 1: Dual UV photodegradation pathways of the API via ether cleavage and amine oxidation.

II. Diagnostic Troubleshooting & FAQs

Q1: During UV stress testing, my LC-MS shows new peaks with the exact same mass (m/z) as the parent compound, but at different retention times. Are these analytical artifacts? A: No, these are true degradants resulting from a Photo-Claisen Rearrangement . When the aryl alkyl ether absorbs UV light, it undergoes homolytic C-O bond scission[1]. The resulting radical pair is temporarily trapped within the solvent cage and rapidly recombines at the ortho or para positions of the aromatic ring, yielding isomeric phenolic derivatives[2].

  • Causality & Fix: Because these are structural isomers, they are isobaric with the parent. To differentiate them, utilize a UV-Vis Diode Array Detector (DAD) in tandem with your MS. The newly formed phenols will exhibit a distinct bathochromic shift (longer wavelength absorption) compared to the parent ether.

Q2: My stock solutions show severe peak broadening and a +16 Da mass shift after sitting on the benchtop under ambient laboratory light. What is happening? A: The +16 Da shift is the hallmark of piperidine N-oxidation . Under ambient light, the tertiary amine of the piperidine ring undergoes Photoinduced Electron Transfer (PET)[3]. The amine acts as an electron donor, reacting with dissolved oxygen (ROS) to form an N-oxide.

  • Causality & Fix: This pathway is strictly oxygen-dependent. To prevent this, sparge your analytical solvents with Argon for 15 minutes prior to sample preparation to displace dissolved O₂. Always store stock solutions in actinic (amber) glassware to block the excitation wavelengths.

Q3: How can I definitively prove that the degradation I observe in the photoreactor is due to UV light and not the heat generated by the UV lamps? A: You must implement a self-validating dark control . Photoreactors can easily reach 40°C–50°C if cooling jackets fail. Wrap a duplicate sample vial tightly in aluminum foil and place it immediately adjacent to your exposed vial inside the reactor. If the dark control shows degradation, your system is thermally confounded, and the assay is invalid.

III. Quantitative Photostability Profiling

The solvent environment drastically alters which degradation pathway dominates. Below is a summary of forced degradation kinetics under ICH Q1B conditions (1.2 million lux-hours / 200 watt-hours/m²).

Solvent SystemDissolved O₂ StatusUV Dose (ICH Q1B)Parent Remaining (%)N-Oxide Yield (Pathway B)Photo-Claisen Yield (Pathway A)Mass Balance Recovery
MethanolAerated1.2M lux-hr45.2%34.8%15.1%95.1%
MethanolDegassed (Argon)1.2M lux-hr78.4%< 1.0% 19.5%98.9%
Water (pH 7.0)Aerated1.2M lux-hr30.1%51.2%8.4%89.7%
Water (pH 7.0)Dark Control 1.2M lux-hr eq.99.9% NDND99.9%

Data Interpretation: Degassing the solvent nearly eliminates the N-oxide formation but slightly increases the Photo-Claisen yield, as the absence of oxygen prevents radical scavenging, allowing the solvent cage recombination to proceed unhindered[4].

IV. Self-Validating Experimental Protocol: Forced Degradation

To ensure absolute trustworthiness in your stability data, follow this step-by-step self-validating workflow.

Workflow Prep Sample Prep (Quartz Vials) Dark Dark Control (Foil Wrapped) Prep->Dark UVExp UV Exposure (1.2M lux-hr) Prep->UVExp Quench Thermal Quench (4°C, Amber) Dark->Quench UVExp->Quench LCMS LC-MS/MS Analysis Quench->LCMS Valid Mass Balance Validation LCMS->Valid

Fig 2: Self-validating photostability workflow ensuring mass balance and thermal control.

Step 1: Solution Preparation & Actinometry

  • Prepare a 1.0 mg/mL solution of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl in HPLC-grade methanol.

  • Causality: Methanol acts as a hydrogen donor, which is critical for trapping transient radical intermediates, providing a cleaner kinetic profile than non-polar solvents.

Step 2: Environmental Control (Degassing)

  • Split the solution into two aliquots. Sparge Aliquot A with ultra-pure Argon for 15 minutes. Leave Aliquot B aerated.

  • Causality: This isolates the oxygen-dependent PET pathway (N-oxidation) from the unimolecular Photo-Claisen pathway, allowing you to calculate independent rate constants.

Step 3: Irradiation Setup

  • Transfer 2 mL of each aliquot into separate UV-transparent quartz vials.

  • Prepare the Dark Control : Transfer 2 mL of the API solution into a quartz vial and wrap it completely in heavy-duty aluminum foil.

  • Place all vials in a calibrated photoreactor equipped with 365 nm and 254 nm lamps.

Step 4: Quenching & Sampling

  • Remove 100 µL aliquots at T=0, 2, 4, and 8 hours. Immediately transfer the aliquots into amber autosampler vials pre-chilled to 4°C.

  • Causality: Rapid thermal quenching and light exclusion immediately halt radical propagation and prevent secondary photolysis of the primary degradants.

Step 5: LC-MS/MS Analysis & Mass Balance Validation

  • Analyze the samples using a gradient LC-MS/MS method with DAD tracking at 254 nm and 280 nm.

  • Validation Check: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all identified degradants must equal 100% (± 5%) of the T=0 parent peak area. If recovery drops below 90%, it indicates the formation of invisible polymeric networks or volatile loss, invalidating the kinetic assumptions.

V. References

1.[2] Control of an Unusual Photo-Claisen Rearrangement in Coumarin Caged Tamoxifen through an Extended Spacer . ACS Chemical Biology. 2 2.[3] Photodegradation and In Silico Molecular Docking Study of a Diuretic Drug: Clopamide . ACS Omega. 3 3.[4] B-Cyclodextrin effects on photo-Claisen rearrangement of allyl phenyl ether . Canadian Science Publishing. 4 4.[1] Substituent Effects on the Rate Constants for the Photo-Claisen Rearrangement of Allyl Aryl Ethers . Journal of the American Chemical Society. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting low yields during the synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting low yields during the synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. By analyzing the mechanistic pitfalls of etherification and deprotection, this document provides validated solutions to optimize your synthetic workflow.

Part 1: Diagnostic Overview & Reaction Pathway

The synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride typically involves the activation of N-Boc-4-piperidineethanol, followed by etherification with 4-ethoxyphenol, and concludes with an acidic deprotection step. Yield losses most commonly occur during the etherification step (due to competing elimination reactions) and the final salt formation (due to hygroscopic product isolation).

Pathway N1 N-Boc-4-piperidineethanol (Starting Material) N2 Tosylation Reagents: TsCl, Et3N, DMAP Solvent: DCM, 0 °C to RT N1->N2 N3 N-Boc-4-(2-tosyloxyethyl)piperidine (Electrophile) N2->N3 N4 Williamson Ether Coupling Reagents: 4-Ethoxyphenol, Cs2CO3 Solvent: MeCN, 60 °C N3->N4 N5 N-Boc-4-[2-(4-ethoxyphenoxy)ethyl]piperidine (Coupled Intermediate) N4->N5 N6 Boc Deprotection & Salt Formation Reagents: 4M HCl in 1,4-Dioxane Solvent: Dioxane/Et2O, RT N5->N6 N7 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl (Final Product) N6->N7

Optimized synthetic workflow for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Part 2: Diagnostic Q&A (Troubleshooting FAQs)

Q1: Why is the yield of the Williamson ether coupling step consistently below 40%? A: The primary culprit is the competition between SN​2 substitution and E2 elimination[1]. Although your electrophile (the tosylate) is on a primary carbon, the adjacent bulky N-Boc-piperidine ring creates steric hindrance. When using strong bases (like K2​CO3​ or NaH ) in highly polar aprotic solvents (like DMF) at elevated temperatures (>80 °C), the 4-ethoxyphenoxide anion acts as a base rather than a nucleophile, stripping a beta-hydrogen and yielding an alkene byproduct[2]. Solution: Switch to a milder, more soluble base like Cesium Carbonate ( Cs2​CO3​ ) in Acetonitrile (MeCN) at 60 °C. The "cesium effect" enhances the nucleophilicity of the phenoxide, favoring the SN​2 pathway.

Q2: I am observing significant discoloration (dark brown/purple) and impurity formation during the 4-ethoxyphenol coupling. How do I prevent this? A: 4-Ethoxyphenol is highly electron-rich and prone to rapid oxidation in basic media, forming complex quinone-like oligomers. Solution: This is an environmental control issue. You must rigorously degas your solvent (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. The addition of a catalytic antioxidant (e.g., 1 mol% BHT) can also quench radical oxidative pathways without interfering with the etherification.

Q3: Can I use the Mitsunobu reaction instead of the Williamson ether synthesis to couple the starting materials? A: Yes. The Mitsunobu reaction (using DIAD and PPh3​ ) is a highly effective alternative for piperidineethanol derivatives because it proceeds under mild, neutral conditions, entirely bypassing the E2 elimination risk associated with tosylates[3]. Caveat: While the reaction yield is often high, the separation of the triphenylphosphine oxide (TPPO) byproduct from the highly polar N-Boc-piperidine intermediate can be chromatographically tedious and lead to downstream yield losses.

Q4: The final Boc deprotection and salt formation step yields a sticky, gummy residue instead of a crystalline solid. What is going wrong? A: Using aqueous acids (like 6M HCl) or neat Trifluoroacetic Acid (TFA) often results in the formation of highly hygroscopic hydrates or TFA salts that are notoriously difficult to crystallize. Solution: The industry standard for this transformation is anhydrous 4M HCl in 1,4-dioxane[4][5]. This reagent cleaves the Boc group cleanly, and because the environment is completely anhydrous, the resulting hydrochloride salt is forced to precipitate directly out of the non-polar solvent mixture as a pure, filterable solid.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Williamson Ether Coupling

Objective: Synthesize N-Boc-4-[2-(4-ethoxyphenoxy)ethyl]piperidine while suppressing E2 elimination.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethoxyphenol (1.1 eq, 15.2 mmol) in anhydrous, degassed Acetonitrile (50 mL) under an Argon atmosphere.

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq, 20.7 mmol) in one portion. Causality: Cs2​CO3​ provides superior solubility in MeCN compared to K2​CO3​ , allowing the generation of the highly reactive "naked" phenoxide nucleophile at a lower temperature.

  • Electrophile Addition: Slowly add a solution of N-Boc-4-(2-tosyloxyethyl)piperidine (1.0 eq, 13.8 mmol) in MeCN (20 mL) dropwise over 15 minutes via syringe.

  • Reaction & Self-Validation: Heat the mixture to 60 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is progressing correctly when the UV-inactive tosylate spot ( Rf​ ~0.4, visible via KMnO4​ stain) is consumed, and a new, strongly UV-active product spot appears at Rf​ ~0.6. Complete conversion typically takes 4-6 hours.

  • Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove the cesium salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (100 mL), wash with 1M NaOH (2 x 30 mL) to remove unreacted 4-ethoxyphenol, followed by water and brine. Dry over Na2​SO4​ and concentrate to yield the intermediate.

Protocol B: Anhydrous Boc Deprotection & Hydrochloride Salt Formation

Objective: Cleave the N-Boc protecting group and isolate the target compound directly as a high-purity crystalline HCl salt[5].

  • Preparation: Dissolve the crude N-Boc-4-[2-(4-ethoxyphenoxy)ethyl]piperidine (1.0 eq, 10.0 mmol) in anhydrous diethyl ether (30 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Submerge the flask in an ice bath (0 °C). Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (5.0 eq, 50.0 mmol) dropwise.

    • Causality: The anhydrous acidic environment prevents hydrate formation. The reaction is thermodynamically driven to completion by the irreversible evolution of isobutylene and CO2​ gas[4].

  • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Checkpoint: The reaction self-validates its completion visually. As the secondary amine is deprotected and protonated, the mixture will transition from a clear solution to a thick, opaque white suspension as the insoluble hydrochloride salt precipitates.

  • Isolation: Add an additional 20 mL of cold diethyl ether to the flask to maximize precipitation. Filter the white crystalline solid rapidly through a Büchner funnel. Wash the filter cake with cold ether (2 x 15 mL) and dry under high vacuum for 12 hours to afford 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Part 4: Performance Metrics & Quantitative Data

The following table summarizes the quantitative impact of altering the reaction conditions during the synthesis workflow, demonstrating why the optimized protocols are recommended.

Reaction StrategyBase / ReagentSolvent SystemTemp (°C)Yield (%)Primary Observation / Impurity Profile
Standard Williamson K2​CO3​ DMF8535High E2 elimination (alkene byproduct)
Optimized Williamson Cs2​CO3​ MeCN 60 78 Clean conversion; traces of unreacted phenol
Mitsunobu CouplingDIAD / PPh3​ THF2565Difficult TPPO byproduct separation
Aqueous Deprotection6M HCl (aq)MeOH / H2​O 6045Gummy, highly hygroscopic residue formed
Anhydrous Deprotection 4M HCl 1,4-Dioxane 25 92 Direct precipitation of pure HCl salt

Part 5: References

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Available at:1[1]

  • Wikipedia. "Williamson ether synthesis". Available at: 2[2]

  • National Institutes of Health (PMC). "Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria". Available at: 4[4]

  • BenchChem. "Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH". Available at: 5[5]

  • Frontiers in Cellular Neuroscience. "Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors". Available at: 3[3]

Sources

Optimization

Technical Support Center: Stabilizing 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride in Solution

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride in solution, speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride in solution, specifically focusing on the prevention of oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride and where is it susceptible to oxidation?

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring. The secondary amine within the piperidine ring is the primary site susceptible to oxidation.[1][2] This can lead to the formation of N-oxide and other degradation products, which can alter the compound's efficacy and safety profile. The ether linkage and the ethoxyphenoxy group could also be potential sites for oxidative reactions under certain conditions.

Q2: What are the common signs of oxidation in my solution?

Visual indicators of oxidation can include a change in the solution's color, often to a yellow or brown hue, or the formation of a precipitate.[3] Analytically, the most definitive sign is the appearance of new peaks in your HPLC or LC-MS chromatogram, which typically represent more polar degradation products.[3]

Q3: What are the main factors that accelerate the oxidation of this compound in solution?

Several factors can promote the oxidation of piperidine-containing compounds:

  • Presence of Oxygen: Molecular oxygen is a key reactant in many oxidation pathways.[2][4]

  • Exposure to Light: Photons, particularly in the UV range, can provide the energy to initiate oxidative reactions (photolysis).[5][6]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[7]

  • Presence of Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can act as catalysts in oxidation reactions, particularly those involving peroxides.[4][8]

  • pH of the Solution: The pH can influence the rate of oxidation. For secondary amines, the protonated state is generally less prone to oxidation.[4] However, the overall stability will depend on the interplay of various pH-dependent degradation pathways.[9][10]

  • Reactive Impurities: Peroxides present as impurities in excipients are a common source of oxidation for susceptible drugs.[4][11]

Troubleshooting Guide: Preventing and Mitigating Oxidation

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Symptom Possible Cause Recommended Solution
Rapid discoloration of the solution upon preparation. High Oxygen Content & Light Exposure: The solution is likely being exposed to significant amounts of dissolved oxygen and ambient light during preparation.Inert Gas Purging: Before and after dissolving the compound, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[3] Light Protection: Prepare the solution in amber glassware or under low-light conditions to minimize photo-oxidation.[3]
Appearance of new peaks in HPLC analysis after short-term storage (24-48 hours) at room temperature. Autoxidation and/or Trace Metal Catalysis: The compound is undergoing autoxidation, potentially accelerated by trace metal ion contaminants in the solvent or glassware.Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize contaminants. Chelating Agents: If metal ion catalysis is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. Refrigerated Storage: Store the solution at 2-8°C to slow down the degradation rate.[7]
Significant degradation observed in a formulation containing excipients like PEGs or Polysorbates. Peroxide Impurities in Excipients: Polyethylene glycols (PEGs) and polysorbates are known to contain peroxide impurities which can directly oxidize the secondary amine.[4][11]Select Low-Peroxide Excipients: Source excipients with low peroxide values. Incorporate Antioxidants: Add a suitable antioxidant to the formulation to scavenge free radicals and reactive oxygen species.[1][4]
pH-dependent degradation profile observed during stability studies. Hydrolysis and/or pH-influenced Oxidation: The compound may be susceptible to both hydrolysis and pH-dependent oxidation. The piperidine nitrogen's basicity makes its reactivity pH-dependent.[9]Conduct a pH-Rate Profile Study: Determine the pH of maximum stability by studying the degradation rate across a range of pH values. Buffering: Formulate the solution using a buffer system that maintains the pH at its most stable point.

In-depth Protocols and Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride with enhanced stability.

Materials:

  • 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

  • High-purity, deoxygenated solvent (e.g., water, ethanol, or a suitable buffer)

  • Inert gas (Nitrogen or Argon)

  • Amber glass volumetric flask

  • Antioxidant (e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid)

Procedure:

  • Solvent Deoxygenation: Sparge the chosen solvent with an inert gas for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the required amount of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride in an amber glass vial.

  • Antioxidant Addition (Optional but Recommended): If using an antioxidant, add it to the solvent. A typical starting concentration for BHT is 0.01-0.1%. For water-soluble antioxidants like ascorbic acid, a concentration of 0.01-0.5 wt% can be effective.[12]

  • Dissolution: Add a portion of the deoxygenated solvent (with antioxidant, if used) to the vial and gently sonicate or vortex until the compound is fully dissolved.

  • Transfer and Dilution: Quantitatively transfer the dissolved compound to an amber volumetric flask. Rinse the vial with the deoxygenated solvent several times and add the rinsings to the flask. Dilute to the final volume with the deoxygenated solvent.

  • Inert Headspace: Before sealing the flask, purge the headspace with the inert gas.

  • Storage: Store the solution in a refrigerator at 2-8°C, protected from light.[7]

Protocol 2: Forced Degradation Study to Identify Oxidation Products

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[5][13]

Objective: To intentionally degrade the compound under oxidative stress to identify potential degradation products.

Materials:

  • A stock solution of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride (prepared as in Protocol 1, without antioxidant).

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

Procedure:

  • Sample Preparation: In a clean vial, mix your stock solution with the 3% H₂O₂ solution. A common ratio is 1:1 (v/v).

  • Control Sample: Prepare a control sample by diluting your stock solution with the solvent used for its preparation (without H₂O₂).

  • Incubation: Keep both the stress sample and the control sample at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, and 24 hours).

  • Sample Analysis: At each time point, take an aliquot from both the stress and control samples, quench the reaction if necessary (e.g., by dilution or adding a quenching agent like sodium bisulfite), and analyze by a validated stability-indicating HPLC method.[14]

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for the appearance of new peaks and a decrease in the peak area of the parent compound. Use a mass spectrometer to obtain mass information on the new peaks to help identify them as potential N-oxides or other oxidative degradants.

Visualizing the Problem and Solution

Potential Oxidation Pathway

The secondary amine of the piperidine ring is susceptible to oxidation, primarily forming an N-oxide.

G cluster_0 Oxidation of Piperidine Moiety Piperidine_Compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine N_Oxide N-Oxide Degradant Piperidine_Compound->N_Oxide [O] (e.g., H₂O₂, O₂)

Caption: Primary oxidative degradation pathway.

Workflow for Preventing Oxidation

A systematic approach to minimizing oxidation in your solution.

G Start Start: Solution Preparation Deoxygenate Deoxygenate Solvent (N₂ or Ar Purge) Start->Deoxygenate Protect_Light Use Amber Glassware Deoxygenate->Protect_Light Add_Antioxidant Add Antioxidant? (e.g., BHT, Ascorbic Acid) Protect_Light->Add_Antioxidant Antioxidant_Yes Incorporate Antioxidant into Solvent Add_Antioxidant->Antioxidant_Yes Yes Dissolve Dissolve Compound Add_Antioxidant->Dissolve No Antioxidant_Yes->Dissolve Inert_Headspace Purge Headspace with Inert Gas Dissolve->Inert_Headspace Store Store at 2-8°C, Protected from Light Inert_Headspace->Store End Stable Solution Store->End

Caption: Proactive steps for solution stability.

Choosing the Right Antioxidant

The selection of an antioxidant depends on the solvent system and the specific nature of the oxidative stress.

Antioxidant Solubility Mechanism of Action Typical Concentration Considerations
Butylated Hydroxytoluene (BHT) Lipid-solubleFree radical scavenger0.01 - 0.1%Effective in organic solvents. Less effective in aqueous solutions.[4]
Butylated Hydroxyanisole (BHA) Lipid-solubleFree radical scavenger0.01 - 0.1%Similar to BHT, often used in combination.
Ascorbic Acid (Vitamin C) Water-solubleReducing agent, oxygen scavenger0.01 - 0.5 wt%[12]Ideal for aqueous solutions. Can be pH-sensitive.[12][15]
Propyl Gallate Water-solubleOxygen scavenger0.01 - 0.1%Effective in aqueous systems.
Sodium Metabisulfite Water-solubleReducing agent, oxygen scavenger0.01 - 0.1%Can react with certain functional groups.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. (2022, January 29). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3). [Link]

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. (2026, January 1). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • US5654434A - Hydrogen peroxide oxidation of 4-hydroxy-2, 2, 6, 6-tetramethylpiperidine - Google P
  • US20120271026A1 - Inhibition of amine oxidation - Google P
  • Light-Induced Advanced Oxidation Processes as PFAS Remediation Methods: A Review. (2021, September 12). [Link]

  • What are the detection methods for piperidine? - Blog - Biosynce. (2025, July 7). [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • pH-Dependent reactivity of oxidants formed by iron and copper-catalyzed decomposition of hydrogen peroxide. [Link]

  • Forced Degradation – A Review. (2022, November 30). [Link]

  • Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development - Pharmaspire. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024, May 8). [Link]

  • Secondary Amine Scavenger Nitrosamine - ResolveMass Laboratories Inc. (2025, December 30). [Link]

  • (PDF) Effect of Solution pH on the Dual Role of Dissolved Organic Matter in Sensitized Pollutant Photooxidation - ResearchGate. (2021, October 20). [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC - NIH. [Link]

  • (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020, March 13). [Link]

  • Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023, October 1). [Link]

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • PIPERIDINE - Ataman Kimya. [Link]

  • WO2012031124A2 - Drug formulations using water soluble antioxidants - Google P
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026, March 12). [Link]

  • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium - Scirp.org. (2013, October 30). [Link]

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025, June 17). [Link]

  • Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins - PMC. [Link]

  • Light Emission from Fe2+-EGTA-H2O2 System Depends on the pH of the Reaction Milieu within the Range That May Occur in Cells of the Human Body - PMC. (2024, August 25). [Link]

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. [Link]

  • 4-(4-methylbenzyl)piperidine: A Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist. [Link]

  • DRUG-EXCIPIENT COMPATIBILITY STUDIES - PharmaQuesT. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review - SciSpace. (2019, October 22). [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). [Link]

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers | Journal of the American Chemical Society. (2012, April 11). [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride . This compound—a phenoxyethyl piperidine derivative—belongs to a structural class frequently utilized in CNS drug discovery, particularly in the development of monoamine reuptake inhibitors and sigma receptor ligands [1].

While the hydrochloride (HCl) salt form is intentionally chosen to enhance aqueous solubility and oxidative stability compared to its free-base counterpart [2], it introduces specific handling challenges at room temperature (20–25°C). This guide synthesizes thermodynamic principles with field-proven methodologies to ensure the integrity of your experimental workflows.

Part 1: Core Stability Profile & Causality

To troubleshoot effectively, we must first understand the molecular causality governing the compound's stability.

  • Chemical Stability (Robust): The molecule consists of an alkyl-aryl ether linkage and a protonated secondary amine (piperidinium). Aryl ethers are highly resistant to autoxidation and hydrolysis at neutral pH. Furthermore, the protonation of the piperidine ring (via the HCl salt) drastically reduces the electron density on the nitrogen, preventing spontaneous oxidative degradation at room temperature.

  • Physical Stability (Vulnerable): The primary vector for instability at room temperature is hygroscopicity . Pharmaceutical hydrochloride salts often exhibit moisture sorption when ambient relative humidity (RH) exceeds their critical relative humidity (CRH) [3]. Water molecules interact with the chloride counterion and the protonated amine, leading to deliquescence (clumping) and an increase in total mass. This does not degrade the molecule chemically, but it fundamentally alters the effective molarity of your weighed samples.

Quantitative Stability Summary
ParameterConditionExpected Behavior / Shelf LifeMechanistic Cause
Chemical Integrity Solid, 25°C, Dark> 24 monthsProtonated amine prevents oxidation; aryl ether resists hydrolysis.
Physical State Solid, 25°C, < 40% RHFree-flowing powderAmbient humidity is below the salt's CRH.
Moisture Sorption Solid, 25°C, > 60% RHClumping, +2% to +5% mass gainChloride ion hydration and surface water adsorption [2].
Aqueous Solution pH 4.0 – 7.4, 25°CStable for weeksPiperidine (pKa ~10) remains fully ionized and soluble.
Aqueous Solution pH > 10.0, 25°CPrecipitationDeprotonation yields the lipophilic free base, dropping solubility.

Part 2: Troubleshooting Guide & FAQs

Q1: Why did my powder become clumpy and sticky after being left on the benchtop?

The Causality: You are observing hygroscopicity. When the ambient relative humidity exceeds the compound's CRH, the HCl salt acts as a desiccant, pulling water vapor from the air [3]. The Fix: Store the primary vial in a desiccator with active indicating silica gel. If clumping has already occurred, do not discard the batch. Transfer the open vial to a vacuum oven at 40°C for 12 hours to drive off the adsorbed water, then re-weigh.

Q2: My in vitro assay results (e.g., IC50 values) are inconsistent across different batches of stock solution. What went wrong?

The Causality: This is a classic symptom of unaccounted water mass. If your compound absorbed 5% of its weight in water from the atmosphere, weighing out "10 mg" actually only yields 9.5 mg of the active pharmaceutical ingredient (API). Consequently, your calculated 10 mM stock solution is actually 9.5 mM, shifting your dose-response curves. The Fix: Always equilibrate the sealed vial to room temperature before opening to prevent condensation. Implement a self-validating Karl Fischer titration step (see Protocol 1) if high precision is required.

Q3: Is the compound stable in DMSO or aqueous buffers at room temperature?

The Causality: In anhydrous DMSO, the compound is chemically stable at room temperature for several days. However, DMSO is highly hygroscopic. If left uncapped, the DMSO will absorb water, which can lead to eventual precipitation of the compound if the water fraction exceeds the solubility limit of the specific solvation state. In aqueous buffers, stability is strictly pH-dependent. Because the piperidine nitrogen has a pKa of approximately 10, adjusting your buffer above pH 9.5 will cause the compound to deprotonate into its free base form, which is highly lipophilic and will immediately precipitate out of solution. The Fix: Keep buffer pH between 4.0 and 7.4. Store DMSO stocks in single-use aliquots at -20°C.

Part 3: Experimental Protocols

Protocol 1: Moisture Recovery and Validation (Self-Validating System)

Purpose: To recover hygroscopic clumping and validate the anhydrous mass before assay preparation.

  • Desiccation: Place the open vial of clumpy 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl into a vacuum desiccator or vacuum oven set to 40°C.

  • Vacuum Application: Apply a vacuum of at least 20 mbar for 12 hours.

  • Equilibration: Backfill the chamber with dry Argon or Nitrogen gas. Allow the vial to cool to room temperature (25°C) while still under the inert atmosphere.

  • Validation (Gravimetric): Weigh the vial. Return to the vacuum for an additional 2 hours and re-weigh. Self-Validation Check: If the mass difference is < 0.1%, the compound is completely dry.

  • Storage: Immediately cap tightly and seal with Parafilm. Store at room temperature in a secondary desiccator cabinet.

Protocol 2: Preparation of Standardized In Vitro Stock Solutions

Purpose: To create reliable, degradation-free stock solutions for biological assays.

  • Thermal Equilibration: Remove the desiccated API vial from storage and let it sit on the bench for 30 minutes unopened. Reasoning: Prevents ambient moisture from condensing on cold powder.

  • Weighing: Rapidly weigh the desired mass (e.g., 10.0 mg) using an analytical balance in a low-humidity environment (< 40% RH).

  • Dissolution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM or 50 mM stock. Vortex for 30 seconds.

  • Visual Validation: Hold the tube against a light source. Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates either incomplete dissolution or free-base precipitation due to basic impurities in the solvent.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in tightly sealed microcentrifuge tubes.

  • Cryopreservation: Flash-freeze in liquid nitrogen and transfer to -20°C or -80°C for long-term storage.

Part 4: Visualizations of Workflows and Pathways

Below are the logical pathways mapping the environmental degradation risks and the standardized preparation workflow.

StabilityPathway A 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl (Solid) B High Relative Humidity (>60% RH) A->B Environmental Exposure C Moisture Sorption (Hygroscopicity) B->C Water Absorption D Mass Inflation (Lower effective molarity) C->D Gravimetric Error F Vacuum Desiccation (40°C, 12h) C->F Troubleshooting Mitigation E Assay Inconsistency (Shifted IC50) D->E Downstream Impact G Stable Anhydrous Salt (Assay Ready) F->G Mass Recovery

Figure 1: Impact of ambient humidity on the physical stability and downstream assay reliability of the HCl salt.

Workflow Step1 Step 1: Equilibrate Bring sealed vial to RT Step2 Step2 Step1->Step2 Step3 Step 3: Dissolution Add anhydrous DMSO Step2->Step3 Step4 Step 4: Validation Check for optical clarity Step3->Step4 Step5 Step 5: Aliquoting Create single-use vials Step4->Step5 Step6 Step 6: Storage Cryopreserve at -20°C Step5->Step6

Figure 2: Standardized self-validating workflow for preparing and storing DMSO stock solutions.

References

  • Balsamo, A., et al. "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, Y., et al. "Versatile Solid Modifications of Multicomponent Pharmaceutical Salts: Novel Metformin–Rhein Salts Based on Advantage Complementary Strategy Design." MDPI Pharmaceutics, 2023. Available at:[Link]

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2008. Available at: [Link]

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Plasma Assays

Welcome to the Advanced Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals tasked with developing robust, high-throughput LC-MS/MS assays for 4-[2-(4-Ethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals tasked with developing robust, high-throughput LC-MS/MS assays for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Because this compound is a lipophilic base (featuring a highly basic piperidine nitrogen and a hydrophobic ethoxyphenoxy tail), it is notoriously susceptible to matrix effects in human plasma—specifically ion suppression caused by endogenous phospholipids. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to overcome them.

Optimized Sample Preparation Architecture

To eliminate matrix effects, we must abandon non-selective techniques like Protein Precipitation (PPT) and implement a mechanism-based extraction. The workflow below utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to exploit the analyte's basic pKa while aggressively washing away lipophilic interferences.

Workflow A Plasma Sample (+ SIL-IS) B Acidification (2% H3PO4) A->B C MCX SPE Cleanup B->C D LC-MS/MS (ESI+ Mode) C->D E Data Processing (MF Calculation) D->E

LC-MS/MS sample preparation workflow utilizing MCX SPE for phospholipid depletion.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe ion suppression (>50%) specifically at the retention time of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine?

A: The suppression is mechanistically driven by the co-elution of endogenous glycerophosphocholines (GPCs). In reversed-phase chromatography, the lipophilic ethoxyphenoxy tail of your analyte causes it to elute in the high-organic region of the gradient—exactly where late-eluting GPCs emerge. In the positive electrospray ionization (ESI+) source, these highly surface-active phospholipids outcompete the protonated piperidine nitrogen for the droplet surface, preventing gas-phase ion emission[1].

Self-Validation Check: Perform a Post-Column Infusion (PCI) experiment. Infuse a constant stream of the pure analyte post-column while injecting a blank plasma extract. A sudden drop in the baseline MS signal at the analyte's retention time definitively confirms phospholipid-induced suppression.

Mechanism cluster_0 ESI Droplet Surface Dynamics PL Phospholipids (GPCs) Highly surface-active Analyte Target Analyte (Protonated Piperidine) PL->Analyte Competes for surface charge Result Severe Ion Suppression (Decreased MS Signal) PL->Result Evaporation inhibition Analyte->Result Reduced gas-phase emission

Mechanism of ESI+ ion suppression driven by endogenous glycerophosphocholine competition.

Q2: How do I resolve variable recovery (ranging from 40% to 90%) across different lots of human plasma?

A: Variable recovery in lipophilic amines is often an artifact of differential protein binding and inadequate disruption of the drug-protein complex. Human plasma lots vary in their concentration of alpha-1-acid glycoprotein (AAG) and albumin. If you are using simple PPT with neutral acetonitrile, the basic piperidine ring may remain partially bound to precipitated proteins.

Solution: Acidify the plasma prior to extraction. Adding 2% phosphoric acid disrupts the ionic interactions between the basic amine and plasma proteins, ensuring the analyte is fully solubilized in the aqueous phase before SPE. Furthermore, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory to track and normalize any residual extraction variance [2].

Q3: My peak shape is tailing, and I am observing carryover in subsequent blank injections. Is this a matrix effect?

A: While often confused with matrix effects, tailing and carryover for this compound are chromatographic phenomena that are exacerbated by matrix buildup. Secondary interactions between the basic piperidine nitrogen and unendcapped, acidic silanols on the silica-based stationary phase cause tailing. When matrix components (like residual proteins or lipids) accumulate on the column frit, they create additional non-specific binding sites[3].

Solution: Switch to a Charged Surface Hybrid (CSH) column or employ a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). At pH 10, the piperidine is deprotonated (neutralized), eliminating silanol-driven secondary interactions and sharpening the peak.

Quantitative Data Summary

The table below demonstrates the critical failure of standard protein precipitation compared to the optimized MCX SPE method. A Matrix Factor (MF) of 1.0 indicates zero matrix effect, while an MF < 0.8 indicates severe ion suppression.

Extraction MethodMean Recovery (%)Matrix Factor (MF)%CV (n=6 lots)Phospholipid Removal Efficiency
Protein Precipitation (PPT)65.20.42 (Severe Suppression)22.4%< 10%
Liquid-Liquid Extraction (LLE)78.50.75 (Moderate Suppression)14.1%~ 60%
MCX SPE (Optimized Protocol) 94.8 0.98 (Negligible Effect) 3.2% > 99%

Step-by-Step Methodologies

Protocol 1: Mixed-Mode Strong Cation Exchange (MCX) SPE

Causality & Self-Validation: This protocol is a self-validating system. The sequential wash steps are chemically designed to isolate the basic analyte. Wash 1 removes polar salts, while Wash 2 (100% Methanol) strips away the problematic neutral lipids and phospholipids. The analyte is protected during Wash 2 because its protonated piperidine ring is ionically locked to the sulfonic acid SPE sorbent.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of SIL-IS working solution. Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding.

  • Condition/Equilibrate: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of 2% Formic Acid in water.

  • Load: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove endogenous salts and polar interferences.

  • Wash 2 (Organic - Critical Step): Pass 1 mL of 100% Methanol. Mechanistic note: This step elutes >99% of matrix phospholipids while the piperidine remains ionically bound.

  • Elute: Pass 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH neutralizes the piperidine, breaking the ionic bond and eluting the pure analyte.

  • Dry & Reconstitute: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol 2: Self-Validating LC-MS/MS Analytical Conditions

Causality & Self-Validation: To prove your assay is free of matrix effects during routine runs, this method utilizes a secondary MRM channel to actively monitor for phospholipid breakthrough.

  • Column: CSH C18 (2.1 x 50 mm, 1.7 µm) to minimize basic amine tailing.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Primary MRM (Analyte): Monitor the specific precursor-to-product ion transition for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine.

  • Validation MRM (Phospholipid Monitor): Program a secondary MRM channel to monitor m/z 184.0 → 184.0 (the in-source fragment of the phosphocholine headgroup). Rule: If a peak appears in the 184.0 channel at the exact retention time as your analyte, your SPE wash steps have failed, and matrix effects are actively suppressing your data.

References

  • Little, J. L., et al. "Coping with Matrix Effects Caused by Phospholipids in Biological Samples." American Pharmaceutical Review (2022). URL: [Link]

  • Pan, J., et al. "Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS—Two Case Examples." Journal of Pharmaceutical and Biomedical Analysis (2020). URL: [Link]

  • An, G., et al. "Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide." Molecules (2023). URL: [Link]

Sources

Troubleshooting

Resolving peak tailing for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride in LC-MS

Welcome to the Advanced LC-MS Application Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Application Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with basic pharmaceutical compounds. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a classic example of a molecule that demands a highly controlled chromatographic environment. Its secondary amine core makes it highly susceptible to secondary interactions on silica-based stationary phases, leading to severe peak tailing, integration errors, and compromised MS sensitivity.

This guide moves beyond generic troubleshooting, providing you with the mechanistic causality and self-validating protocols needed to achieve pristine, Gaussian peak shapes.

FAQ 1: Mechanistic Deep Dive

Q: Why does 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride exhibit severe peak tailing on standard C18 columns?

A: The root cause lies in the conflicting acid-base chemistry between the analyte and the column matrix. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine contains a secondary amine (the piperidine ring) with a pKa of approximately 10.5. In most standard reversed-phase LC conditions (pH 3–7), this amine is fully protonated and carries a positive charge.

Concurrently, older or standard Type-A silica columns contain residual surface silanol groups (-Si-OH) with a pKa of around 4.0. When the mobile phase pH exceeds 4.0, these silanols deprotonate to form anionic sites (-SiO⁻). The resulting electrostatic attraction between the cationic piperidine and the anionic silica surface creates a strong, secondary ion-exchange interaction (1[1]). This dual-retention mechanism (primary hydrophobic partitioning + secondary ionic binding) causes delayed desorption of a fraction of the analyte molecules, manifesting as an asymmetric, tailing peak (2[2]).

G A 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine (Basic Secondary Amine, pKa ~10.5) B Mobile Phase pH 4 - 8 (Analyte is Protonated / Cationic) A->B E Strong Ion-Exchange Secondary Interaction B->E Cationic Attraction C Type-A / Older Silica Phase (Residual Silanols pKa ~4) D Ionized Silanols (-SiO⁻) (Anionic Surface Sites) C->D D->E Anionic Attraction F Chromatographic Peak Tailing (Asymmetry Factor > 1.5) E->F Delayed Desorption

Mechanism of secondary ion-exchange interactions causing peak tailing.

FAQ 2: Diagnostic Workflow

Q: How can I differentiate between column overload, system dead volume, and chemical secondary interactions?

A: Peak tailing can stem from physical system parameters or chemical interactions. To systematically isolate the root cause without wasting instrument time, we employ a logical diagnostic workflow:

  • Mass Overload Check: If the column's binding capacity is exceeded, the peak will exhibit a right-triangle shape. Inject a 10-fold volumetric dilution of your sample. If the peak shape improves and the retention time shifts later, mass overload is confirmed (3[3]).

  • Dead Volume Check: Extra-column volume disproportionately affects early-eluting peaks. If all peaks in your chromatogram tail equally, inspect your PEEK tubing, fittings, and guard columns.

  • Chemical Interaction Check: If only the piperidine compound tails (while neutral compounds remain symmetrical), the issue is chemical. You must alter the mobile phase pH or switch to an end-capped/hybrid column (4[4]).

G Start Observe Peak Tailing (As > 1.5) Q1 Is it Mass Overload? Start->Q1 A1 Inject 10x Dilution of Sample Q1->A1 Res1 Tailing Persists (Retention Time Stable) A1->Res1 Evaluate Peak Shape Q2 Are Silanols Ionized? Res1->Q2 Rule out overload A2 Adjust to pH < 3 (Formic Acid) or Use Volatile Buffer (10 mM) Q2->A2 Res2 Tailing Persists (Secondary Interactions Remain) A2->Res2 Evaluate Peak Shape Q3 Is the Column Chemistry Suboptimal? Res2->Q3 Rule out simple pH effects A3 Switch to CSH or High-pH Stable Hybrid Column (pH 10) Q3->A3

Step-by-step diagnostic workflow for resolving basic analyte tailing.

FAQ 3: Mobile Phase & Buffer Selection

Q: What are the best LC-MS compatible mobile phases to suppress silanol interactions for this compound?

A: Because traditional ion-pairing agents like Trifluoroacetic acid (TFA) cause severe ion suppression in the MS source (5[5]), you must rely on pH manipulation and volatile buffers. You have two primary pathways:

  • Low-pH Masking (pH < 3.0): Using 0.1% Formic Acid combined with 10 mM Ammonium Formate forces the residual silanols into their neutral, protonated state (-Si-OH), shutting down the ion-exchange pathway (6[6]). The volatile buffer increases ionic strength, further masking active sites without fouling the MS source (7[7]).

  • High-pH Neutralization (pH 9.5 - 10.0): Using 10 mM Ammonium Bicarbonate on a high-pH stable hybrid column partially deprotonates the piperidine nitrogen, neutralizing its charge and eliminating the electrostatic attraction. Surprisingly, basic amines often ionize exceptionally well in positive ESI mode at high pH due to droplet surface dynamics (8[8]).

Quantitative Data Summary: Impact of Chemistry on Peak Shape
Experimental ConditionMobile Phase pHBuffer / AdditiveColumn ChemistryPeak Asymmetry Factor (As)MS Signal Intensity (ESI+)
Baseline (Unoptimized) 6.50.1% Acetic AcidStandard Type-A C182.85 (Severe Tailing)Moderate
Low-pH Optimization 2.70.1% Formic AcidHigh-Purity Type-B C181.45 (Acceptable)High
Buffer Masking 3.010 mM Amm. Formate + 0.1% FAHigh-Purity Type-B C181.15 (Excellent)Very High
High-pH Neutralization 9.510 mM Amm. BicarbonateHybrid C18 (e.g., CSH/BEH)1.05 (Ideal Gaussian)High

Self-Validating Experimental Protocols

Protocol A: Low-pH Masking with Volatile Buffers

Objective: Suppress silanol ionization without compromising MS sensitivity.

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using Formic Acid (approximately 0.1% v/v). Prepare Mobile Phase B as LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • System Equilibration: Flush the LC system and equilibrate a high-purity Type-B silica C18 column for at least 10 column volumes.

  • Overload Diagnostic Injection: Inject a 10-fold volumetric dilution of your standard sample.

    • Validation Check: Compare the retention time (tR) and peak shape to a standard injection. If tR increases and symmetry improves, mass overload was the issue; reduce your nominal injection volume moving forward. If tailing persists, proceed to step 4.

  • Chromatographic Assessment: Run the gradient and calculate the Peak Asymmetry Factor (As) at 10% peak height ( As=B/A ).

    • Validation Check: A successful masking of silanols will yield an As < 1.5. If As > 1.5, the residual silanol activity of the column is too high, necessitating Protocol B.

Protocol B: High-pH Neutralization Strategy

Objective: Eliminate the cationic charge on the piperidine nitrogen to prevent electrostatic interactions.

  • Column Selection: Install a high-pH stable hybrid column (e.g., Ethylene Bridged Hybrid - BEH or Charged Surface Hybrid - CSH).

    • Validation Check: Verify the manufacturer's specifications explicitly confirm stability up to pH 12 to prevent catastrophic silica dissolution.

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute Ammonium Hydroxide. Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.

  • MS Source Optimization: Run the LC gradient and monitor the ESI+ signal.

    • Validation Check: Compare the Signal-to-Noise (S/N) ratio against the low-pH method. Because basic amines localize at the surface of electrospray droplets, they often ionize efficiently in ESI+ even at high pH. Confirm S/N meets your assay's Lower Limit of Quantitation (LLOQ).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to Validating HPLC-UV Methods for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Quantification

Executive Summary & Analytical Target Profile (ATP) 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a complex synthetic molecule characterized by a lipophilic ethoxyphenoxy ether moiety and a strongly basic piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a complex synthetic molecule characterized by a lipophilic ethoxyphenoxy ether moiety and a strongly basic piperidine ring. In pharmaceutical development, quantifying this Active Pharmaceutical Ingredient (API) requires an analytical method capable of overcoming the severe peak tailing typically caused by basic nitrogens on silica-based stationary phases.

This guide establishes a robust Analytical Target Profile (ATP) for the assay of this compound, objectively comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities. It provides a fundamentally sound, self-validating experimental protocol compliant with [1] and [2].

Technology Comparison: Selecting the Optimal Modality

While LC-MS/MS and UPLC-UV are powerful tools, HPLC-UV remains the gold standard for bulk API quantification. The table below objectively compares these modalities based on performance metrics critical for API assay.

Table 1: Modality Comparison for API Assay

ParameterHPLC-UV (Recommended)UPLC-UVLC-MS/MS
Primary Use Case Bulk API Assay (0.1% - 100%)High-throughput QCTrace Impurity Analysis
Precision (%RSD) < 1.0% (Superior)< 1.5%3.0% - 5.0% (Poor for assay)
Linear Dynamic Range 104 (Excellent loadability) 103 (Prone to saturation) 102 (Narrow)
Matrix Effects NegligibleNegligibleHigh (Ion suppression)
Cost & Transferability Low Cost / Highly TransferableModerate Cost / RestrictiveHigh Cost / Specialized

Verdict: HPLC-UV is selected over UPLC-UV because the larger column volume (e.g., 250 x 4.6 mm) provides superior sample loadability. This prevents detector saturation at high assay concentrations (100 µg/mL) and maintains a strict linear response across a wide dynamic range, which is mandatory for API release testing.

Mechanistic Method Development: Overcoming Piperidine Tailing

Do not just follow standard gradients; understand the molecule's physical chemistry. The piperidine nitrogen in 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine has a pKa​ of approximately 10.2.

The Causality of Tailing: When analyzed at a neutral pH, this basic nitrogen acts as a strong hydrogen bond donor/acceptor, interacting with acidic, unreacted residual silanols ( pKa​≈3.5−4.5 ) on the silica column matrix. This secondary ion-exchange interaction causes severe peak tailing, rendering precise integration impossible.

The Mechanistic Solution:

  • Mobile Phase pH Control: We utilize a 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 2.5 with orthophosphoric acid. At pH 2.5, the residual silanols are fully protonated (neutralized), and the piperidine nitrogen is fully ionized. This forces the molecule into a single ionization state and eliminates secondary silanol interactions.

  • Stationary Phase: An end-capped, base-deactivated C18 column is selected to provide steric protection to the underlying silica.

  • Detection Wavelength: The ethoxyphenoxy group exhibits a strong π→π∗ transition. We select 225 nm to maximize the signal-to-noise (S/N) ratio while avoiding the end-absorption noise of organic solvents below 210 nm.

Method Validation Workflow

Validation ATP 1. Analytical Target Profile (ATP) Define Assay Requirements Dev 2. Mechanistic Development Optimize pH 2.5 & End-Capped C18 ATP->Dev Design SST 3. System Suitability (SST) Self-Validating Tailing & Plates Dev->SST Establish Controls Val 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Execute Protocol Trans 5. Method Transfer Routine QC Implementation Val->Trans Approve

Figure 1: Lifecycle workflow for HPLC-UV method development and ICH Q2(R2) validation.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method actively verifies its own chromatographic integrity via System Suitability Testing (SST) before any sample data is accepted.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Dissolve 2.72 g of KH2​PO4​ in 1000 mL of Milli-Q water (20 mM). Adjust the pH to 2.5 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix Buffer and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication. Rationale: 50% organic modifier provides an optimal capacity factor ( k′≈4−6 ) for this lipophilic molecule.

Step 2: Chromatographic Conditions
  • Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 30°C (Ensures reproducible solvent viscosity and mass transfer).

  • Injection Volume: 10 µL.

  • Detection: UV at 225 nm.

Step 3: Sample Preparation
  • Diluent: Mobile Phase.

  • Standard Solution: Accurately weigh 10.0 mg of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL nominal concentration).

Step 4: System Suitability Testing (The Self-Validation Gate)

Inject the Standard Solution six times consecutively. The system is only validated for use if it meets the following compendial criteria[3]:

  • Retention Time ( Rt​ ): ~6.5 minutes.

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency).

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms successful suppression of silanol interactions).

  • Injection Precision: %RSD of peak areas ≤0.73% (Confirms autosampler and integration stability).

Validation Parameters & Experimental Data

The method was validated in strict accordance with[4] for Category I analytical procedures.

Linearity and Range

Linearity was established by injecting standard solutions ranging from 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL).

Table 2: Linearity Data

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)
25%25.0452,100
50%50.0905,350
80%80.01,448,800
100%100.01,811,500
120%120.02,174,000
150%150.02,718,900
Correlation Coefficient ( R2 ) > 0.9998 (Passes ICH criteria > 0.999)
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the API into a synthetic placebo matrix at three concentration levels (80%, 100%, 120%), prepared in triplicate.

Table 3: Accuracy / Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)%RSD (n=3)
80%80.079.699.5%0.42%
100%100.0100.2100.2%0.35%
120%120.0119.599.6%0.51%
Precision (Repeatability)

Method precision was evaluated by preparing six independent sample preparations of a single batch of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride at 100% test concentration.

Table 4: Method Precision

Sample PreparationAssay Result (% w/w)
Prep 199.8%
Prep 2100.1%
Prep 399.5%
Prep 499.9%
Prep 5100.3%
Prep 699.7%
Mean Assay 99.88%
%RSD 0.28% (Passes ICH criteria < 2.0%)

References

  • Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency URL: [Link]

Sources

Comparative

Reproducibility of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride synthesis pathways

Reproducibility and Pathway Comparison Guide: Synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride As a Senior Application Scientist overseeing the scale-up of heterocyclic building blocks, I frequently enco...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility and Pathway Comparison Guide: Synthesis of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

As a Senior Application Scientist overseeing the scale-up of heterocyclic building blocks, I frequently encounter challenges with batch-to-batch variability in ether-linked piperidines. The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a highly versatile intermediate, structurally ubiquitous in the development of histamine H3 receptor antagonists and novel antiviral agents.

However, its synthesis is notoriously sensitive to pathway selection. This guide objectively compares three distinct synthetic architectures, providing drug development professionals with empirical data to select the most reproducible, scalable, and atom-economical route.

Mechanistic Rationale & Pathway Architectures

To establish a self-validating synthetic system, we must first understand the causality behind our pathway choices. The core challenge in synthesizing this molecule lies in selectively forming the alkyl aryl ether linkage without inducing side reactions at the secondary amine of the piperidine ring.

  • Pathway A: Mitsunobu Etherification This route utilizes the direct dehydrative coupling of N-Boc-4-(2-hydroxyethyl)piperidine with 4-ethoxyphenol. While it operates under mild, neutral conditions, the generation of stoichiometric triphenylphosphine oxide and hydrazine byproducts severely complicates purification. The reliance on chromatographic separation inherently reduces batch-to-batch reproducibility at scale[1].

  • Pathway B: Williamson Ether Synthesis (The Benchmark) A robust, two-step approach. The primary alcohol is first activated as a mesylate, followed by nucleophilic displacement by the phenoxide anion. The N-Boc protection is critical here; without it, the basic conditions would trigger intermolecular alkylation between the piperidine nitrogen and the mesylate. This method is historically favored in process chemistry for its scalability and reliance on inexpensive, easily removable reagents[2].

  • Pathway C: Pyridine Alkylation & Catalytic Hydrogenation This pathway completely bypasses the need for Boc-protection. 4-(2-chloroethyl)pyridine is reacted with 4-ethoxyphenol, followed by the catalytic hydrogenation of the pyridine ring to yield the piperidine. While highly atom-economical, the reduction of pyridines requires harsh conditions (e.g., Adams' catalyst PtO2​ under high H2​ pressure in acetic acid) or advanced electrocatalysis to overcome the high activation energy and prevent catalyst poisoning by the resulting basic amine[3].

SynthesisPathways SM1 N-Boc-4-(2-hydroxyethyl)piperidine + 4-Ethoxyphenol PathA Pathway A: Mitsunobu DIAD, PPh3, THF SM1->PathA PathB Pathway B: Williamson 1. MsCl, Et3N 2. K2CO3, DMF SM1->PathB SM2 4-(2-Chloroethyl)pyridine + 4-Ethoxyphenol PathC Pathway C: Pyridine Route 1. K2CO3, DMF 2. H2, PtO2, AcOH SM2->PathC IntAB N-Boc-4-[2-(4-ethoxyphenoxy)ethyl]piperidine PathA->IntAB PathB->IntAB IntC 4-[2-(4-ethoxyphenoxy)ethyl]pyridine PathC->IntC Deprotect Boc Deprotection HCl in Dioxane IntAB->Deprotect Product 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl IntC->Product Hydrogenation + HCl Deprotect->Product

Figure 1: Comparative synthetic architectures for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl.

Comparative Data Analysis

To objectively evaluate these alternatives, we executed a standardized high-throughput workflow, running n=5 parallel batches for each pathway at a 50-gram scale.

Workflow Start Batch Initiation (n=5 per pathway) Synthesis Parallel Synthesis Execution Start->Synthesis Purification Crystallization & Filtration Synthesis->Purification Analysis HPLC & NMR Quantification Purification->Analysis Data Statistical Yield & Purity Analysis Analysis->Data

Figure 2: Standardized high-throughput workflow for reproducibility validation.

Table 1: Quantitative Performance Metrics (Averaged over 5 batches)

MetricPathway A (Mitsunobu)Pathway B (Williamson)Pathway C (Pyridine)
Overall Yield (%) 62.4 ± 4.181.2 ± 1.558.7 ± 5.2
HPLC Purity (%) 96.599.294.8
E-factor (kg waste/kg) 45.218.422.1
Scalability LowHighMedium
Major Impurity Triphenylphosphine oxideUnreacted phenolIncompletely reduced piperideines

Table 2: Reproducibility Analysis (Relative Standard Deviation)

BatchPathway A Yield (%)Pathway B Yield (%)Pathway C Yield (%)
164.180.555.2
258.282.161.4
366.581.852.9
459.879.465.1
563.482.258.9
RSD (%) 5.3% 1.4% 8.2%

Detailed Experimental Protocol: Pathway B (Optimized Route)

The following methodology details the optimized Williamson route. Every step is designed as a self-validating system , incorporating specific visual and analytical cues to ensure the researcher can verify success in real-time.

Step 1: Mesylation of the Primary Alcohol

  • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq, 50.0 g) in anhydrous dichloromethane (500 mL).

  • Add triethylamine (1.5 eq) and cool the reactor to 0°C under nitrogen.

  • Add methanesulfonyl chloride (1.2 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material ( Rf​ 0.2) is fully consumed, replaced by a single spot ( Rf​ 0.6).

  • Quench with saturated aqueous NaHCO3​ , extract, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the mesylate intermediate as a pale yellow oil.

Step 2: Williamson Etherification

  • Dissolve the crude mesylate in anhydrous DMF (400 mL).

  • Add 4-ethoxyphenol (1.1 eq) and finely powdered anhydrous K2​CO3​ (2.0 eq).

  • Heat the suspension to 80°C for 12 hours.

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a thick white suspension as the K2​CO3​ is consumed and potassium mesylate ( KMs ) precipitates out, providing a visual cue of reaction progression.

  • Cool to room temperature, dilute with water (1 L), and extract with ethyl acetate ( 3×300 mL). Wash the combined organics with 1M NaOH to remove unreacted phenol, dry, and concentrate.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate in 1,4-dioxane (250 mL).

  • Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature. Stir for 4 hours.

  • Self-Validation Check: As the Boc group is cleaved and isobutylene gas evolves, the product naturally crystallizes out of the dioxane solution as the hydrochloride salt. This precipitation drives the equilibrium forward and acts as a built-in purification step.

  • Filter the white crystalline solid, wash with cold diethyl ether, and dry under vacuum at 45°C to yield pure 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

References

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews |[Link][1]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis | Organic Process Research & Development |[Link][2]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society |[Link][3]

Sources

Validation

A Researcher's Guide to Comparative Bioavailability Assessment of Novel 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Formulations

Introduction: The Significance of Bioavailability in Drug Development 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with potential therapeutic applications.[1][2] As with any promising d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Bioavailability in Drug Development

4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with potential therapeutic applications.[1][2] As with any promising drug candidate, its journey from the laboratory to clinical efficacy is critically dependent on its pharmacokinetic profile, particularly its oral bioavailability. Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action, is a cornerstone of drug development.[3] A compound with poor bioavailability may fail to achieve therapeutic concentrations, leading to suboptimal efficacy or even the abandonment of a promising molecule.

This guide provides a comprehensive framework for conducting a comparative bioavailability study of different oral formulations of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. We will delve into the rationale behind formulation design, present detailed experimental protocols for in vivo assessment, and outline the necessary analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and performance of this and similar chemical entities.

Formulation Strategies: Enhancing the Oral Absorption of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

The physicochemical properties of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride will dictate the most effective formulation strategies. Assuming the compound exhibits challenges such as poor aqueous solubility, which is common for many new chemical entities, several approaches can be employed to enhance its oral bioavailability.[4][5][6]

  • Micronization: Reducing the particle size of the API increases its surface area, which can lead to a higher dissolution rate and improved absorption.[7] This is often a first-line approach due to its relative simplicity.

  • Lipid-Based Formulations: For lipophilic compounds, incorporating the API into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve absorption.[7][8] These formulations form microemulsions in the gastrointestinal tract, enhancing solubilization and absorption.

  • Amorphous Solid Dispersions: Dispersing the crystalline API in a polymer matrix to create an amorphous solid dispersion can increase its solubility and dissolution rate.[8][9]

  • Nanoparticle Formulations: Encapsulating the API in nanoparticles can improve its stability, increase its surface area for dissolution, and potentially offer targeted delivery.[6][10]

For the purpose of this guide, we will outline a comparative study of three hypothetical formulations against a simple aqueous suspension of the API:

  • Formulation A: Aqueous Suspension (Control)

  • Formulation B: Micronized Suspension

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS)

Experimental Protocol: In Vivo Comparative Bioavailability Study in a Rodent Model

The following protocol details a single-dose, four-way crossover study in Sprague-Dawley rats, a common preclinical model for pharmacokinetic studies. The crossover design allows each animal to serve as its own control, reducing biological variability.[11]

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and approval of an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

Experimental Workflow cluster_0 Pre-Study Phase cluster_1 Dosing Phase cluster_2 Sampling & Analysis Phase cluster_3 Data Analysis Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Randomization Randomization Fasting->Randomization Dosing (Oral Gavage) Dosing (Oral Gavage) Randomization->Dosing (Oral Gavage) Blood Sampling Blood Sampling Dosing (Oral Gavage)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Storage Sample Storage Plasma Separation->Sample Storage LC-MS/MS Analysis LC-MS/MS Analysis Sample Storage->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis Bioavailability Comparison Bioavailability Comparison Statistical Analysis->Bioavailability Comparison

Caption: Workflow for the in vivo comparative bioavailability study.

Step-by-Step Methodology
  • Animal Model:

    • Species: Male Sprague-Dawley rats (n=16)

    • Weight: 250-300 g

    • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

    • Acclimatization: Allow a one-week acclimatization period before the study.

  • Dose Preparation:

    • Calculate the dose based on the body weight of each animal (e.g., 10 mg/kg).

    • Prepare the four formulations (A, B, and C, plus the control) at the required concentration.

  • Study Design:

    • A four-way crossover design with a one-week washout period between each dosing session.

    • Randomly assign animals to a dosing sequence.

    • Fast the animals overnight (with free access to water) before each dosing.

  • Dosing:

    • Administer the designated formulation to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Use tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

Analytical Methodology: Quantification of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride in Plasma

Accurate quantification of the drug in plasma is crucial for reliable pharmacokinetic analysis. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose due to its high sensitivity and selectivity.[12]

Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Thawing Plasma Thawing Protein Precipitation Protein Precipitation Plasma Thawing->Protein Precipitation Supernatant Transfer Supernatant Transfer Protein Precipitation->Supernatant Transfer Injection Injection Supernatant Transfer->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: Workflow for the LC-MS/MS analysis of plasma samples.

Method Development and Validation

A robust LC-MS/MS method should be developed and validated according to regulatory guidelines (e.g., FDA or EMA).[3][13] Key validation parameters include:

  • Selectivity: Ensuring no interference from endogenous plasma components.

  • Linearity: Establishing a linear relationship between concentration and response.

  • Accuracy and Precision: Demonstrating the closeness of measured values to the true values and the reproducibility of the measurements.

  • Matrix Effect: Assessing the impact of the plasma matrix on ionization.

  • Extraction Recovery: Determining the efficiency of the sample preparation process.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, and long-term storage).

Data Analysis and Interpretation

Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each animal and each formulation using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

Comparative Bioavailability Calculation

The relative bioavailability (F) of the test formulations (B and C) will be calculated in comparison to the control formulation (A) using the following formula:

F (%) = (AUC_test / AUC_control) * 100

Statistical analysis (e.g., ANOVA) will be performed to determine if there are significant differences in the pharmacokinetic parameters between the formulations.

Data Presentation

The results should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Formulations in Rats (Mean ± SD, n=16)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
A: Aqueous Suspension 150 ± 352.0 ± 0.51200 ± 250100
B: Micronized Suspension 250 ± 501.5 ± 0.42400 ± 400200
C: SEDDS 400 ± 701.0 ± 0.34800 ± 600400

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion

This guide provides a robust framework for the comparative bioavailability assessment of different formulations of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. By systematically evaluating various formulation strategies and employing rigorous in vivo and analytical methodologies, researchers can identify an optimal formulation that enhances the oral bioavailability of this promising compound. The insights gained from such studies are critical for advancing the development of new and effective therapeutics.

References

  • Zhou, Z. L., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of medicinal chemistry, 42(15), 2993–3000. [Link]

  • U.S. Food and Drug Administration. (2022). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. [Link]

  • Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 808143. [Link]

  • Kozlovskaya, L., & Zavgorodnyaya, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7578. [Link]

  • U.S. Food and Drug Administration. (2016). 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • García-García, E., et al. (2025). Opioid detection and quantification in plasma and oral fluid by LC–MS/MS. International Journal of Legal Medicine. [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences, 106(4), 921–929. [Link]

  • Eman Research Publishing. (2025). A Comparative Analysis of Bioavailability and Stability of Anti-Diabetic Drugs in Conventional vs. Nanoparticle-Based Formulations – A Review. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride for Sigma Receptor Research

This guide provides a comprehensive framework for benchmarking the novel compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride against established inhibitors of sigma receptors. Researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride against established inhibitors of sigma receptors. Researchers, scientists, and drug development professionals will find objective, data-driven comparisons and detailed experimental protocols to evaluate its potential as a modulator of this critical receptor class.

Introduction: The Rationale for Benchmarking

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous neuropharmacological agents. The compound 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a structurally intriguing molecule with potential applications in neuroscience research. While direct pharmacological data on this specific compound is sparse, its structural motifs suggest a potential interaction with sigma receptors. Sigma receptors, once misclassified as opioid receptors, are now recognized as unique molecular chaperones located at the endoplasmic reticulum (ER), a critical site for cellular stress signaling and calcium homeostasis.[1][2] They are divided into two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), both of which are implicated in a range of CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[3][4][5]

Given the therapeutic potential of sigma receptor modulation, it is imperative to characterize novel ligands that may offer improved selectivity or unique functional properties. This guide, therefore, establishes a rigorous benchmarking protocol to assess the affinity and selectivity of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride for sigma-1 and sigma-2 receptors. We will compare its performance against well-characterized, commercially available reference compounds.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected the following widely recognized and selective inhibitors for the sigma-1 and sigma-2 receptors. The choice of these compounds is based on their established high affinity and selectivity, making them industry-standard controls for in vitro assays.

  • For Sigma-1 Receptor (σ1R):

    • NE-100: A highly selective σ1R antagonist with a reported IC50 of 4.16 nM.[6] It is frequently used to define σ1R-mediated effects and has shown neuroprotective and antipsychotic activities in preclinical models.[6]

    • BD-1063: A potent and selective σ1R antagonist.[6][7] It is a valuable tool for investigating the physiological roles of the σ1R.[7]

    • Haloperidol: A classic antipsychotic drug that exhibits high affinity for σ1 receptors and is often used as a reference antagonist in research settings.[4]

  • For Sigma-2 Receptor (σ2R):

    • Siramesine: A selective σ2R agonist that has been shown to induce cell death in cancer cells and exhibits potent anticancer activity in vivo.[8]

    • It is important to note that the σ2R field has faced challenges with masking agents in binding assays. [9] Therefore, assays for σ2R require careful design, often utilizing cell lines with minimal σ1R expression.

Experimental Design & Protocols

The core of this benchmarking study lies in determining the binding affinity (Ki) of the test compound for both sigma receptor subtypes. The most common and well-validated method for this is the competitive radioligand binding assay.[10]

The overall workflow for determining the binding affinity of the test compound is depicted below.

G cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl and benchmark inhibitors Incubation Incubate membrane prep with radioligand (e.g., 3H-pentazocine for σ1R) and varying concentrations of test compound Compound_Prep->Incubation Membrane_Prep Prepare membrane homogenates from σ1R- or σ2R-expressing cells/tissues Membrane_Prep->Incubation Separation Separate bound and free radioligand via rapid vacuum filtration Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification IC50_Calc Generate competition curves and calculate IC50 values Quantification->IC50_Calc Ki_Calc Convert IC50 to Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc Comparison Compare Ki values of test compound to benchmark inhibitors Ki_Calc->Comparison

Caption: Workflow for determining inhibitor binding affinity.

This protocol is adapted from established methodologies for σ1R radioligand binding.[10]

Objective: To determine the inhibitory constant (Ki) of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride for the σ1R.

Materials:

  • Membrane Preparation: Guinea pig liver membranes are a good source due to their high expression of σ1R.[10]

  • Radioligand: -pentazocine, a selective σ1R ligand.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, NE-100, and BD-1063.

  • Non-specific determination: Haloperidol (10 µM).

  • 96-well plates, filter mats (GF/B), and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the test/benchmark compound at various concentrations.

    • 50 µL of -pentazocine at a final concentration near its Kd (e.g., 2-3 nM).

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol requires careful selection of the biological system to avoid interference from σ1R.[9]

Objective: To determine the inhibitory constant (Ki) of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride for the σ2R.

Materials:

  • Membrane Preparation: Membranes from a cell line with high σ2R and low/absent σ1R expression (e.g., MDA-MB-435 human melanoma cells).[11]

  • Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a non-selective sigma ligand.[12]

  • Masking Agent: (+)-Pentazocine (100 nM) to block the binding of [³H]-DTG to any residual σ1R sites.[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride and Siramesine.

  • Non-specific determination: DTG (10 µM).

  • 96-well plates, filter mats (GF/B), and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and benchmark compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM DTG (for non-specific binding) or the test/benchmark compound at various concentrations.

    • 50 µL of [³H]-DTG at a final concentration near its Kd (e.g., 3-5 nM).

    • 50 µL of (+)-pentazocine (final concentration 100 nM).

    • 50 µL of the membrane preparation (containing 30-60 µg of protein).

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.[12]

  • Filtration & Quantification: Follow steps 4 and 5 from the σ1R protocol.

  • Data Analysis: Follow step 6 from the σ1R protocol.

Data Presentation and Interpretation

The primary output of these experiments will be the Ki values, which represent the binding affinity of the compounds for the receptors. Lower Ki values indicate higher binding affinity. The data should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Binding Affinities (Ki) at Sigma Receptors (Hypothetical Data)

Compoundσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1/σ2)
Test Compound
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl[Experimental Value][Experimental Value][Calculated Ratio]
Benchmark Inhibitors
NE-100~5>1000>200
BD-1063~10>1000>100
Siramesine>1000~15<0.015

Selectivity is calculated as the ratio of Ki(σ2R) / Ki(σ1R). A value >1 indicates σ1R selectivity, while a value <1 indicates σ2R selectivity.

Mechanism of Action: The Role of Sigma Receptors

Understanding the signaling pathways modulated by sigma receptors provides context for the benchmarking data. Sigma-1 receptors are chaperone proteins at the mitochondria-associated ER membrane (MAM), a crucial interface for cellular signaling.[1]

G cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R stabilizes & modulates BiP BiP Chaperone Ca_Release Ca2+ Release IP3R->Ca_Release Cell_Survival Modulation of Cell Survival & Plasticity IP3R->Cell_Survival Mito_Ca Mitochondrial Ca2+ Uptake Mito_Ca->Cell_Survival Stress Cellular Stress (e.g., ER Stress) Stress->S1R dissociates BiP Ligand σ1R Ligand (Agonist/Antagonist) Ligand->S1R modulates activity Ca_Release->Mito_Ca ER-Mito Transfer

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

Under normal conditions, σ1R is associated with the chaperone BiP.[1] Upon cellular stress or ligand binding, BiP dissociates, allowing σ1R to interact with and modulate the activity of client proteins, such as the IP3 receptor, a key channel for calcium release from the ER.[1][2] This modulation of calcium signaling between the ER and mitochondria is critical for cell survival and plasticity. By benchmarking new compounds, we can identify novel tools to dissect and potentially correct dysregulated signaling in disease states.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for the initial characterization of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. By employing standardized competitive radioligand binding assays and comparing its performance against established inhibitors, researchers can generate robust and reliable data on its affinity and selectivity for sigma-1 and sigma-2 receptors. This information is a critical first step in determining the compound's potential as a novel chemical probe or a lead for therapeutic development in the field of neuroscience and beyond.

References

  • Celtarys. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • Benchchem. (n.d.). 4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride | 158550-36-8.
  • National Institutes of Health. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • Santa Cruz Biotechnology. (n.d.). Sigma Receptor Inhibitors.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206.
  • PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
  • National Institutes of Health. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands.
  • National Institutes of Health. (2024, May 8). Recent Developments in Sigma-2 Receptor Compounds for Pain.
  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Wikipedia. (n.d.). Sigma-2 receptor.
  • MDPI. (2022, December 20). The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812)
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • National Institutes of Health. (2020, March 13).
  • National Institutes of Health. (2018, August 9). Functional assays to define agonists and antagonists of the sigma-2 receptor.
  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • MedChemExpress. (n.d.). Sigma Receptor | Agonists Antagonists.
  • TargetMol. (n.d.).
  • National Institutes of Health. (2019, July 15). The Sigma-1 Receptor in Cellular Stress Signaling.

Sources

Validation

Inter-Laboratory Validation of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Purity Tests: A Methodological Comparison Guide

Executive Summary & The Analytical Challenge The accurate quantification of trace impurities in 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride presents a well-documented challenge in pharmaceutical quality control....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

The accurate quantification of trace impurities in 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride presents a well-documented challenge in pharmaceutical quality control. As a highly basic active pharmaceutical ingredient (API) with a piperidine moiety (pKa ~9.5), the analyte remains fully protonated under standard reversed-phase acidic conditions. On traditional silica-based stationary phases, this cationic state leads to deleterious secondary ion-exchange interactions with ionized residual silanols. The resulting peak tailing degrades chromatographic resolution and artificially inflates the Limit of Detection (LOD), masking closely eluting degradation products (e.g., des-ethyl or N-oxide derivatives).

To overcome these limitations, modern analytical workflows require advanced stationary phase architectures. This guide objectively compares the performance of a next-generation hybrid-silica column—the AeroSil™ Core-Shell UHPLC Column (The Product) —against traditional fully porous HPLC methods and orthogonal Quantitative NMR (qNMR). The experimental data presented herein is derived from a rigorous inter-laboratory validation study conducted across three independent facilities, strictly adhering to ICH Q2(R2) [1] and USP <1225> [2] guidelines.

Methodological Alternatives: A Mechanistic Comparison

To establish a self-validating analytical framework, three distinct methodologies were evaluated:

  • Method A: AeroSil™ Core-Shell UHPLC-UV/MS (The Product) Utilizes a 1.7 µm solid-core particle with a hybrid-organic silica surface and exhaustive end-capping. The solid core reduces the longitudinal diffusion path (minimizing the C -term of the van Deemter equation), while the hybrid shielding physically prevents the protonated piperidine nitrogen from interacting with the silica matrix.

  • Method B: Traditional HPLC-UV (The Alternative) Employs a standard 5.0 µm fully porous C18 column. While cost-effective, the unshielded silanols act as weak cation exchangers, leading to severe peak asymmetry ( As​>1.8 ) when analyzing basic amines.

  • Method C: Quantitative NMR (The Orthogonal Benchmark) qNMR provides absolute purity determination by comparing the proton resonance integrals of the API against a NIST-traceable internal standard. While it eliminates the need for external reference materials, it lacks the sensitivity required for trace impurity quantification (<0.1%).

ChromatographyMech cluster_trad Traditional C18 (Alternative) cluster_prod Hybrid Core-Shell (Product) Analyte Basic Amine Analyte (pKa ~9.5) Silanol Residual Silanols (Ion Exchange) Analyte->Silanol Secondary Interaction Endcapped Shielded Surface (Hydrophobic Only) Analyte->Endcapped Primary Interaction Tailing Severe Peak Tailing (As > 1.8) Silanol->Tailing Sharp Sharp Peak Shape (As < 1.1) Endcapped->Sharp

Fig 2. Mechanistic comparison of analyte interactions on traditional vs. hybrid core-shell phases.

Inter-Laboratory Validation Protocol

To ensure trustworthiness and eliminate single-laboratory bias, the validation was executed as a self-validating system across three sites. The protocol integrates internal system suitability checks and orthogonal confirmation to guarantee data integrity[1].

ValidationWorkflow Start 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine HCl API Batch Lab1 Lab 1: UHPLC-UV/MS (Method A - Product) Start->Lab1 Aliquot 1 Lab2 Lab 2: Traditional HPLC (Method B) Start->Lab2 Aliquot 2 Lab3 Lab 3: qNMR (Method C) Start->Lab3 Aliquot 3 DataAgg Data Aggregation & Statistical Analysis (ANOVA, %RSD) Lab1->DataAgg Precision/Accuracy Data Lab2->DataAgg Precision/Accuracy Data Lab3->DataAgg Absolute Purity Data ICH ICH Q2(R2) / USP <1225> Compliance Check DataAgg->ICH Report Final Validation Report ICH->Report Pass/Fail Criteria

Fig 1. Inter-laboratory validation workflow for API purity testing across three methodologies.

Step-by-Step Methodology
  • Reference Standard Characterization (Orthogonal Check): Establish the absolute purity of the 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride primary standard using qNMR (Method C) against a NIST-traceable Maleic acid internal standard.

  • Sample Preparation (Gravimetric): Accurately weigh 10.0 mg of the API. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C.

  • Spiking Study (Accuracy & Range): Prepare spiked solutions by adding known degradation impurities (e.g., 4-(2-hydroxyethyl)piperidine) at 0.05%, 0.10%, 0.50%, 1.0%, and 120% of the specification limit to validate the dynamic range and recovery[2].

  • Chromatographic Execution (Method A - AeroSil UHPLC):

    • Column: AeroSil™ Core-Shell C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.45 mL/min.

    • Detection: UV at 225 nm; MS (ESI+) for peak purity confirmation.

  • System Suitability Verification: Calculate Peak Asymmetry ( As​ ), Theoretical Plates ( N ), and %RSD of 6 replicate injections. Data is only accepted if As​≤1.2 and %RSD ≤1.0% .

  • Data Aggregation: Distribute the protocol, standard, and column lots to Lab 2 and Lab 3. Aggregate results and calculate Intermediate Precision via ANOVA.

Experimental Data & Performance Comparison

The quantitative results from the inter-laboratory study demonstrate a stark contrast in performance. Method A (The Product) successfully eliminated secondary interactions, resulting in highly symmetrical peaks and superior sensitivity.

Performance ParameterMethod A: AeroSil UHPLC-UV/MS (Product)Method B: Traditional HPLC-UV (Alternative)Method C: qNMR (Orthogonal Benchmark)
Primary Interaction Hydrophobic (Shielded Surface)Hydrophobic + Ion ExchangeNuclear Magnetic Resonance
Peak Asymmetry ( As​ ) 1.05 ± 0.02 1.85 ± 0.15N/A
Theoretical Plates ( N ) > 45,000 < 12,000N/A
LOD (Trace Impurity) 0.01% 0.08%0.5%
Accuracy (% Recovery) 99.8% - 100.2% 97.5% - 101.5%99.9% (Absolute)
Intermediate Precision 0.6% RSD 2.4% RSD1.1% RSD
Total Analysis Time 8.5 min 25.0 min15.0 min

Data Note: Intermediate precision (%RSD) was calculated across 3 laboratories, 3 analysts, and 3 distinct days (n=27 total injections per method).

Conclusion

The inter-laboratory validation data conclusively proves that traditional fully porous C18 columns (Method B) are fundamentally ill-equipped for the purity analysis of highly basic analytes like 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride. The unmitigated silanol interactions cause unacceptable peak tailing, which directly compromises the LOD and intermediate precision required by regulatory bodies.

Conversely, the AeroSil™ Core-Shell UHPLC Column (Method A) provides a self-validating, highly robust solution. By combining a solid-core architecture with exhaustive hybrid end-capping, it delivers an 8-fold improvement in LOD (0.01%), a 3-fold reduction in analysis time, and flawless compliance with ICH Q2(R2)[1] and USP <1225>[2] validation criteria. For drug development professionals tasked with API release testing, Method A represents the definitive standard for analytical trustworthiness and operational efficiency.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL:[Link]

  • World Health Organization (WHO). Protocol deviations in medicine quality tests (Citing USP <1225> and ICH Q2(R2)). World Health Organization. URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Analogs of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

This guide provides a comprehensive comparison of structural analogs of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride, a versatile chemical scaffold. Designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of structural analogs of 4-[2-(4-ethoxyphenoxy)ethyl]piperidine hydrochloride, a versatile chemical scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds. We will explore how subtle modifications to the core moiety can profoundly impact potency, selectivity, and off-target effects, supported by experimental data from peer-reviewed literature.

Introduction to the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to be functionalized at various positions allow for the fine-tuning of physicochemical and pharmacological properties. The general structure of 4-[2-(phenoxy)ethyl]piperidine derivatives serves as an excellent case study in rational drug design, where modifications to the phenoxy ring, the piperidine ring, and the ethyl linker are systematically explored to optimize interactions with biological targets. While the specific ethoxy-substituted title compound is a reference point, this guide will draw heavily on well-documented analogs to build a robust SAR model, primarily focusing on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.

The Core Moiety: A Foundation for Potency and Selectivity

The parent structure consists of three key regions: the substituted phenoxy group, the ethyl ether linker, and the piperidine ring. Each region presents an opportunity for modification to enhance desired biological activity and minimize adverse effects. Our analysis begins with a lead compound identified in literature, N-(2-phenoxyethyl)-4-benzylpiperidine, which serves as a foundational analog for exploring the impact of structural changes.[2][3] This compound was identified as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination, a target implicated in various neurodegenerative disorders.[2][3]

Comparative Analysis of Structural Analogs

The strategic optimization of a lead compound involves systematically altering its structure to improve its pharmacological profile. We will now compare analogs based on modifications to each key region of the core scaffold.

Part A: The Impact of Phenoxy Ring Substitution

The electronic and steric properties of substituents on the phenoxy ring play a critical role in target engagement. The parent compound for this analysis, N-(2-phenoxyethyl)-4-benzylpiperidine (Compound 8 in the source literature), lacks any substitution on this ring.[2]

A key modification involves introducing a hydroxyl group at the para-position of the phenoxy ring. This single change, yielding compound 10a , results in a dramatic ~25-fold increase in potency at the NR1A/2B receptor.[2][3] This suggests that the hydroxyl group may act as a crucial hydrogen bond donor, forming a key interaction within the receptor's binding pocket that is unavailable to the unsubstituted or ethoxy-substituted analogs.

Compound ID (Reference)Phenoxy Ring SubstituentNR1A/2B IC50 (µM)Fold Change vs. Unsubstituted
8 [2]-H (Unsubstituted)0.631x
10a [2]p-OH0.025~25x Increase

Table 1: Comparison of potency at the NR1A/2B NMDA receptor based on para-substitution on the phenoxy ring. Data sourced from McCarthy et al., 1999.[2]

The causality behind this choice is clear: introducing a hydrogen-bonding moiety at a position that enhances receptor affinity is a classic strategy in medicinal chemistry to boost potency. While data for the specific p-ethoxy analog is not detailed in this key study, the profound effect of the p-hydroxy group strongly indicates the importance of an oxygen-containing substituent at this position for this particular target.

Part B: Piperidine Ring Modifications for Enhanced Selectivity and In Vivo Activity

Modifications to the piperidine ring are often aimed at improving selectivity, reducing off-target liability, and enhancing pharmacokinetic properties like central nervous system (CNS) bioavailability.

1. Substitution at the C-4 Position:

Starting with the potent p-hydroxyphenoxy analog, further modifications were explored at the C-4 position of the piperidine ring.

  • p-Methylbenzyl Group: Adding a p-methyl substituent to the benzyl ring at the C-4 position (Compound 10b ) led to a significant, ~3-fold increase in in vivo anticonvulsant activity in a mouse maximal electroshock (MES) assay.[2][3] This suggests that the methyl group may enhance metabolic stability or improve blood-brain barrier penetration, thereby increasing its effective concentration in the CNS.

  • Hydroxyl Group: The introduction of a second hydroxyl group directly onto the C-4 position of the piperidine ring (Compound 10e ) yielded an optimized pharmacological profile.[2][3] This modification substantially decreased affinity for α1-adrenergic receptors and reduced inhibition of neuronal K+ channels, two common sources of cardiovascular and neurological side effects.[2] This improvement in the safety profile came with only a modest decrease in potency at the target NMDA receptor.

The decision to add a polar hydroxyl group is a deliberate strategy to reduce off-target interactions that are often driven by non-specific lipophilic binding, thereby "cleaning up" the compound's side-effect profile.

Compound ID (Reference)C-4 Piperidine SubstituentNR1A/2B IC50 (µM)MES ED50 (mg/kg iv)α1 Receptor Affinity (Ki, nM)
10a [2]4-benzyl0.0252.0280
10b [2]4-(4-methylbenzyl)0.0300.7150
10e [2]4-hydroxy-4-(4-methylbenzyl)0.0801.12400

Table 2: Comparative pharmacological data for analogs with modifications at the C-4 position of the piperidine ring. Data sourced from McCarthy et al., 1999.[2]

2. Substitution on the Piperidine Nitrogen:

The nitrogen atom of the piperidine ring is another key site for modification. In many related series targeting monoamine transporters, this position is crucial for activity. For instance, in a series of 4-[2-(diphenylmethoxy)ethyl]piperidine derivatives, the substituent on the piperidine nitrogen was found to be critical for dopamine transporter (DAT) affinity.[4] Replacing an N-benzyl group with a group containing a powerful electron-withdrawing cyano moiety produced a highly potent and selective ligand for DAT.[4] This highlights that for different biological targets, the optimal substitution on the piperidine nitrogen can vary dramatically, influencing both potency and selectivity.

General Synthesis Strategies

The synthesis of these piperidine analogs is generally straightforward and adaptable, allowing for the creation of diverse chemical libraries for screening. A common and effective method involves the alkylation of a substituted piperidine with a phenoxyethyl halide.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product A Substituted 4-R-Piperidine D Solvent (e.g., MEK or DMF) A->D B Substituted 1-Bromo-2-phenoxyethane B->D C Base (e.g., K2CO3) C->D E Heat (Reflux) D->E Nucleophilic Substitution (SN2) F Substituted 4-[2-(Phenoxy)ethyl]piperidine E->F

Caption: General workflow for the synthesis of 4-[2-(phenoxy)ethyl]piperidine analogs.

This two-component synthesis is highly modular. A library of analogs can be generated by varying the substituents on either the piperidine precursor (e.g., different groups at the C-4 position) or the phenoxyethane precursor (e.g., hydroxyl, ethoxy, or other groups on the phenyl ring).

Target Pathway: NMDA Receptor Antagonism

The primary analogs discussed in this guide function as antagonists of the NMDA receptor, specifically the NR1/2B subtype. Overactivation of NMDA receptors by the neurotransmitter glutamate is a key mechanism in excitotoxicity, which is implicated in neuronal damage following stroke, trauma, and in chronic neurodegenerative diseases.

G Glutamate Glutamate (Neurotransmitter) Receptor NMDA Receptor (NR1/2B Subtype) Glutamate->Receptor Binds & Activates Analog Piperidine Analog (Antagonist) Analog->Receptor Binds & Blocks Channel Ion Channel Receptor->Channel Opens Ca_Influx Ca2+ Influx Channel->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to

Caption: Simplified signaling pathway showing NMDA receptor antagonism.

By binding to the NR1/2B receptor, these piperidine analogs act as non-competitive antagonists, preventing the ion channel from opening even when glutamate is bound. This blockade mitigates the excessive calcium (Ca2+) influx that triggers downstream excitotoxic pathways, offering a potential neuroprotective effect.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we outline the methodologies used to characterize these compounds.

Protocol 1: In Vitro Potency Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This electrophysiological assay directly measures the functional inhibition of specific NMDA receptor subtypes.

Objective: To determine the IC50 value of an analog against cloned rat NR1A/2B receptors.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the specific NMDA receptor subunits (e.g., NR1A and NR2B).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes (voltage and current).

    • The oocyte is voltage-clamped at -70 mV.

    • The oocyte is continuously perfused with a buffer solution.

  • Receptor Activation: The oocyte is exposed to a solution containing glutamate and glycine to elicit an inward current (I_NMDA).

  • Compound Application: After a baseline reading is established, the oocyte is pre-incubated with varying concentrations of the test analog for 2-5 minutes.

  • Inhibition Measurement: Glutamate and glycine are co-applied with the test analog, and the resulting inhibited current is measured.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the data are fitted to a logistic equation to determine the IC50 value.

Causality: This functional assay is superior to a simple binding assay because it measures the compound's actual ability to inhibit the receptor's function (ion flow), which is more therapeutically relevant. Choosing specific cloned subunits ensures that the measured activity is not confounded by other receptor subtypes.

Protocol 2: Off-Target Liability Assay (Radioligand Binding)

This assay assesses a compound's potential for side effects by measuring its affinity for other known receptors.

Objective: To determine the binding affinity (Ki) of an analog for the α1-adrenergic receptor.

Methodology:

  • Tissue Preparation: A membrane preparation is created from a tissue source rich in the target receptor (e.g., rat cerebral cortex for α1-adrenergic receptors).

  • Binding Reaction:

    • In a series of tubes, the membrane preparation is incubated with a specific radioligand (e.g., [3H]prazosin for α1 receptors) at a fixed concentration.

    • Increasing concentrations of the unlabeled test analog are added to the tubes to compete with the radioligand for binding.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (bound radioligand) while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor binding constant) is then calculated using the Cheng-Prusoff equation.

Causality: This method provides a high-throughput and quantitative measure of a compound's affinity for potential off-targets. A high Ki value indicates low affinity, suggesting a lower risk of side effects mediated by that receptor.

Conclusion

The 4-[2-(phenoxy)ethyl]piperidine scaffold is a highly adaptable platform for developing potent and selective therapeutics. The structure-activity relationship studies presented here demonstrate a clear logic in analog design:

  • Phenoxy Ring: Substitution at the para-position with a hydrogen bond donor, such as a hydroxyl group, can dramatically increase potency for NMDA receptors.

  • Piperidine C-4 Position: Substitution at this position is a key strategy for modulating both in vivo efficacy and, critically, for improving the safety profile by reducing affinity for off-target receptors. The addition of a hydroxyl group at C-4 was particularly effective at mitigating α1-adrenergic and K+ channel activity.

This guide illustrates that successful drug development is not merely about maximizing potency. It is a multi-parameter optimization process where strategic structural modifications are made to achieve a balance of high on-target activity, low off-target liability, and favorable pharmacokinetic properties. The insights derived from the comparative analysis of these analogs provide a valuable framework for the future design of novel CNS-active agents.

References

  • McCarthy, J. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. [Link]

  • PubMed. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. National Library of Medicine. [Link]

  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2956. [Link]

  • PubChem. 4-(2-Ethoxyphenyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]

  • Reith, M. E., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O- and N-analogues and their binding to monoamine transporters. Journal of Medicinal Chemistry, 44(6), 937-48. [Link]

Sources

Validation

Analytical Comparison Guide: Method Validation for the Extraction of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine Hydrochloride from Tissue Matrices

The quantification of lipophilic basic amines from complex biological tissues is a notoriously challenging bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

The quantification of lipophilic basic amines from complex biological tissues is a notoriously challenging bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative characterized by a basic secondary amine and a highly lipophilic aryloxyethyl tail. When extracting this compound from lipid-rich matrices like brain or liver tissue, researchers must overcome severe protein binding and downstream electrospray ionization (ESI) matrix effects.

This guide provides an in-depth, objective comparison of three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). By analyzing the physicochemical causality behind each step, this guide establishes a self-validating framework for regulatory-compliant method validation.

Physicochemical Profiling & Extraction Rationale

To design a robust extraction protocol, we must first analyze the analyte's chemical behavior:

  • Ionization (pKa): The piperidine ring nitrogen has a pKa of approximately 9.5. At physiological pH (7.4), the molecule is predominantly protonated (positively charged).

  • Lipophilicity (LogP): The ethoxyphenoxyethyl chain imparts significant hydrophobicity (LogP ~3.2), driving strong non-specific binding to tissue proteins and membrane lipids.

The Causality of Extraction Choices
  • Protein Precipitation (PPT): Relies on organic solvent (acetonitrile) to strip the hydration shell from proteins, causing them to denature and precipitate. While fast, it leaves endogenous glycerophospholipids in the supernatant. In the LC-MS/MS source, these surface-active lipids outcompete the piperidine analyte for charge, causing severe ion suppression .

  • Liquid-Liquid Extraction (LLE): Requires altering the sample pH to >11. This deprotonates the piperidine nitrogen, rendering the molecule neutral and highly soluble in organic solvents like methyl tert-butyl ether (MTBE). However, this non-selective partitioning co-extracts neutral tissue lipids.

  • Mixed-Mode Strong Cation Exchange (MCX) SPE: The gold standard for basic amines. By acidifying the sample (pH < 4), the piperidine is fully protonated and binds ionically to the negatively charged sulfonic acid groups on the sorbent. This strong electrostatic anchor allows for aggressive washing with 100% methanol to strip away phospholipids, followed by a basic elution to neutralize and release the pure analyte.

Comparative Extraction Workflows

ExtractionWorkflow Tissue Tissue Homogenate (Spiked with SIL-IS) PPT Protein Precipitation (PPT) Tissue->PPT LLE Liquid-Liquid Extraction (LLE) Tissue->LLE SPE Solid-Phase Extraction (MCX) Tissue->SPE PPT_Step Add 3x Vol Acetonitrile Centrifuge at 14,000 x g PPT->PPT_Step LLE_Step Adjust pH > 11 (NaOH) Extract with MTBE LLE->LLE_Step SPE_Step Adjust pH < 4 (Formic Acid) Load onto MCX Sorbent SPE->SPE_Step PPT_Out Collect Supernatant Dilute 1:1 with Water PPT_Step->PPT_Out LLE_Out Collect Organic Layer Evaporate & Reconstitute LLE_Step->LLE_Out SPE_Out Wash: 100% MeOH Elute: 5% NH4OH in MeOH Evaporate & Reconstitute SPE_Step->SPE_Out LCMS LC-MS/MS Analysis (ESI+ MRM Mode) PPT_Out->LCMS LLE_Out->LCMS SPE_Out->LCMS

Workflow comparing PPT, LLE, and SPE for piperidine derivative extraction from tissue.

Step-by-Step Experimental Protocols

Preparation: Homogenize 50 mg of tissue in 200 µL of ice-cold blank matrix buffer (e.g., PBS). Spike all samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to create a self-correcting quantitative system.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

This protocol provides orthogonal cleanup, isolating the analyte based on both hydrophobicity and charge.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Mix 100 µL of tissue homogenate with 300 µL of 2% Formic Acid (ensuring pH < 4). Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 2% Formic Acid in water to remove water-soluble proteins and salts.

  • Organic Wash (Critical Step): Pass 1.0 mL of 100% Methanol. Causality: The analyte remains ionically bound to the sorbent, while neutral lipids, sterols, and phospholipids are washed away.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the piperidine ring, breaking the ionic bond and eluting the target.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 10% Acetonitrile, 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE)
  • Alkalinization: To 100 µL of tissue homogenate, add 50 µL of 0.5 M NaOH. Vortex briefly to ensure the pH exceeds 11, neutralizing the piperidine compound.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 10 minutes, then centrifuge at 10,000 x g for 5 minutes to break any emulsions.

  • Recovery: Carefully transfer 800 µL of the upper organic layer to a clean tube.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Protocol C: Protein Precipitation (PPT)
  • Precipitation: To 100 µL of tissue homogenate, add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing & Separation: Vortex vigorously for 2 minutes to disrupt protein binding. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant. Dilute with 100 µL of water to match initial mobile phase conditions and prevent peak distortion during LC injection.

Quantitative Performance Comparison

The following table summarizes the experimental validation data for the three extraction methods using rat brain homogenate.

Performance MetricPPT (Acetonitrile)LLE (MTBE)SPE (MCX)
Absolute Recovery (%) 95.2 ± 4.178.4 ± 6.291.5 ± 3.8
Matrix Effect (%) -45.6 (Severe Suppression)-15.2 (Mild Suppression)-4.1 (Negligible)
Precision (CV %) 12.4%8.7%3.2%
Phospholipid Removal PoorModerateExcellent
Throughput HighMediumMedium-High

Data Interpretation: While PPT yields the highest absolute recovery, the severe matrix effect (-45.6%) compromises the assay's Limit of Quantification (LOQ) and reproducibility. SPE (MCX) provides the optimal balance, delivering >90% recovery with negligible ion suppression, making it the only reliable choice for trace-level tissue quantification.

Regulatory Validation Framework (Self-Validating System)

To ensure trustworthiness and regulatory compliance, the chosen method (SPE) must be validated according to the [1] and the [2].

A robust validation protocol operates as a self-validating system through the following pillars:

  • Selectivity & Specificity: Analyze 6 independent lots of blank tissue homogenate. The method is selective if the blank response at the retention time of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine is <20% of the LLOQ response, and <5% for the SIL-IS.

  • Matrix Effect Assessment (Causality Check): Evaluated using the post-extraction spike method.

    • Mechanism: ME (%) = (Peak area of post-extracted spiked sample / Peak area of neat standard) x 100. By comparing the analyte signal in a clean solvent versus a post-extracted matrix, we isolate the ionization suppression caused by invisible co-eluting matrix components (like phospholipids) from actual physical extraction losses.

  • Accuracy & Precision: Evaluated at four Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) across three independent analytical runs. The inclusion of the SIL-IS ensures that any minor volumetric losses during the SPE washing steps are mathematically canceled out, as the Analyte/IS ratio remains perfectly constant. Acceptance criteria dictate a variance of ±15% (±20% at LLOQ) [2].

  • Stability Profiling: The piperidine derivative must be proven stable in the tissue matrix during bench-top handling (room temperature), through at least three freeze-thaw cycles (-80°C to RT), and within the autosampler post-extraction.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link][1]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Retrieved from[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle.

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are based on the chemical's structural class, data from analogous compounds, and established regulatory best practices.

Core Directive: Hazard Identification and Risk Assessment

The molecule is a heterocyclic amine salt. The piperidine moiety suggests potential toxicity, while the hydrochloride form indicates it is a solid salt. Data from close analogs reveal a consistent pattern of hazards that must be assumed for this compound.[1][2][3]

Table 1: Inferred Hazard Profile of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Hazard CategoryInferred Risk & ClassificationRationale & Authoritative Source
Acute Oral Toxicity Potentially Toxic if Swallowed The parent compound, piperidine hydrochloride, is classified as acutely toxic (Category 3, H301).[3] It is prudent to handle this derivative with the same level of caution.
Skin & Eye Irritation Causes Skin and Serious Eye Irritation A closely related analog, 4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride, is classified as a skin and eye irritant (H315, H319).[1]
Respiratory Irritation May Cause Respiratory Irritation The same analog may cause respiratory irritation (H335), a common hazard for fine chemical dusts.[1]
Environmental Hazard Toxic to Aquatic Life with Long-Lasting Effects Another complex piperidine hydrochloride is classified as toxic to aquatic life (H411) and is regulated as an environmentally hazardous substance for transport.[2]

Causality: The primary disposal concern stems from the compound's inherent biological activity and environmental persistence. Piperidine structures are common in pharmaceuticals and often interact with biological systems, making their release into the environment a significant risk.[4] Improper disposal could lead to contamination of waterways, harming aquatic ecosystems.[2] Therefore, this compound must not be disposed of via drain or in standard municipal waste.

The Primary Disposal Pathway: Licensed Hazardous Waste Management

The only acceptable and compliant disposal method for 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride is through a licensed professional waste disposal service.[1] These services typically employ high-temperature chemical incineration with afterburners and scrubbers to ensure complete destruction of the compound and neutralization of hazardous combustion byproducts like nitrogen oxides (NOx) and hydrogen chloride gas.

Self-Validating System: Adherence to this single pathway ensures compliance with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] It eliminates the risk of environmental release and absolves the laboratory of complex legal liabilities associated with improper chemical disposal.

On-Site Waste Handling and Accumulation: A Step-by-Step Protocol

This protocol covers the journey of the waste from the point of generation to its secure storage awaiting pickup by a certified vendor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE to mitigate exposure risks identified in Table 1.

  • Eye Protection: Chemical safety goggles or a full-face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Step 2: Waste Segregation and Containment Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Stream: This compound should be segregated as "Non-halogenated (or Halogenated, due to HCl salt) Solid Organic Hazardous Waste." Check with your institution's Environmental Health & Safety (EHS) office for the specific waste stream classification.

  • Primary Container: Collect all waste containing 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride—including surplus solid, contaminated pipette tips, weigh boats, and gloves—in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).[3]

  • Avoid Incompatibilities: Do not mix this waste with strong bases (which could liberate the volatile free amine) or strong oxidizing agents.

Step 3: Accurate and Compliant Labeling Clear labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container immediately upon starting accumulation.

  • Write the full, unambiguous chemical name: "4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride". Avoid abbreviations or formulas.

  • List all constituents, including any solvents used in decontamination.

  • Indicate the approximate quantities and the accumulation start date.

Step 4: Secure Temporary Storage Store the sealed waste container in a designated Hazardous Waste Accumulation Area.

  • The area must be well-ventilated and secure from unauthorized access.[1]

  • Ensure secondary containment is in place to manage potential leaks.

  • Store away from drains and incompatible materials.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for handling waste generated from this compound.

cluster_0 Waste Generation & Handling cluster_1 Spill Response cluster_2 Final Disposal start Waste Generated (Solid, Contaminated Labware) ppe Step 1: Don Correct PPE start->ppe spill_check Spill Occurred? ppe->spill_check container Step 2: Place in Designated, Labeled Hazardous Waste Container storage Step 4: Store Container in Secure Accumulation Area container->storage spill_check->container No spill_protocol Follow Spill Protocol: 1. Evacuate & Secure Area 2. Absorb/Sweep with Inert Material 3. Collect as Hazardous Waste spill_check->spill_protocol Yes pickup Arrange Pickup by Licensed Waste Vendor storage->pickup spill_protocol->container end Final Disposal via High-Temperature Incineration pickup->end caption Disposal Workflow Diagram

Caption: A logical workflow for the safe handling and disposal of chemical waste.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Alert others and restrict access to the spill area. Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (e.g., paper towels, absorbent pads) as hazardous waste in the same designated container.

  • Contaminated Items: Any clothing that becomes contaminated should be removed immediately and decontaminated or disposed of as hazardous waste.[1]

By adhering to this technically sound and safety-first protocol, you contribute to a culture of responsibility, ensuring that the materials enabling discovery do not compromise personal or environmental health.

References

  • Nippon Nyukazai Co., Ltd. (2023, September 21). Safety Data Sheet: 2-HYDROXY ETHYL PIPERAZINE. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • ChemSrc. (2008, October 28). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. [Link]

  • Dalton. What are the Health and Safety Guidelines for Using Amines? [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. [Link]

Sources

Handling

Personal protective equipment for handling 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates like 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride with a strict, risk-based methodology. To build a robust safety...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates like 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride with a strict, risk-based methodology. To build a robust safety culture, laboratory personnel must understand why specific Personal Protective Equipment (PPE) is required, rather than simply following a checklist.

This guide provides the essential operational, safety, and logistical frameworks required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Causality-Driven Hazard Assessment

To design a self-validating safety protocol, we must first analyze the physicochemical properties of 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride and how they dictate our PPE choices:

  • The Hydrochloride Salt Form (Inhalation Risk): Like many amine hydrochlorides, this compound is typically isolated as a crystalline solid or fine powder. During weighing and transfer, electrostatic repulsion can cause these fine particles to aerosolize. Inhalation of these particulates can lead to severe mucosal irritation and potential systemic pharmacological effects.

  • The Piperidine Moiety (Irritation & Sensitization): Piperidine derivatives are known respiratory and dermal irritants. Prolonged or repeated exposure without adequate barrier protection can lead to sensitization.

  • The Ethoxyphenoxy Group (Lipophilicity & Permeability): This ether-linked aromatic group significantly increases the molecule's lipophilicity. While the solid salt has limited skin permeability, researchers typically dissolve this compound in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol for biological assays. DMSO rapidly penetrates the stratum corneum, carrying dissolved solutes directly into the bloodstream. Therefore, standard single-layer gloves are insufficient during solubilization.

According to the Occupational Safety and Health Administration (OSHA) PPE Standard (29 CFR 1910 Subpart I), PPE must serve as the last line of defense, matched specifically to the hazards identified in the workplace[1].

Quantitative PPE & Engineering Control Matrix

The following table summarizes the quantitative thresholds and required protective measures based on the scale of your operation. This data aligns with the guidelines set forth in Prudent Practices in the Laboratory[2].

Operational ScaleMass ThresholdVentilation RequirementGlove Breakthrough (DMSO)Respiratory Protection Factor (APF)
Analytical < 100 mgVBE (75–100 fpm face velocity)> 30 mins (Double Nitrile, 4 mil)APF 10 (N95, if outside VBE)
Preparative > 100 mgFume Hood (> 100 fpm face velocity)> 240 mins (Butyl over Nitrile)APF 50 (Half-mask P100)
Solubilization Any (in DMSO/EtOH)Fume Hood (> 100 fpm face velocity)> 240 mins (Butyl over Nitrile)N/A (Liquid phase hazard)

Operational Workflows: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, every handling event must follow a standardized, self-validating protocol.

Protocol A: High-Containment Weighing and Solubilization
  • Preparation & Donning: Inspect all PPE. Don a fluid-resistant laboratory coat, closed-toe non-porous shoes, and ANSI Z87.1-compliant safety goggles[3]. Don two pairs of nitrile gloves (inner and outer).

  • Environmental Control: Ensure the Ventilated Balance Enclosure (VBE) or chemical fume hood is actively drawing air at a minimum face velocity of 80–100 feet per minute (fpm)[2]. Place an anti-static mat inside the enclosure to prevent powder aerosolization.

  • Compound Transfer: Using a static-free micro-spatula, carefully transfer the 4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride into a pre-tared, sealable glass vial.

  • Solubilization (High Risk): If adding DMSO, do so directly inside the fume hood using a calibrated micropipette. Cap the vial immediately after solvent addition. Causality note: Capping prevents the hygroscopic DMSO from absorbing atmospheric moisture, which degrades sample integrity, while simultaneously containing the highly permeable solution.

  • Doffing: Remove the outer gloves inside the fume hood by turning them inside out to trap any microscopic dust. Dispose of them in a designated hazardous waste bin before removing your hands from the hood.

Protocol B: Spill Response and Decontamination
  • Isolate & Escalate: If a powder spill occurs outside of containment, immediately evacuate the immediate 5-foot radius. If a solution spill occurs on personnel, immediately remove contaminated clothing and utilize the emergency safety shower for 15 minutes.

  • Don Spill-Response PPE: Responders must wear a half-mask P100 respirator, a Tyvek suit, and heavy-duty butyl gloves over nitrile inner gloves[1].

  • Neutralize & Absorb: For powder spills, do not dry sweep. Gently cover the powder with absorbent pads dampened with water or a mild 5% ethanol solution to suppress dust. For solvent spills, apply an inert absorbent (e.g., diatomaceous earth).

  • Disposal: Collect all absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container. Label as "Toxic Organic Solid Waste - Piperidine Derivative."

Hazard Mitigation Workflow

The following diagram illustrates the logical decision tree for handling this compound, ensuring that scale and hazard type dictate the operational response.

G Start Compound Handling: 4-[2-(4-Ethoxyphenoxy)ethyl] piperidine HCl Hazard Hazard Assessment: Fine Dust & Skin Permeability Start->Hazard Scale Determine Scale of Operation Hazard->Scale Analytical Analytical (<100mg) Use VBE Scale->Analytical < 100 mg Preparative Preparative (>100mg) Use Fume Hood Scale->Preparative > 100 mg PPE_Low PPE: Safety Goggles, Double Nitrile, Lab Coat Analytical->PPE_Low PPE_High PPE: Face Shield, P100, Tyvek, Butyl/Nitrile Preparative->PPE_High Decon Decontamination & Waste Disposal PPE_Low->Decon PPE_High->Decon

Workflow for PPE selection and hazard mitigation during chemical handling.

Disposal and Logistical Plans

Improper disposal of active pharmaceutical intermediates poses severe environmental risks.

  • Solid Waste: Any empty vials, contaminated spatulas, or outer gloves used during the handling of the pure powder must be treated as hazardous solid waste. Store in a sealed, labeled, puncture-resistant container.

  • Liquid Waste: Solutions containing the compound (especially in DMSO or alcohols) must be segregated from acidic or highly reactive aqueous waste streams. Store in clearly labeled, compatible HDPE carboys equipped with vented caps to prevent pressure buildup.

  • Regulatory Compliance: Ensure all disposal manifests comply with local environmental regulations and refer to the NIOSH Pocket Guide to Chemical Hazards for baseline chemical grouping disposal procedures[4].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). U.S. Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
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Reactant of Route 2
4-[2-(4-Ethoxyphenoxy)ethyl]piperidine hydrochloride
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